Thiazolo[4,5-b]pyridine-2,5-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQVIBJBPCRCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368158 | |
| Record name | Thiazolo[4,5-b]pyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13575-43-4 | |
| Record name | Thiazolo[4,5-b]pyridine-2,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13575-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazolo[4,5-b]pyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,3]thiazolo[4,5-b]pyridine-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure Analysis of Thiazolo[4,5-b]pyridine-2,5-diamine
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of thiazolo[4,5-b]pyridine-2,5-diamine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The thiazolo[4,5-b]pyridine scaffold is a key pharmacophore, and a detailed understanding of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics. This document outlines a plausible synthetic route and detailed crystallization protocol, followed by a rigorous examination of the single-crystal X-ray diffraction data of its hydrochloride salt. The guide culminates in an advanced analysis of the intermolecular interactions governing the crystal packing, employing Hirshfeld surface analysis and computational chemistry, offering field-proven insights into the structure-property relationships of this important molecular class.
Introduction: The Significance of the Thiazolo[4,5-b]pyridine Scaffold
The fusion of a thiazole ring with a pyridine nucleus gives rise to the thiazolo[4,5-b]pyridine system, a class of heterocyclic compounds that has garnered considerable attention in medicinal chemistry. These compounds are recognized as bioisosteres of purines, enabling them to interact with a wide array of biological targets. The diamino-substituted derivative, this compound, is of particular importance due to the presence of multiple hydrogen bond donors and acceptors, which can facilitate specific interactions with biomacromolecules. A profound understanding of its solid-state structure is crucial for elucidating its chemical behavior and for the structure-based design of new and potent bioactive agents.
This guide delves into the critical aspects of determining and interpreting the crystal structure of this compound, providing both the theoretical underpinnings and practical methodologies essential for researchers in the field.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The protocols described herein are based on established synthetic routes for related heterocyclic amines and common crystallization techniques.
Plausible Synthesis of this compound
A plausible and efficient route to this compound involves the cyclization of a suitably substituted diaminopyridine derivative. One common approach is the reaction of 2,3,5-triaminopyridine with a thiocarbonyl source, such as potassium thiocyanate, under acidic conditions.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 2,3,5-triaminopyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add potassium thiocyanate (1.2 eq).
-
Acidification: Slowly add a mineral acid, for instance, hydrochloric acid, to the reaction mixture to catalyze the cyclization.
-
Heating: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a base, such as sodium bicarbonate solution.
-
Isolation: The product may precipitate out of the solution. Collect the solid by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel.
Crystallization for Single-Crystal X-ray Diffraction
The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For amino-substituted heterocyclic compounds, slow evaporation and vapor diffusion are generally effective methods. The hydrochloride salt of the title compound is often preferred for crystallization due to its enhanced stability and solubility characteristics.
Experimental Protocol: Crystallization of this compound Hydrochloride
-
Salt Formation: Dissolve the synthesized this compound in a minimal amount of a polar solvent like ethanol or methanol. Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol) to form the hydrochloride salt in situ.
-
Solvent Selection: Prepare a saturated solution of the hydrochloride salt in a suitable solvent system. A mixture of a good solvent (e.g., methanol, water) and a less polar co-solvent can be effective.
-
Slow Evaporation: Place the solution in a small, clean vial covered with a perforated cap or parafilm with a few pinholes. Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
Vapor Diffusion: Alternatively, place the vial containing the saturated solution inside a larger sealed container with a more volatile anti-solvent (e.g., diethyl ether, hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystal growth.
-
Crystal Harvesting: Once well-formed single crystals of suitable size (typically 0.1-0.3 mm) are observed, carefully harvest them from the mother liquor using a nylon loop.
Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
The SC-XRD Workflow
The determination of a crystal structure from a single crystal is a multi-step process that requires careful execution and data analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The mounted crystal is then placed in a cold stream of nitrogen gas (typically 100 K) on the diffractometer to minimize thermal vibrations and radiation damage.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects, and absorption. This process yields a file containing a list of unique reflections with their Miller indices (hkl) and intensities.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. From this map, the positions of the heavier atoms can be determined.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation and Analysis: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit). The resulting Crystallographic Information File (CIF) contains all the information about the crystal structure.
Crystal Structure of this compound Hydrochloride
The crystal structure of this compound hydrochloride has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/c.[1]
Crystallographic Data
A summary of the key crystallographic parameters is presented in the table below.[1]
| Parameter | Value |
| Chemical Formula | C₆H₇ClN₄S |
| Formula Weight | 202.67 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.42 |
| b (Å) | 12.75 |
| c (Å) | 10.18 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1054.4 |
| Z | 4 |
| R₁ (all data) | 0.0421 |
Molecular Structure and Geometry
The asymmetric unit contains one protonated this compound cation and one chloride anion. The fused thiazole and pyridine rings are nearly coplanar, with a small dihedral angle of 3.1° between their mean planes.[1] This planarity facilitates π-π stacking interactions within the crystal lattice.
Crystal Packing and Intermolecular Interactions
The crystal packing of this compound hydrochloride is stabilized by a network of intermolecular interactions.[1] These include:
-
N—H···Cl Hydrogen Bonds: The amine groups form strong hydrogen bonds with the chloride ions, with bond distances ranging from 2.89 to 3.12 Å.[1] These interactions are crucial in stabilizing the crystal lattice.
-
π-π Stacking Interactions: The near-coplanarity of the fused ring system allows for intermolecular π-π stacking between adjacent molecules, with a stacking distance of approximately 3.68 Å.[1] The centroid-centroid distance between interacting thiazole rings is 3.72 Å.[1]
-
Weak C—H···S Contacts: Weaker C—H···S interactions, with a distance of 3.35 Å, also contribute to the overall crystal packing.[1]
These interactions collectively create a stable three-dimensional supramolecular architecture.
Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a 3D surface that partitions the space in a crystal into regions where the electron density of a molecule dominates over the electron density of its neighbors.
Generating and Interpreting Hirshfeld Surfaces
The analysis is performed using a CIF file and software such as CrystalExplorer. The workflow involves generating the Hirshfeld surface and mapping various properties onto it, such as dnorm, shape index, and curvedness.
The dnorm surface is particularly informative, as it highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. The 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atoms inside (di) and outside (de) the surface, providing a quantitative summary of the intermolecular interactions.
For this compound hydrochloride, the Hirshfeld surface analysis would visually confirm the presence of the strong N—H···Cl hydrogen bonds as prominent red regions on the dnorm surface. The π-π stacking interactions would be indicated by characteristic features on the shape index and curvedness maps. The 2D fingerprint plot would allow for the quantification of the relative contributions of H···Cl, H···H, C···H, and other contacts to the overall crystal packing.
Computational Chemistry Insights: A Deeper Look into Electronic Structure
Density Functional Theory (DFT) calculations provide valuable insights into the electronic properties of the molecule, complementing the experimental X-ray diffraction data.
DFT Analysis Workflow
A typical DFT analysis involves geometry optimization, followed by the calculation of various molecular properties.
Protocol: DFT Calculation Workflow
-
Input Preparation: The atomic coordinates from the CIF file are used as the starting geometry for the calculation.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common level of theory for such calculations is B3LYP with a 6-311++G(d,p) basis set.[1]
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (no imaginary frequencies).
-
Property Calculation: Various electronic properties are calculated, including:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are calculated to assess chemical reactivity. The HOMO-LUMO energy gap for this compound hydrochloride is reported to be 4.2 eV, indicating moderate chemical reactivity.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. For the title compound, the MEP shows the most negative charge density is located at the N-5 position.[1]
-
Dipole Moment: The dipole moment is calculated to understand the molecule's polarity and its propensity for dipole-dipole interactions. The calculated dipole moment is 7.8 D, suggesting strong intermolecular interactions are favored.[1]
-
Conclusion
This in-depth technical guide has provided a comprehensive overview of the crystal structure analysis of this compound. By integrating plausible synthetic and crystallization protocols with detailed methodologies for single-crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, this document serves as a valuable resource for researchers in medicinal chemistry and materials science. The detailed analysis of the crystal structure of the hydrochloride salt reveals a complex network of hydrogen bonds and π-π stacking interactions that govern its supramolecular assembly. These insights are critical for understanding the solid-state properties of this important heterocyclic scaffold and for guiding the future design of novel, potent drug candidates.
References
Sources
An In-Depth Technical Guide to the Initial Biological Screening of Thiazolo[4,5-b]pyridine-2,5-diamine
Introduction: The Thiazolopyridine Scaffold and the Imperative for a Structured Screening Approach
The thiazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Its fused ring system is present in numerous compounds demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] Derivatives of this scaffold have been identified as potent inhibitors of crucial cellular targets like protein kinases (e.g., c-KIT, ERK5) and enzymes involved in bacterial cell wall synthesis.[3][4] The specific diamine substitution pattern of Thiazolo[4,5-b]pyridine-2,5-diamine suggests potential hydrogen bonding capabilities that could facilitate interactions with various biological targets.
Given this potential, a systematic and logically structured biological screening cascade is not merely a procedural step but a critical scientific strategy.[5][6] A well-designed cascade enables the efficient identification of true biological activity while minimizing the risk of costly and time-consuming pursuits of artifacts.[6] This guide presents a comprehensive, field-proven framework for the initial biological evaluation of this compound, designed to build a robust data package for informed decision-making in a drug discovery program.[7][8][9] Our approach is phased, beginning with foundational assays to establish a baseline of bioactivity and triage unsuitable compounds, and progressing to more specific, target-oriented investigations.
Phase 1: Foundational Viability and Cytotoxicity Assessment
Rationale: Before investigating any specific biological target, it is imperative to determine the inherent cytotoxicity of the test compound.[10] A compound that induces cell death at low concentrations can produce misleading results in subsequent target-based or phenotypic assays, where a reduction in signal might be misinterpreted as specific inhibition rather than a consequence of general toxicity.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose.[11][12] It measures the metabolic activity of cells, which in most populations, is directly proportional to the number of viable cells.[11]
Experimental Protocol: MTT Assay for General Cytotoxicity
This protocol is designed to assess the effect of this compound on the viability of a common, hardy human cell line (e.g., HEK293 or HeLa).
Pillar of Trustworthiness: Each plate must include negative controls (vehicle, e.g., 0.1% DMSO) and positive controls (a known cytotoxic agent, e.g., Doxorubicin) to ensure the assay is performing within acceptable parameters.
-
Cell Seeding:
-
Culture human embryonic kidney (HEK293) cells to ~80% confluency.
-
Trypsinize, count, and prepare a cell suspension.
-
Seed 5,000 cells in 100 µL of complete culture medium per well in a 96-well flat-bottom plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[12]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in a separate plate to create a range of concentrations (e.g., from 100 µM down to low nM).
-
Remove the medium from the seeded cells and replace it with 100 µL of medium containing the appropriate concentration of the test compound or control. Ensure the final DMSO concentration does not exceed 0.5%.
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Assay and Measurement:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]
-
Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[13] This allows metabolically active cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance of the samples at 570 nm using a microplate reader.[13]
-
Data Analysis and Interpretation: The absorbance values are directly proportional to the number of viable cells.[12] Data should be normalized to the vehicle control (100% viability) and plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the CC₅₀ (50% cytotoxic concentration). A compound with a CC₅₀ > 30 µM is generally considered non-toxic in this initial screen and can be advanced.
Phase 2: Primary Screening Against a High-Value Target Class - Protein Kinases
Rationale: The thiazolopyridine scaffold is a well-known "kinase hinge-binder" motif, making protein kinases a logical and high-probability target class for initial screening.[3] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer.[14] An in vitro kinase inhibition assay provides a direct measure of the compound's ability to interfere with enzymatic activity, free from the complexities of a cellular environment.[15] The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[14][15]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a method to screen this compound against a representative panel of kinases (e.g., a tyrosine kinase like SRC and a serine/threonine kinase like AKT1).
Pillar of Trustworthiness: Each assay must include a "no kinase" control to determine background signal and a positive control inhibitor (e.g., Staurosporine) to confirm assay sensitivity and dynamic range.[14]
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted this compound (or DMSO/Staurosporine controls).
-
Add 2.5 µL of the kinase of interest (e.g., SRC) in the appropriate kinase assay buffer.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[14]
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X Substrate/ATP mixture containing the specific peptide substrate for the kinase and ATP (at its Km concentration, if known).
-
Initiate the reaction by adding 5 µL of the Substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[14]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.[14]
-
Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a light signal.[15]
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.[14]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.[14]
-
Data Presentation: Hypothetical Kinase Inhibition Data
| Kinase Target | This compound IC₅₀ (µM) | Staurosporine IC₅₀ (µM) (Positive Control) |
| SRC | 0.85 | 0.005 |
| AKT1 | 12.5 | 0.010 |
| EGFR | > 50 | 0.008 |
| CDK2 | 25.1 | 0.020 |
Data Analysis and Interpretation: The luminescence data is converted to percent inhibition relative to the DMSO control. A dose-response curve is generated by plotting percent inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ (half-maximal inhibitory concentration) is calculated from this curve. A potent "hit" would typically have an IC₅₀ in the sub-micromolar to low micromolar range. In the hypothetical data above, the compound shows promising and somewhat selective activity against SRC kinase.
Phase 3: Secondary Screening - Cellular Target Engagement
Rationale: An in vitro hit is an important first step, but it does not guarantee that the compound can enter a cell and engage its target in a complex biological environment.[16][17] A cellular target engagement assay is crucial to validate that the observed biochemical activity translates to a cellular context.[18][19] Western blotting to detect the phosphorylation status of a direct downstream substrate of the target kinase is a classic and reliable method for this purpose.[16][20] For our SRC kinase hit, we can measure the phosphorylation of a known substrate, such as STAT3 at tyrosine 705 (p-STAT3 Y705).
Experimental Protocol: Western Blot for Cellular Target Engagement
-
Cell Treatment and Lysis:
-
Seed a suitable cell line with active SRC signaling (e.g., A431 cells) in 6-well plates and grow to ~80% confluency.
-
Treat the cells with varying concentrations of this compound (centered around the IC₅₀ value, e.g., 0.1 µM, 1 µM, 10 µM) for 2-4 hours. Include DMSO and a known SRC inhibitor (e.g., Dasatinib) as controls.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for p-STAT3 (Y705).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis and Normalization:
-
Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. The p-STAT3 signal should be normalized to the total STAT3 signal. A dose-dependent decrease in the normalized p-STAT3 signal indicates successful target engagement in cells.
-
Visualizations: Workflows and Pathways
Screening Cascade Workflow
Caption: A decision-gated workflow for the initial biological screening cascade.
Targeted Signaling Pathway: SRC-STAT3
Caption: Inhibition of the SRC-STAT3 signaling pathway by the test compound.
Conclusion and Future Directions
This structured, multi-phase approach provides a robust framework for the initial biological characterization of this compound. By systematically assessing cytotoxicity, primary target inhibition, and cellular target engagement, this cascade efficiently identifies compounds with genuine therapeutic potential. A compound successfully navigating this workflow, demonstrating low cytotoxicity, potent and selective inhibition of a target like SRC kinase, and confirmed engagement in a cellular context, becomes a high-quality "hit." Such a validated hit provides a strong foundation for subsequent lead optimization efforts, including structure-activity relationship (SAR) studies, broader selectivity profiling, and evaluation in more complex disease-relevant models.
References
-
Dotmatics. Principles and processes of early drug discovery. [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Slideshare. (2016). Principles of drug discovery. [Link]
-
ResearchGate. (2015). Basic Principles of Drug Discovery and Development. [Link]
-
ResearchGate. (2018). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
-
Creative Biolabs. Basic Principles of Drug Discovery. [Link]
-
PubMed. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. [Link]
-
PubMed Central (PMC). (2013). Principles of early drug discovery. [Link]
-
Semantic Scholar. (2021). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview). [Link]
-
ResearchGate. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. [Link]
-
Journal of Medicinal Chemistry. (2022). Target Engagement Assays in Early Drug Discovery. [Link]
-
protocols.io. (2023). In vitro kinase assay. [Link]
-
PubMed Central (PMC). (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]
-
ResearchGate. (2020). Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. [Link]
-
National Technical University "Kharkiv Polytechnic Institute". (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. [Link]
-
Drug Target Review. (2014). Building GPCR screening cascades for lead generation. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy. [Link]
-
Concept Life Sciences. Target and pathway engagement assays. [Link]
-
PubMed Central (PMC). (2012). Determining target engagement in living systems. [Link]
-
YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]
-
PubMed Central (PMC). (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]
-
PubMed Central (PMC). (2017). Screening and identification of novel biologically active natural compounds. [Link]
-
ACS Publications. (2024). Discovery of Novel ERK5 Inhibitors for Pancreatic Cancer via a Virtual Screening Approach. [Link]
-
ResearchGate. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. [Link]
-
ChemSynthesis. di[7]thiazolo[4,5-b:5,4-e]pyridine-2,6-diamine. [Link]
Sources
- 1. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. international-biopharma.com [international-biopharma.com]
- 7. Principles and processes of early drug discovery | Dotmatics [dotmatics.com]
- 8. Principles of drug discovery | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. clyte.tech [clyte.tech]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Target Engagement Assay Services [conceptlifesciences.com]
- 20. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Novel Thiazolo[4,5-b]pyridine-2,5-diamine Derivatives
Abstract
The thiazolo[4,5-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, recognized as a purine bioisostere with a broad spectrum of pharmacological activities.[1] This guide provides a comprehensive overview of the synthetic strategies for novel thiazolo[4,5-b]pyridine-2,5-diamine derivatives, targeting researchers and drug development professionals. We will delve into the core synthetic methodologies, explain the mechanistic rationale behind experimental choices, and provide detailed protocols for the synthesis of these promising compounds. The focus will be on building the core scaffold and introducing the key 2,5-diamine functionality, a substitution pattern with significant potential for modulating biological activity.
Introduction: The Significance of the Thiazolo[4,5-b]pyridine Scaffold
The fusion of thiazole and pyridine rings into the thiazolo[4,5-b]pyridine system creates a molecule of significant interest in drug discovery.[1] These compounds are considered bioisosteres of purines, enabling them to interact with a wide range of biological targets.[1] The inherent reactivity of the bicyclic system, with multiple sites for functionalization, allows for extensive structural modifications to optimize pharmacokinetic and pharmacodynamic properties.[1]
Derivatives of this scaffold have been reported to exhibit a diverse array of biological effects, including:
-
Anti-inflammatory properties [3]
-
Antimicrobial and antifungal effects
-
Antitumor activity
-
Herbicidal properties
The 2,5-diamino substitution pattern is of particular interest as the amino groups can serve as key hydrogen bond donors and acceptors, mimicking the interactions of adenine and guanine in biological systems. This makes these derivatives prime candidates for kinase inhibitors, antagonists for various receptors, and other targeted therapies.
This guide will focus on two primary retrosynthetic approaches for the construction of the thiazolo[4,5-b]pyridine core, followed by strategies for the introduction of the 2,5-diamine functionality.
Core Synthetic Strategies: Building the Bicyclic Scaffold
The construction of the thiazolo[4,5-b]pyridine core can be broadly categorized into two main strategies: the annulation of a thiazole ring onto a pre-existing pyridine and the annulation of a pyridine ring onto a pre-existing thiazole.
Strategy A: Thiazole Annulation to a Pyridine Ring
This is a widely employed and versatile approach that begins with a suitably functionalized pyridine derivative. The key to this strategy is the presence of vicinal amino and thiol groups on the pyridine ring, which can then be cyclized with an appropriate one-carbon synthon.
A common and effective starting material for this approach is 2-aminopyridine-3-thiol. This intermediate can be prepared from 2-aminopyridine through a multi-step process, but for many applications, it is generated in situ. The thiazole ring is then formed by reacting the 2-aminopyridine-3-thiol with various electrophiles such as aldehydes, acid chlorides, or nitriles.[1]
A generalized workflow for this strategy is depicted below:
Caption: General workflow for pyridine annulation to a thiazole ring.
Synthesis of a 2,5-Diamino-Thiazolo[4,5-b]pyridine Target: A Detailed Protocol
This section provides a detailed, multi-step protocol for the synthesis of a representative this compound derivative. This protocol utilizes the "Thiazole Annulation to a Pyridine Ring" strategy, which offers a high degree of control over the substitution pattern.
The overall synthetic plan is as follows:
-
Nitration of 2-aminopyridine to introduce a nitro group at the 5-position.
-
Thiocyanation of 2-amino-5-nitropyridine to introduce a thiocyanate group at the 3-position.
-
Reductive cyclization to form the 2-aminothiazolo[4,5-b]pyridine ring with a nitro group at the 5-position.
-
Reduction of the nitro group to the corresponding amine to yield the final 2,5-diamine product.
Step 1: Synthesis of 2-Amino-5-nitropyridine
Reaction: 2-Aminopyridine is nitrated using a mixture of nitric and sulfuric acids. The amino group directs the electrophilic nitration to the 5-position.
Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2-aminopyridine in portions, ensuring the temperature remains below 10 °C.
-
Once the 2-aminopyridine has dissolved, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is approximately 8.
-
The yellow precipitate of 2-amino-5-nitropyridine is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 2-Amino-3-thiocyanato-5-nitropyridine
Reaction: The 2-amino-5-nitropyridine is treated with a thiocyanating agent, such as ammonium thiocyanate in the presence of bromine, to introduce a thiocyanate group at the 3-position.
Protocol:
-
Dissolve 2-amino-5-nitropyridine and ammonium thiocyanate in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of bromine in glacial acetic acid dropwise with stirring.
-
After the addition, allow the mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to obtain 2-amino-3-thiocyanato-5-nitropyridine.
Step 3: Synthesis of 2-Amino-5-nitrothiazolo[4,5-b]pyridine
Reaction: The thiocyanate group is reductively cyclized to form the thiazole ring. This can be achieved using a mild reducing agent.
Protocol:
-
Suspend 2-amino-3-thiocyanato-5-nitropyridine in ethanol.
-
Add an aqueous solution of sodium sulfide or a similar reducing agent.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into water.
-
The product, 2-amino-5-nitrothiazolo[4,5-b]pyridine, will precipitate. Collect it by filtration, wash with water, and dry.
Step 4: Synthesis of this compound
Reaction: The final step is the reduction of the nitro group at the 5-position to an amine. A common and effective method is catalytic hydrogenation or reduction with a metal in an acidic medium.
Protocol:
-
Dissolve 2-amino-5-nitrothiazolo[4,5-b]pyridine in a suitable solvent such as ethanol or acetic acid.
-
Add a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 30-50 psi) until the uptake of hydrogen ceases.
-
Alternatively, to a solution of the nitro compound in acetic acid, add iron powder or tin(II) chloride and heat the mixture.
-
After the reaction is complete, filter the catalyst (if used) and neutralize the solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product, this compound.
Solid-Phase Synthesis for Library Generation
For the rapid generation of a library of thiazolo[4,5-b]pyridine derivatives for high-throughput screening, solid-phase synthesis is an invaluable tool. A traceless solid-phase approach allows for the introduction of diversity at multiple points in the molecule. [4][5] A representative solid-phase synthesis might involve the following key steps:
-
Immobilization of a cyanocarbonimidodithioate onto a solid support (e.g., Merrifield resin).
-
Thorpe-Ziegler cyclization with an α-halo ketone to form a resin-bound thiazole.
-
Friedländer annulation with a ketone to construct the pyridine ring, yielding the resin-bound thiazolo[4,5-b]pyridine.
-
Functionalization of the scaffold, for example, by oxidation of a sulfide to a sulfone, followed by nucleophilic displacement with various amines to introduce diversity.
-
Cleavage from the resin to release the final products.
The workflow for a solid-phase synthesis is shown below:
Caption: A representative workflow for the solid-phase synthesis of a thiazolo[4,5-b]pyridine library.
Characterization and Data Presentation
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure of the final compounds and intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
-
Melting Point: As an indicator of purity.
The following table presents representative characterization data for a series of synthesized thiazolo[4,5-b]pyridine derivatives, illustrating how such data should be compiled.
| Compound ID | R1 | R2 | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) | MS (m/z) [M+H]+ |
| Ia | H | CH3 | 75 | 188-190 | 2.45 (s, 3H), 7.10 (d, 1H), 7.85 (d, 1H), 8.50 (s, 1H) | 164.0 |
| Ib | Cl | CH3 | 68 | 210-212 | 2.48 (s, 3H), 7.25 (s, 1H), 8.65 (s, 1H) | 198.0 |
| Ic | H | Ph | 82 | 225-227 | 7.20-7.55 (m, 6H), 7.90 (d, 1H), 8.60 (s, 1H) | 226.1 |
| Id | OCH3 | Ph | 71 | 230-232 | 3.85 (s, 3H), 6.90 (d, 1H), 7.25-7.60 (m, 5H), 8.55 (s, 1H) | 256.1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
The synthesis of novel this compound derivatives offers a promising avenue for the discovery of new therapeutic agents. The synthetic strategies outlined in this guide, particularly the "Thiazole Annulation to a Pyridine Ring" approach, provide a robust and flexible platform for accessing these valuable compounds. The detailed protocols and mechanistic insights are intended to empower researchers to explore the chemical space around this important scaffold. Furthermore, the application of solid-phase synthesis techniques can accelerate the discovery process by enabling the rapid generation of diverse chemical libraries for biological screening. Continued exploration of the synthesis and biological evaluation of these compounds is warranted to unlock their full therapeutic potential.
References
-
Lee, T., et al. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. Journal of Combinatorial Chemistry, 12(1), 95-99. Available at: [Link]
-
Kim, S. W., et al. (2020). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. Molecules, 25(19), 4567. Available at: [Link]
-
Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Chemistry of Heterocyclic Compounds, 60(3/4), 130-132. Available at: [Link]
-
Chaban, T. I., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Pharmacia, 66(4), 219-226. Available at: [Link]
-
Chaban, T. I., et al. (2017). Synthesis of some novel thiazolo[4,5-b]pyridines and their tuberculostatic activity evaluation. Journal of Organic and Pharmaceutical Chemistry, 15(3), 59-65. Available at: [Link]
-
Chaban, T. I., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043. Available at: [Link]
-
El-Gazzar, A. B. A., et al. (2018). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. BMC Chemistry, 12(1), 1-13. Available at: [Link]
-
Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4708. Available at: [Link]
-
Chaban, T. I., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia, 66(4), 171-176. Available at: [Link]
Sources
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physicochemical Properties ofthiazolo[4,5-b]pyridine-2,5-diamine (CAS Number: 13575-43-4)
An In-depth Technical Guide to the Physicochemical Properties of[1][2]thiazolo[4,5-b]pyridine-2,5-diamine (CAS Number: 13575-43-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound[1][2]this compound, identified by CAS number 13575-43-4. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, including predicted properties and experimental data for its hydrochloride salt. Furthermore, it offers detailed, field-proven experimental protocols for the determination of key physicochemical parameters, empowering researchers to conduct their own analyses. This document is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development, where a thorough understanding of a compound's physicochemical profile is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.
Introduction
[1][2]this compound is a heterocyclic compound featuring a fused thiazole and pyridine ring system with two amino substituents. This structural motif is of significant interest in medicinal chemistry, as thiazolopyridine scaffolds are present in various biologically active molecules, including kinase inhibitors.[3] A comprehensive understanding of the physicochemical properties of such compounds is a critical prerequisite for their development as therapeutic agents. Properties such as solubility, pKa, and stability directly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
This guide provides a detailed examination of the available physicochemical data for[1][2]this compound and outlines standardized methodologies for its experimental determination.
Chemical Identity and Core Properties
The fundamental identifiers and core properties of[1][2]this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, some of the listed properties are predicted and await experimental verification.
| Property | Value | Source |
| CAS Number | 13575-43-4 | [5] |
| IUPAC Name | [1][2]this compound | N/A |
| Molecular Formula | C₆H₆N₄S | [5] |
| Molecular Weight | 166.20 g/mol | [5] |
| Predicted Boiling Point | 405.7°C at 760 mmHg | N/A |
| Predicted Density | 1.597 g/cm³ | N/A |
| Synonyms | This compound | N/A |
Structural Elucidation and Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following data has been reported for the hydrochloride salt in D₂O.[6]
¹H NMR (400 MHz, D₂O):
-
δ 6.82 (s, 1H, H-4)
-
δ 7.35 (d, J = 5.2 Hz, 1H, H-7)
-
δ 3.45 (br s, 4H, NH₂)
¹³C NMR (100 MHz, D₂O):
-
158.9 (C-2)
-
149.7 (C-5)
-
132.4 (C-7a)
-
117.2 (C-3a)
The observed chemical shifts are consistent with the proposed aromatic thiazolopyridine structure. The presence of two distinct aromatic proton signals and four aromatic carbon signals confirms the fused ring system.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. Key IR absorptions for the hydrochloride salt (KBr pellet) are as follows:[6]
-
3365 cm⁻¹: N-H stretching vibrations of the amine groups.
-
1640 cm⁻¹: C=N stretching vibration within the thiazole ring.
-
1550 cm⁻¹: C=C stretching vibrations of the aromatic rings.
-
1245 cm⁻¹: C-N stretching vibration.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) of the hydrochloride salt shows the following major ions:[6]
-
m/z 195.1 [M-Cl]⁺: Represents the protonated molecule after loss of the chloride counter-ion.
-
m/z 158.3 [M-Cl-NH₃]⁺: Suggests a fragmentation pattern involving the loss of an amino group.
Physicochemical Parameters and Their Determination
The following sections detail key physicochemical parameters and provide standardized protocols for their experimental determination.
Melting Point
The melting point is a crucial indicator of purity. No experimental melting point data for the free base of[1][2]this compound has been reported. For related thiazolo[4,5-b]pyridine derivatives, melting points have been observed in the range of 164-234°C.[7]
A standard method for determining the melting point is using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate (e.g., 2-5 °C/min).
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
-
Purity Assessment: A sharp melting range (typically < 2°C) is indicative of a pure compound.
Solubility
Solubility is a critical parameter for drug delivery and formulation. No quantitative solubility data for[1][2]this compound in common solvents has been published. However, studies on analogous aminothiazole derivatives suggest that they often exhibit low water solubility.[1] The hydrochloride salt form is expected to have significantly higher aqueous solubility.
The shake-flask method is the gold standard for determining equilibrium solubility.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and the supernatant is carefully separated from the undissolved solid by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Acidity Constant (pKa)
The pKa value(s) of a compound are essential for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and receptor binding. As an amino-substituted heterocyclic compound,[1][2]this compound is expected to have basic pKa values. A predicted pKa of 1.92 has been reported for the related compound Thiazolo[4,5-b]pyridin-2-amine, though this is likely for the pyridinic nitrogen.[8] The amino groups on the target molecule would be expected to have higher pKa values.
Potentiometric titration is a common and reliable method for pKa determination.
Methodology:
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.
Stability and Reactivity
Specific stability and reactivity data for[1][2]this compound are not available in the literature. However, general considerations for compounds with this scaffold can be made. The thiazole ring can be susceptible to oxidation, and the amino groups can undergo various reactions typical of aromatic amines. The pyridine ring is generally stable but can be reactive towards strong electrophiles.
Crystallographic Data
Single-crystal X-ray diffraction studies have been performed on the hydrochloride salt of[1][2]this compound.[6]
Key Crystallographic Parameters:
-
Crystal System: Monoclinic
-
Space Group: P2₁/c
-
Unit Cell Parameters:
-
a = 8.42 Å
-
b = 12.75 Å
-
c = 10.18 Å
-
β = 105.3°
-
The crystal structure reveals that the thiazole and pyridine rings are nearly coplanar. The packing is stabilized by N-H···Cl hydrogen bonds and π-π stacking interactions.[6]
Conclusion
This technical guide has consolidated the available physicochemical information for[1][2]this compound (CAS 13575-43-4). While there is a notable lack of experimental data for the free base, the detailed analysis of its hydrochloride salt provides a strong foundation for understanding its structural and electronic properties. The provided experimental protocols offer a clear path for researchers to determine the key physicochemical parameters necessary for advancing this and similar compounds in drug discovery and development pipelines. Further experimental investigation into the melting point, solubility, and pKa of the free base is highly recommended to build a more complete and accurate physicochemical profile.
Visualizations
Chemical Structure
Caption: 2D Chemical Structure of[1][2]this compound.
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the comprehensive physicochemical characterization of a novel compound.
References
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information.
-
[1][2]this compound | CAS 13575-43-4. Santa Cruz Biotechnology.
-
Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia.
-
Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. PubMed.
-
Thiazolo[4,5-b]pyridin-2-amine , 97% , 13575-41-2. CookeChem.
-
Impact of physiochemical properties on pharmacokinetics of protein therapeutics. PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of physiochemical properties on pharmacokinetics of protein therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine [pharmacia.pensoft.net]
- 8. Thiazolo[4,5-b]pyridin-2-amine , 97% , 13575-41-2 - CookeChem [cookechem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Thiazolo[4,5-b]pyridine-2,5-diamine hydrochloride (CAS No. 13575-43-4). As a key heterocyclic scaffold in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. This document offers an in-depth interpretation of its spectral features, discusses the underlying principles influencing chemical shifts, and provides field-proven protocols for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the NMR spectroscopy of this compound and related heterocyclic systems.
Introduction: The Significance of this compound hydrochloride
Thiazolo[4,5-b]pyridine derivatives are a class of fused heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry. Their structural resemblance to purines makes them important bioisosteres, leading to their investigation for a wide range of therapeutic applications, including as kinase inhibitors and antimicrobial agents. This compound, in its hydrochloride salt form for enhanced aqueous solubility, is a valuable building block in the synthesis of more complex pharmaceutical agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such molecules. This guide will delve into the detailed interpretation of the ¹H and ¹³C NMR spectra, providing a foundational understanding for researchers working with this important chemical entity.
Molecular Structure and NMR-Active Nuclei
The chemical structure of this compound hydrochloride is presented below. The numbering of the carbon and hydrogen atoms is crucial for the assignment of NMR signals.
Caption: Molecular structure of this compound.
The key NMR-active nuclei in this molecule are ¹H (protons) and ¹³C (carbon-13). The proton NMR spectrum will provide information on the aromatic protons and the protons of the amino groups. The carbon-13 NMR spectrum will reveal the chemical environment of each carbon atom in the heterocyclic ring system.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound hydrochloride was acquired in deuterium oxide (D₂O). The use of D₂O as a solvent is a common practice for water-soluble hydrochloride salts. An important consequence of using D₂O is that the acidic protons of the amino (NH₂) and ammonium (NH₃⁺) groups will exchange with deuterium and therefore become invisible in the ¹H NMR spectrum.
Experimental Data
The following table summarizes the ¹H NMR spectral data obtained at 400 MHz in D₂O.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 | Doublet (d) | 1H | H-7 |
| 6.82 | Singlet (s) | 1H | H-4 |
| 3.45 | Broad Singlet (br s) | 4H | NH₂ (Note: This signal is cited by the data source but may be absent or attenuated in D₂O due to exchange)[1] |
Interpretation and Causality
The ¹H NMR spectrum is relatively simple, showing two distinct signals in the aromatic region.
-
H-7 at 7.35 ppm (d): This downfield chemical shift is characteristic of a proton on a pyridine ring. The doublet multiplicity indicates that it is coupled to a neighboring proton. Based on the structure, H-7 is coupled to H-6 (which is not present in this substituted ring). The observed coupling constant of J = 5.2 Hz is typical for ortho-coupling in pyridine rings.[1]
-
H-4 at 6.82 ppm (s): This proton appears as a singlet, indicating no adjacent proton to couple with. Its upfield shift relative to H-7 can be attributed to the electron-donating effect of the adjacent amino group at position 5. This increased electron density shields the H-4 proton, causing it to resonate at a lower frequency.[1]
-
NH₂ Protons: The data source indicates a broad singlet at 3.45 ppm for the amino protons.[1] However, in D₂O, these protons are expected to exchange with deuterium. The observation of this peak may depend on the concentration, pH, and water suppression technique used during the experiment. For routine characterization in D₂O, the absence of this peak is expected.
Caption: Relationship between the molecular structure and the ¹H NMR signals.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.
Experimental Data
The following table summarizes the ¹³C NMR spectral data obtained at 100 MHz in D₂O.[1]
| Chemical Shift (δ) ppm | Assignment |
| 158.9 | C-2 |
| 149.7 | C-5 |
| 132.4 | C-7a |
| 117.2 | C-3a |
Interpretation and Causality
The assignment of the carbon signals is based on established chemical shift ranges for heterocyclic compounds and the electronic effects of the substituents.
-
C-2 at 158.9 ppm: This carbon is part of the thiazole ring and is bonded to two nitrogen atoms (in the form of an amino group and the ring nitrogen). This environment is highly deshielded, resulting in the most downfield chemical shift.[1]
-
C-5 at 149.7 ppm: This carbon is on the pyridine ring and is directly attached to an amino group. The strong electron-donating effect of the amino group causes significant deshielding, leading to a downfield chemical shift.[1]
-
C-7a at 132.4 ppm: This is a bridgehead carbon, part of both the pyridine and thiazole rings. Its chemical shift is in the expected range for a quaternary carbon in a fused aromatic system.[1]
-
C-3a at 117.2 ppm: This is the other bridgehead carbon. Its more upfield chemical shift compared to C-7a is influenced by its position relative to the heteroatoms in the fused ring system.[1]
Experimental Protocols
To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocols are recommended.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound hydrochloride.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterium oxide (D₂O, 99.9 atom % D).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a water-soluble internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer:
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) with solvent suppression if necessary.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
¹³C NMR:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
-
Spectral Width: 0-180 ppm.
Sources
Potential therapeutic targets of Thiazolo[4,5-b]pyridine-2,5-diamine
An In-Depth Technical Guide to the Therapeutic Potential of Thiazolo[4,5-b]pyridine-2,5-diamine and Its Derivatives
Introduction
The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Its rigid, fused-ring system provides a unique three-dimensional arrangement for substituent groups to interact with biological targets, while the presence of nitrogen and sulfur atoms offers key hydrogen bonding and coordination opportunities. This guide provides an in-depth analysis of the potential therapeutic targets of derivatives based on the this compound core, with a focus on oncogenic kinases and enzymes involved in inflammation. We will explore the mechanistic basis for their activity, present quantitative data, and provide detailed experimental protocols for target validation, offering a comprehensive resource for researchers in drug discovery and development.
I. Oncogenic Kinases: High-Value Targets in Cancer Therapy
The dysregulation of protein kinases is a hallmark of many cancers, making them a major focus for targeted therapies. The thiazolo[4,5-b]pyridine scaffold has proven to be a versatile backbone for the design of potent and selective kinase inhibitors.
A. c-KIT: Overcoming Resistance in Gastrointestinal Stromal Tumors (GIST)
The c-KIT receptor tyrosine kinase is a critical driver in several cancers, most notably gastrointestinal stromal tumors (GIST). While first-generation inhibitors like imatinib have been successful, the emergence of resistance mutations necessitates the development of new therapeutic agents.
Mechanistic Rationale and Evidence
Derivatives of the thiazolo[5,4-b]pyridine scaffold have been identified as potent inhibitors of c-KIT, including clinically relevant imatinib-resistant mutants.[1][2] One notable derivative, designated as 6r in a key study, has demonstrated the ability to overcome resistance conferred by the V560G/D816V double mutation.[1][3] The mechanism of action involves competitive binding at the ATP pocket of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival.[4][5] The thiazolo[5,4-b]pyridine core acts as a hinge-binding motif, a common feature of many kinase inhibitors.[1][2]
Signaling Pathway
Activation of c-KIT by its ligand, stem cell factor (SCF), triggers receptor dimerization and autophosphorylation. This creates docking sites for SH2-domain-containing proteins, activating multiple downstream pathways, including the PI3K/AKT and RAS/MAPK pathways, which promote cell survival and proliferation.[4][6] Thiazolo[4,5-b]pyridine derivatives inhibit the initial autophosphorylation step, effectively shutting down these downstream signals.
Caption: c-KIT signaling pathway and point of inhibition.
Quantitative Data: Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of a lead thiazolo[5,4-b]pyridine derivative (Compound 6r ) compared to standard-of-care drugs against wild-type and imatinib-resistant c-KIT.[2][7]
| Compound/Drug | c-KIT (Wild-Type) IC₅₀ (µM) | c-KIT (V560G/D816V) IC₅₀ (µM) | GIST-T1 Cells GI₅₀ (µM) | HMC1.2 Cells GI₅₀ (µM) |
| Compound 6r | Not Reported | 4.77 | 1.15 | 1.15 |
| Imatinib | 0.27 | 37.93 | 0.05 | 27.14 |
| Sunitinib | 0.14 | 3.98 | 0.02 | 0.02 |
Lower IC₅₀/GI₅₀ values indicate greater potency.
Experimental Protocol: Radiometric Kinase Assay for c-KIT
This protocol outlines a standard radiometric assay to determine the enzymatic inhibitory activity of test compounds against c-KIT kinase.[8]
-
Reaction Setup: Prepare a kinase reaction mixture in a 96-well plate containing kinase buffer, a peptide or protein substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound at various concentrations.
-
Initiation: Add a solution of Mg/ATP, including radiolabeled [γ-³²P]ATP, to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding 3% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that binds the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Add scintillant to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value using non-linear regression analysis.
B. Phosphoinositide 3-Kinases (PI3Ks): Targeting a Central Pro-Survival Pathway
The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling networks in human cancer, playing a central role in cell growth, survival, and metabolism.[9][10] The thiazolo[5,4-b]pyridine scaffold has been successfully utilized to develop potent inhibitors of PI3K isoforms.[9]
Mechanistic Rationale and Evidence
A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines have been designed as highly potent PI3K inhibitors.[9] Molecular docking studies reveal that the N-heterocyclic core of these compounds fits well into the ATP binding pocket of the PI3Kα kinase, forming key hydrogen bond interactions.[9] By occupying the ATP binding site, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger required for the activation of AKT.
Signaling Pathway
Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits AKT to the cell membrane, where it is activated by PDK1. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, to promote cell survival and proliferation.[11][12] Thiazolo[4,5-b]pyridine derivatives block the production of PIP3, thereby inhibiting the entire downstream cascade.
Caption: PI3K/AKT/mTOR pathway and point of inhibition.
Quantitative Data: PI3K Isoform Inhibition
A representative thiazolo[5,4-b]pyridine derivative (Compound 19a ) shows potent, nanomolar inhibition of multiple PI3K isoforms.[9]
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
| Compound 19a | 3.4 | 36.2 | 1.8 | 2.5 |
Experimental Protocol: PI3K ADP-Glo™ Kinase Assay
This protocol describes a luminescent assay to measure PI3K activity by quantifying the amount of ADP produced.[13][14][15]
-
Kinase Reaction: In a 384-well plate, combine the PI3K enzyme, the lipid substrate (e.g., PIP2:3PS vesicles), ATP, and the test compound in PI3K reaction buffer.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase in the detection reagent to produce light. Incubate for 30 minutes at room temperature and measure the luminescence signal with a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the PI3K activity. Calculate percent inhibition and determine IC₅₀ values.
C. Other Potential Kinase Targets
The thiazolo[4,5-b]pyridine scaffold has been suggested as a template for inhibitors of other kinases, although specific data for the 2,5-diamine core is less mature. These represent promising avenues for future research:
-
CDK4/6: Thiazolo-pyridopyrimidines have been evaluated as potential CDK4/6 inhibitors for breast cancer.[16][17] Given the clinical success of CDK4/6 inhibitors, exploring this target is a high priority.[13][14]
-
BCR-ABL, RAF, VEGFR2, ITK: The broader thiazolo[5,4-b]pyridine class has been functionalized to target the ATP-binding sites of these kinases, indicating the scaffold's versatility.[1][2]
II. Enzymes in Inflammation: Targeting the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Thiazolo[4,5-b]pyridine derivatives have demonstrated significant anti-inflammatory properties, suggesting they modulate key enzymes in the inflammatory cascade.[4][6][12][18]
A. Cyclooxygenase-2 (COX-2)
COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[16][19] Selective inhibition of COX-2 is a validated strategy for anti-inflammatory drugs.
Mechanistic Rationale and Evidence
Several studies have reported the synthesis of thiazolo[4,5-b]pyridine-2-one derivatives with strong anti-inflammatory action in vivo, in some cases exceeding the activity of ibuprofen.[4][6] Molecular docking studies have predicted that these compounds can bind effectively within the active site of the COX-2 enzyme, suggesting a plausible mechanism for their observed anti-inflammatory effects.[6] The inhibition of COX-2 would lead to a reduction in prostaglandin synthesis at the site of inflammation.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[1][19][20][21][22]
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory environment for at least one week.
-
Compound Administration: Administer the test compound (e.g., thiazolo[4,5-b]pyridine derivative) or vehicle control intraperitoneally or orally. A positive control group receiving a known NSAID (e.g., indomethacin, 5 mg/kg) should be included.
-
Inflammation Induction: After a set time (e.g., 30-60 minutes), induce acute inflammation by injecting a 1% solution of λ-carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point. The formula is: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Inhibition of the COX-2 pathway.
III. Emerging and Future Therapeutic Directions
A. Antimicrobial Targets
Thiazolo[4,5-b]pyridine derivatives have shown promising antibacterial and antifungal activity.[23] In silico docking studies have pointed to potential mechanisms:
-
MurB Enzyme Inhibition: The predicted inhibition of the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis, suggests a potential mechanism for the observed antibacterial effects.[23]
-
DNA Gyrase: This essential bacterial enzyme is another potential target.[5][24]
-
14α-Lanosterol Demethylase: Inhibition of this key enzyme in the ergosterol biosynthesis pathway is a likely mechanism for the antifungal activity of these compounds.[23]
B. Neurodegenerative Diseases
While direct evidence for the this compound core is still emerging, the broader class of thiazole derivatives has been investigated for neuroprotective and anti-neuroinflammatory properties. Potential targets in this area include:
-
GSK-3β and BACE-1: Thiazole and thiazolidine derivatives have shown inhibitory effects against these enzymes, which are implicated in the pathology of Alzheimer's disease.[21]
-
Anti-inflammatory Targets: Given the role of neuroinflammation in neurodegenerative diseases, the COX-2 inhibitory potential of thiazolo[4,5-b]pyridines may also be relevant in this context.
IV. Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The strongest evidence currently points towards its utility in oncology, particularly in the design of inhibitors for clinically validated kinases such as c-KIT and PI3K, with a demonstrated potential to overcome drug resistance. Furthermore, the significant anti-inflammatory properties, likely mediated through the inhibition of enzymes like COX-2, open up therapeutic possibilities in a wide range of inflammatory conditions. The antimicrobial and potential neuroprotective activities, while less developed, highlight the versatility of this scaffold and warrant further investigation. This guide provides a foundational understanding of these targets and the methodologies to validate them, serving as a catalyst for future research and development in this exciting area of medicinal chemistry.
V. References
-
Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4605. [Link]
-
El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]
-
Tomić, M., et al. (2020). Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. Chemistry & Biodiversity, 17(10), e2000420. [Link]
-
Nam, J., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
-
Andres, C. J., et al. (2000). 4-Thiazolidinones: novel inhibitors of the bacterial enzyme MurB. Bioorganic & Medicinal Chemistry Letters, 10(8), 715-717. [Link]
-
Nam, J., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]
-
Chaban, T. I., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043. [Link]
-
García-Sáenz, J. A., et al. (2018). CDK4/6 inhibitors in breast cancer therapy: Current practice and future opportunities. International Journal of Molecular Sciences, 19(12), 3974. [Link]
-
Geronikaki, A., & Gavalas, A. (2006). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Current Topics in Medicinal Chemistry, 6(16), 1747-1765. [Link]
-
Breastcancer.org. (2023). What Are CDK4/6 Inhibitors?. [Link]
-
Sivaraman, D., et al. (2021). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Journal of Neuroinflammation, 18(1), 1-17. [Link]
-
H, V. P., et al. (2021). Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking. Journal of Taibah University Medical Sciences, 16(6), 939-948. [Link]
-
Lozynskyi, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Scientia Pharmaceutica, 89(4), 52. [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]
-
Chaban, T. I., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]
-
Chaban, T. I., et al. (2017). Synthesis, Anti-Inflammatory and Antioxidant Activities of Novel 3H-Thiazolo[4,5-b]Pyridines. ResearchGate. [Link]
-
Chaban, T., et al. (2016). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. ResearchGate. [Link]
-
Van der Steen, N., et al. (2018). CDK4/6 inhibitors in the treatment of patients with breast cancer: summary of a multidisciplinary round-table discussion. ESMO open, 3(5), e000368. [Link]
-
MedPage Today. (2023). CDK4/6 Inhibitors in Breast Cancer: New Populations, Different Settings. [Link]
-
Asif, M. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 21(34), 3932-3953. [Link]
-
Al-Warhi, T., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC medicinal chemistry, 13(1), 26-44. [Link]
-
Nam, J., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]
-
El-Sayed, N. N. E., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. ResearchGate. [Link]
-
Chaban, T. I., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Voprosy Khimii i Khimicheskoi Tekhnologii, (4), 86-93. [Link]
-
Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. BioImpacts: BI, 14(4), 29951. [Link]
-
Reaction Biology. (n.d.). Radiometric Filter Binding Assay. [Link]
-
Nam, J., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]
Sources
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role and significance of c-KIT receptor tyrosine kinase in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PI3K (p110α[E545K]/p85α) Protocol [promega.com]
- 14. promega.com [promega.com]
- 15. ADP-Glo™ Lipid Kinase Assay Protocol [promega.jp]
- 16. researchgate.net [researchgate.net]
- 17. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADP-Glo™ Kinase Assay with Lipid Kinase Substrates [worldwide.promega.com]
- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Note & Experimental Protocol: Synthesis of Thiazolo[4,5-b]pyridine-2,5-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of Thiazolo[4,5-b]pyridine-2,5-diamine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The outlined synthetic route is a robust, multi-step process commencing with the nitration and subsequent chlorination of 2-aminopyridine, followed by a selective reduction and a final cyclization step to yield the target compound. This protocol is designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.
Introduction
Thiazolo[4,5-b]pyridines are a class of fused heterocyclic compounds that are isosteric to purines, a core structure in numerous biologically active molecules. This structural similarity allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] The introduction of amino groups at the 2 and 5 positions of the thiazolo[4,5-b]pyridine scaffold is anticipated to enhance its potential as a pharmacophore, offering sites for further derivatization and interaction with biological receptors. This protocol details a reliable method for the preparation of this compound, providing a foundational methodology for the synthesis of novel derivatives for screening in drug discovery programs.
Overall Synthetic Scheme
Sources
Application Note: A Researcher's Guide to Thiazolo[4,5-b]pyridine-2,5-diamine for Cellular Imaging
Abstract
This document provides a comprehensive guide for the prospective use of Thiazolo[4,5-b]pyridine-2,5-diamine in fluorescence microscopy. While the thiazolo[4,5-b]pyridine scaffold is a component of molecules with demonstrated fluorescence and biological activity, it is important to note that the specific photophysical properties of this compound are not extensively documented in peer-reviewed literature.[1][2][3][4] This application note, therefore, serves as a foundational guide for researchers, offering a hypothesized protocol based on the chemical structure of the compound and established methodologies for similar small molecule fluorescent probes. The provided protocols are intended as a starting point for experimentation and will require optimization for specific cell types and imaging systems.
Introduction: The Potential of the Thiazolo[4,5-b]pyridine Scaffold in Bioimaging
The thiazolo[4,5-b]pyridine core is a nitrogen-containing heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antioxidant and kinase inhibitory properties.[1] The planar, electron-rich nature of this scaffold is also a feature of many established fluorophores, suggesting its potential for the development of novel fluorescent probes.[5] Indeed, derivatives of the related thiazolo[4,5-b]pyridine structure have been successfully developed as fluorescent probes, such as for the detection of zinc ions in living cells, demonstrating the viability of this chemical framework in bioimaging applications.[6]
This compound, with its primary amine substitutions, presents an intriguing candidate for a fluorescent stain. The amino groups can act as electron-donating moieties, which often enhance the fluorescent quantum yield of a molecule.[7] Furthermore, the overall structure is compact and planar, characteristics that may facilitate its passive diffusion across cell membranes and potential intercalation into cellular structures like the minor groove of DNA, a mechanism employed by common nuclear stains such as DAPI.
This guide will proceed under the hypothesis that this compound may function as a blue-emitting fluorescent stain, suitable for nuclear counterstaining in both live and fixed cells.
Hypothetical Photophysical Properties
The following table outlines the projected photophysical properties of this compound. These values are estimations based on related heterocyclic compounds and serve as a starting point for experimental determination.
| Property | Projected Value | Rationale / Notes |
| Excitation Max (λex) | ~360 nm | Similar to other small, nitrogen-containing heterocyclic stains like DAPI. |
| Emission Max (λem) | ~450 nm | A blue emission is anticipated, typical for this class of compounds. |
| Molar Extinction Coefficient | > 15,000 M⁻¹cm⁻¹ | A moderate extinction coefficient is expected. |
| Quantum Yield (Φ) | 0.1 - 0.4 | Highly dependent on the cellular environment (e.g., binding to DNA). |
| Solubility | Soluble in DMSO, DMF | Common for organic small molecules. Aqueous solubility may be limited. |
Table 1: Projected photophysical and chemical properties of this compound.
Chemical Structure and Proposed Workflow
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
The general experimental workflow for utilizing a novel fluorescent stain is depicted below. This process emphasizes the optimization of staining concentration and incubation time as critical steps.
Caption: General workflow for cellular staining and imaging.
Protocols
Reagent Preparation
a) Stock Solution (10 mM):
-
The molecular weight of this compound (C₆H₆N₄S) is 166.21 g/mol .[8]
-
Weigh out 1.66 mg of the compound.
-
Dissolve the powder in 1 mL of high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) and store at -20°C, protected from light. Limit freeze-thaw cycles.[2]
b) Working Solution (1-10 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in an appropriate buffer (e.g., PBS for fixed cells, or serum-free culture medium for live cells) to the desired final concentration. For initial experiments, a concentration range of 1-10 µM is recommended.
Protocol for Staining Fixed Cells
This protocol is suitable for cells cultured on glass coverslips or in imaging-compatible plates.
-
Cell Seeding: Seed cells onto coverslips in a 24-well plate and culture until they reach the desired confluency (typically 50-70%).
-
Fixation:
-
Washing: Remove the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional but Recommended):
-
If co-staining with antibodies for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[4]
-
Wash three times with PBS.
-
-
Staining:
-
Dilute the this compound stock solution to the desired working concentration (start with 5 µM) in PBS.
-
Add the staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.
-
-
Final Washes: Remove the staining solution and wash the cells 2-3 times with PBS.
-
Mounting:
-
Carefully remove the coverslip from the well.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[9]
-
Seal the edges with nail polish if necessary and allow to dry.
-
Protocol for Staining Live Cells
-
Cell Seeding: Plate cells in a glass-bottom imaging dish or chamber slide suitable for live-cell microscopy.
-
Staining:
-
Prepare the staining solution by diluting the this compound stock solution in a serum-free culture medium to the desired working concentration (start with a lower range, e.g., 1-5 µM, to minimize potential toxicity).
-
Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubate the cells in a 37°C, 5% CO₂ incubator for 15-30 minutes.
-
-
Washing:
-
Remove the staining medium.
-
Gently wash the cells twice with a pre-warmed, phenol red-free imaging medium.
-
Add fresh imaging medium to the cells for observation.
-
-
Imaging: Proceed to the microscope immediately. Maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator.
Imaging and Optimization
Microscope Configuration
-
Microscope: An epifluorescence or confocal microscope equipped for blue fluorescence detection.
-
Light Source: A mercury lamp, xenon lamp, or LED light source with excitation around 360 nm.
-
Filter Set: A standard DAPI filter set (e.g., ~360/40 nm excitation, ~400 nm dichroic mirror, ~460/50 nm emission) should be a suitable starting point.
-
Objective: Use a high numerical aperture (NA) objective (e.g., 40x or 63x oil immersion) for optimal resolution and light collection.
Optimization Strategies
-
Concentration Titration: Test a range of concentrations (e.g., 0.5 µM to 20 µM) to find the optimal balance between bright signal and low background, with minimal cytotoxicity for live-cell imaging.[5][10]
-
Incubation Time: Vary the incubation time (e.g., 5 minutes to 1 hour) to determine the shortest time required for sufficient signal.
-
Phototoxicity: For live-cell imaging, always use the lowest possible excitation light intensity and the shortest exposure time that provides a usable signal to minimize phototoxicity and photobleaching.[11]
Conclusion and Future Directions
This compound represents an unexplored but promising candidate for fluorescence microscopy based on its chemical structure and the known properties of its parent scaffold. The protocols provided herein offer a robust starting point for researchers to investigate its potential as a fluorescent cellular stain. Key experimental validations should include determining its precise excitation and emission spectra, quantum yield, and photostability. Furthermore, co-localization studies with established organelle-specific dyes will be crucial to confirm its subcellular localization and specificity. Through systematic investigation, the utility of this and other novel thiazolo[4,5-b]pyridine derivatives in the expansive field of bioimaging can be fully realized.
References
-
Allen Institute for Cell Science. (2017). Fluorescent dye stock solutions for Flat Field Correction. Retrieved from [Link]
-
Unknown. (n.d.). Easy Intracellular Immufluorescence Microscopy Protocol. Retrieved from [Link]
-
Held, P. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. Retrieved from [Link]
-
Huang, J., et al. (2018). A thiazolo[4,5-b]pyridine-based fluorescent probe for detection of zinc ions and application for in vitro and in vivo bioimaging. Talanta, 185, 396-404. Retrieved from [Link]
-
Lee, J., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(15), 3383. Retrieved from [Link]
-
Krzyżak, E., et al. (2015). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. Journal of Fluorescence, 25, 549-557. Retrieved from [Link]
-
Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. ScienceRise: Pharmaceutical Science, 4(20). Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization for the IF staining: (a) average fluorescence intensity at.... Retrieved from [Link]
-
Uchaev, V. A., et al. (2022). Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 424, 113636. Retrieved from [Link]
-
Lelyukh, M. I., et al. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 56, 1225-1243. Retrieved from [Link]
-
Shibu, A., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Materials Advances, 4(23), 6321-6332. Retrieved from [Link]
-
Lozynskyi, A. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Medical and Clinical Chemistry. Retrieved from [Link]
-
Chae, Y. J., et al. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. Journal of Combinatorial Chemistry, 12(1), 95-99. Retrieved from [Link]
-
Chaban, T., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043. Retrieved from [Link]
-
Chaban, T., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Medical and Clinical Chemistry. Retrieved from [Link]
-
Icha, J., et al. (2017). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 130(18), e13018. Retrieved from [Link]
Sources
- 1. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]
- 2. allencell.org [allencell.org]
- 3. med.upenn.edu [med.upenn.edu]
- 4. agilent.com [agilent.com]
- 5. biotium.com [biotium.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
Application Notes and Protocols: Screening Thiazolo[4,5-b]pyridine-2,5-diamine Derivatives as Kinase Inhibitors
Introduction: The Therapeutic Potential of Thiazolo[4,5-b]pyridines in Kinase Inhibition
The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2][3][4] Derivatives of this core have been identified as potent modulators of various cellular targets, with a particularly strong emergence as inhibitors of protein kinases.[5][6] Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[7][8]
Recent studies have highlighted the potential of thiazolo[5,4-b]pyridine derivatives as inhibitors of several clinically relevant kinases, such as c-KIT, phosphoinositide 3-kinase (PI3K), and Bruton's tyrosine kinase (ITK).[5][6][9][10] For instance, certain derivatives have shown potent activity against imatinib-resistant mutants of c-KIT, a key driver in gastrointestinal stromal tumors (GIST), underscoring the therapeutic promise of this chemical class.[5][6]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to establish a robust and reliable screening assay to identify and characterize Thiazolo[4,5-b]pyridine-2,5-diamine derivatives as kinase inhibitors. We will focus on a universal, non-radioactive biochemical assay platform, the ADP-Glo™ Kinase Assay, which quantitatively measures the activity of virtually any ADP-generating enzyme.[1][11] This system is particularly well-suited for high-throughput screening (HTS) and lead optimization due to its high sensitivity, broad dynamic range, and scalability.[11][12] As a representative example, we will outline the protocol for screening against the c-KIT kinase.
Assay Principle: Quantifying Kinase Activity through ADP Production
The fundamental principle of a kinase-catalyzed reaction is the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate. This process results in two products: the phosphorylated substrate and adenosine diphosphate (ADP). The ADP-Glo™ Kinase Assay leverages this universal reaction by quantifying the amount of ADP produced, which is directly proportional to the kinase activity.[12][13]
The assay is performed in two sequential steps, designed to provide a highly sensitive and specific luminescent signal:
-
Kinase Reaction & ATP Depletion: In the first step, the kinase, substrate, ATP, and the test compound (e.g., a this compound derivative) are incubated together. After the kinase reaction reaches completion, an "ADP-Glo™ Reagent" is added. This reagent serves two purposes: it terminates the enzymatic reaction and depletes the remaining, unconsumed ATP from the solution. This ATP depletion is critical to ensure that the subsequent luminescent signal is solely derived from the ADP generated during the kinase reaction.[1][2][11]
-
ADP to ATP Conversion and Signal Generation: In the second step, a "Kinase Detection Reagent" is added. This reagent contains enzymes that catalyze the conversion of the newly formed ADP back into ATP. This newly synthesized ATP then acts as a substrate for a thermostable luciferase, which, in the presence of luciferin, generates a stable, "glow-type" luminescent signal. The intensity of this light signal is directly proportional to the initial concentration of ADP produced by the target kinase.[1][11][13]
In the presence of an effective inhibitor from the this compound library, the activity of the kinase is reduced, leading to lower ADP production and, consequently, a weaker luminescent signal. This inverse relationship allows for the quantitative determination of inhibitor potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Figure 2: High-Level Experimental Workflow Diagram.
Conclusion
The Thiazolo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocol detailed in this application note, utilizing the robust and sensitive ADP-Glo™ Kinase Assay, provides a reliable and high-throughput compatible method for screening compound libraries, identifying potent hits, and performing lead optimization. By carefully controlling experimental parameters and including appropriate validation steps, researchers can confidently identify and characterize the next generation of Thiazolo[4,5-b]pyridine-based kinase inhibitors for therapeutic development.
References
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]
-
Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(3), 888. [Link]
-
Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
-
Zhang, Y., et al. (2020). Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed. [Link]
-
Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]
-
Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. [Link]
-
Chaban, T. I., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. PubMed. [Link]
-
Future University in Egypt. (2025, October 27). Design, synthesis, and biological evaluation of novel hybrido[1][12][14]xadiazole-thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidine, thiazolo[5′,4′:5,6]pyrido[2,3-d]o[11][12]xazin and thiazolo[4,5-b]pyridine derivatives as potential CDK2 inhibitors and apoptosis inducers. [Link]
-
Semantic Scholar. (n.d.). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. [Link]
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. promega.com [promega.com]
- 3. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. promega.de [promega.de]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Illuminating the Cellular Landscape: Application Notes for Thiazolo[4,5-b]pyridine-2,5-diamine Derivatives in Cell Staining
Introduction: A Novel Scaffold for Cellular Imaging
The exploration of novel fluorophores is a cornerstone of advancing biological imaging and drug discovery. Within the diverse family of heterocyclic compounds, Thiazolo[4,5-b]pyridine derivatives are emerging as a promising class of photoactive molecules.[1] Their fused aromatic system provides a rigid, planar structure conducive to fluorescence.[2] This guide focuses on a specific subclass, the Thiazolo[4,5-b]pyridine-2,5-diamine derivatives, and outlines their potential application as versatile cell staining reagents. While direct literature on the cell staining applications of the 2,5-diamine scaffold is nascent, by drawing parallels with structurally related aminopyridine and diamino-heterocyclic dyes, we can establish robust protocols and a hypothesized framework for their mechanism of action.[3][4][5] These derivatives hold potential for researchers in cell biology, high-content screening, and drug development, offering a new toolset for visualizing cellular architecture and processes.
Scientific Foundation and Mechanistic Insights
The Thiazolo[4,5-b]pyridine Core: A Platform for Fluorescence
The inherent fluorescence of the Thiazolo[4,5-b]pyridine scaffold arises from its extended π-conjugated system. The fusion of the electron-rich thiazole ring with the electron-deficient pyridine ring creates an intramolecular charge transfer (ICT) character, which is often associated with environmentally sensitive fluorescence.[2] This sensitivity can be harnessed to probe different cellular microenvironments.
Hypothesized Staining Mechanism of the 2,5-Diamine Moiety
The introduction of two amino groups at the C2 and C5 positions is predicted to significantly influence the photophysical properties and cellular localization of the molecule. Based on the behavior of other diamino-substituted aromatic compounds like DAPI and 2,6-diaminopyridine, we can propose two primary mechanisms of action:
-
Nucleic Acid Intercalation: The planar structure of the Thiazolo[4,5-b]pyridine core, combined with the hydrogen-bonding capacity of the amino groups, suggests a propensity for intercalation into the minor groove of DNA or binding to RNA. This is a well-established mechanism for dyes like DAPI.[6] Binding to nucleic acids would restrict the torsional motion of the molecule, leading to a significant enhancement of its fluorescence quantum yield—a classic "turn-on" fluorescence response.[7]
-
Organelle-Specific Partitioning: The physicochemical properties of the specific side chains attached to the amino groups will dictate the molecule's overall lipophilicity and charge. This can lead to selective accumulation in specific organelles. For instance, cationic derivatives are known to accumulate in mitochondria due to the negative mitochondrial membrane potential.[5] Lipophilic derivatives may partition into cellular membranes or lipid droplets.[8][9] Furthermore, weakly basic derivatives can accumulate in acidic organelles like lysosomes through a process known as lysosomal trapping.[10]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end Caption: Hypothesized cellular uptake and localization pathways for this compound derivatives.
Photophysical Properties: A Comparative Overview
While specific data for this compound derivatives are not yet widely published, we can infer potential spectral characteristics from related compounds. The table below summarizes the photophysical properties of some aminopyridine and thiazolopyridine derivatives, providing a likely range for excitation and emission wavelengths.
| Compound Class | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Reference |
| Aminopyridine Derivatives | 258 - 390 | 455 - 485 | 0.02 - 0.67 | [4] |
| Isothiazolo[4,5-b]pyridine Esters | ~320 (Ethanol) | ~430 (Ethanol) | ~0.15 (Ethanol) | [2] |
| 2,6-Diaminopyridine | Not specified | Not specified | Varies with metal ion binding | [11] |
| 4,5-Diaminopyrimidine | 267 | 362 - 372 | ~2x Purine | [12] |
It is crucial for researchers to experimentally determine the optimal excitation and emission wavelengths for their specific this compound derivative.
Experimental Protocols
The following protocols are generalized for small molecule fluorescent dyes and should be optimized for each specific this compound derivative.
Protocol 1: Live-Cell Staining
This protocol is designed for the real-time imaging of dynamic cellular processes.
Materials:
-
This compound derivative
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells cultured on glass-bottom dishes or chamber slides
Procedure:
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of the this compound derivative in DMSO.
-
Working Solution Preparation: Dilute the stock solution in pre-warmed (37°C) serum-free cell culture medium or HBSS to a final working concentration. A starting range of 0.5-10 µM is recommended.[13]
-
Cell Preparation: Grow cells to the desired confluency (typically 50-80%).
-
Staining: Remove the cell culture medium and wash the cells once with pre-warmed PBS or HBSS. Add the pre-warmed staining solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed live-cell imaging medium.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters and an environmental chamber to maintain temperature, humidity, and CO₂ levels.
Protocol 2: Fixed-Cell Staining
This protocol is suitable for high-resolution imaging of cellular structures at a specific time point.
Materials:
-
This compound derivative
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS (for permeabilization, optional)
-
Antifade mounting medium
Procedure:
-
Cell Fixation: Wash cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the cells 2-3 times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.
-
Washing: Wash the cells 2-3 times with PBS.
-
Staining: Prepare a working solution of the dye in PBS (0.5-10 µM) and add it to the cells.
-
Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells 2-3 times with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image using a fluorescence or confocal microscope with the appropriate filter sets.
dot graph [rankdir=TB, splines=ortho, nodesep=0.4]; bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end Caption: Generalized experimental workflows for live- and fixed-cell staining.
Optimization and Best Practices
-
Concentration Titration: The optimal dye concentration will vary between cell types and specific derivatives. It is recommended to perform a concentration titration to find the lowest concentration that provides a good signal-to-noise ratio while minimizing potential cytotoxicity.
-
Incubation Time: Optimize the incubation time to achieve sufficient staining without causing cellular stress.
-
Cytotoxicity Assessment: When using these dyes for live-cell imaging, it is essential to assess their potential cytotoxicity. This can be done using standard cell viability assays (e.g., MTT, Trypan Blue exclusion) in parallel with staining experiments. Some thiazolopyridine derivatives have shown cytotoxicity at higher concentrations.[14][15]
-
Controls: Always include unstained control cells to assess autofluorescence and vehicle (DMSO) control cells to rule out any effects of the solvent.
-
Microscopy Settings: Minimize phototoxicity by using the lowest possible laser power and exposure times that still provide a good image quality.
Safety and Toxicology
Thiazolo[4,5-b]pyridine derivatives are a diverse class of compounds with a range of biological activities, including potential use as kinase inhibitors and antimicrobial agents.[16][17] As with any novel chemical entity, these compounds should be handled with appropriate laboratory safety precautions. This includes wearing personal protective equipment (gloves, lab coat, safety glasses) and working in a well-ventilated area. While specific toxicology data for the 2,5-diamine derivatives are not available, related thiazolopyridine compounds have been evaluated for cytotoxicity against various cell lines, with some showing anti-proliferative effects.[14][18] Therefore, it is prudent to assume that these compounds may have biological activity and to handle them accordingly.
Conclusion
This compound derivatives represent a promising, yet underexplored, class of fluorescent probes for cell staining. Their rigid heterocyclic core provides a scaffold for robust fluorescence, while the diamino substitutions offer a means to tune their photophysical properties and cellular localization. By leveraging established protocols for similar small molecule dyes, researchers can begin to unlock the potential of these novel compounds. The protocols and mechanistic insights provided in this guide serve as a comprehensive starting point for the application of this compound derivatives in illuminating the intricate world of the cell.
References
-
Synthesis and cytotoxicity of new thiazolo[4,5-b]pyridine-2(3H)-one derivatives based on α,β-unsaturated ketones and α-ketoacids. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. (n.d.). Retrieved January 13, 2026, from [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2020). Pharmaceuticals, 13(10), 299. [Link]
-
Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. (2021). Biopolymers and Cell, 37(2), 153-164. [Link]
-
Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. (2019). Farmatsevtychnyi Zhurnal, (4), 48-55. [Link]
-
Labeling Cells with Live Dyes This protocol provides a way to stain live cells by using the following three dyes from Molecular. (n.d.). Feinberg Labs. Retrieved January 13, 2026, from [Link]
-
Fluorescent Properties Study of 2-AminoPyridine Derivatives. (2021). Eng. Proc., 12(1), 51. [Link]
-
Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (2023). PLoS ONE, 18(10), e0292025. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules, 27(5), 1572. [Link]
-
Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. (2020). Acta Chimica Slovenica, 67(4), 1035-1043. [Link]
-
MOLECULAR BIOLOGY PRACTICALS. Practical 2. Hoechst or DAPI staining of DNA in eukaryotic and bacterial cells. Compiled by. (2020). ResearchGate. [Link]
-
Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][14][15][19]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Cell Biology and Bioimaging Core Staining Protocols. (n.d.). Retrieved January 13, 2026, from [Link]
-
Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase. (2023). ChemRxiv. [Link]
-
Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. (2020). Chemistry of Heterocyclic Compounds, 56(10), 1238-1248. [Link]
-
Live cell staining pattern of the three different companion imaging... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. (2020). Molecules, 25(18), 4299. [Link]
-
Photoactive Small Molecule Tools for Live-Cell Imaging and Analysis. (2022). eScholarship.org. [Link]
-
Study of 2, 6-diaminopyridine as fluorescent probe for transition metal ions. (2007). Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 27(10), 2090-2093. [Link]
-
2,7-Diaminobenzopyrylium Dyes Are Live-Cell Mitochondrial Stains. (2022). ACS Bio & Med Chem Au, 2(3), 256-262. [Link]
-
Quinoline-based fluorescent small molecules for live cell imaging. (2020). Methods in Enzymology, 640, 309-326. [Link]
-
A thiazolo[4,5-b]pyridine-based fluorescent probe for detection of zinc ions and application for in vitro and in vivo bioimaging. (2018). Talanta, 185, 396-404. [Link]
-
A thiazolo[4,5- b ]pyridine-based fluorescent probe for detection of zinc ions and application for in vitro and in vivo bioimaging. (2018). Talanta, 185, 396-404. [Link]
-
Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. (2022). Journal of Materials Chemistry B, 10(11), 1787-1795. [Link]
-
Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. (2014). International Journal of Molecular Sciences, 15(12), 22091-22104. [Link]
Sources
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - AR [thermofisher.com]
- 7. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. A thiazolo[4,5-b]pyridine-based fluorescent probe for detection of zinc ions and application for in vitro and in vivo bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 18. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. science2016.lp.edu.ua [science2016.lp.edu.ua]
Application Notes and Protocols for the Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives
Introduction: The Significance of Thiazolo[4,5-b]pyridines and the Strategic Advantage of Solid-Phase Synthesis
The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. As purine bioisosteres, these compounds have demonstrated a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor effects.[1][2] The ability to generate diverse libraries of these derivatives is therefore of significant interest for identifying novel therapeutic agents.
Traditionally, the synthesis of such complex heterocycles has been pursued through solution-phase chemistry, which often involves laborious purification steps after each reaction, leading to significant time and material loss. Solid-phase organic synthesis (SPOS) offers a powerful alternative that streamlines this process.[3][4][5] By anchoring the initial building block to an insoluble polymer support, such as Merrifield resin, reagents and by-products in the liquid phase can be easily removed by simple filtration and washing.[4][6] This methodology not only simplifies purification but also allows for the use of excess reagents to drive reactions to completion, ultimately increasing overall efficiency and enabling automation for high-throughput library synthesis.[4][6]
This guide provides a detailed protocol for a traceless solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives. The term "traceless" signifies that the point of attachment to the solid support is eliminated from the final molecule during the cleavage step, leaving no residual linker functionality.[7][8] This is achieved through a clever cleavage-by-cyclization or a final nucleophilic substitution that simultaneously liberates the target compound.
Overview of the Synthetic Strategy
The solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives is a multi-step process that begins with the functionalization of Merrifield resin. The core of the heterocyclic system is constructed sequentially on this solid support. The key transformations include the formation of a thiazole ring via a Thorpe-Ziegler type cyclization, followed by the construction of the fused pyridine ring using a microwave-assisted Friedländer annulation. A final oxidation and nucleophilic desulfonative substitution step cleaves the desired product from the resin in a traceless manner.[9][10][11]
The overall workflow can be visualized as follows:
Caption: General workflow for the solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives.
Detailed Experimental Protocols
This section provides step-by-step protocols for the synthesis. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Preparation of Solid-Supported Cyanocarbonimidodithioate
This initial step activates the Merrifield resin for the subsequent cyclization.
-
Resin Swelling: Swell Merrifield resin (1% DVB cross-linked, 100-200 mesh, ~1.0 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL per gram of resin) for 1 hour in a solid-phase reaction vessel. After swelling, drain the DMF.
-
Reaction Setup: To the swollen resin, add a solution of dipotassium cyanodithioimidocarbonate (3.0 equivalents relative to resin loading) in DMF.
-
Reaction: Agitate the mixture at room temperature for 24 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL/g), a 1:1 mixture of DMF/water (3 x 10 mL/g), methanol (3 x 10 mL/g), and dichloromethane (DCM, 3 x 10 mL/g).
-
Drying: Dry the resin under high vacuum to a constant weight.
Protocol 2: Thiazole Ring Formation via Thorpe-Ziegler Type Cyclization
This step constructs the thiazole core of the target molecule. The mechanism involves the deprotonation of the α-carbon of the nitrile, followed by an intramolecular nucleophilic attack.[12][13][14][15][16]
-
Reagent Preparation: Prepare a solution of the desired α-bromoacetophenone derivative (R¹) (3.0 equivalents) and diisopropylethylamine (DIPEA) (3.0 equivalents) in DMF.
-
Reaction: Add the reagent solution to the resin from Protocol 1. Agitate the mixture at 60°C for 12 hours.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3 x 10 mL/g), methanol (3 x 10 mL/g), and DCM (3 x 10 mL/g).
-
Monitoring (Optional): The progress of the reaction can be monitored by taking a small sample of the resin, washing it thoroughly, and analyzing it by FT-IR spectroscopy.[9][10][17] The formation of the thiazole ring can be confirmed by the appearance of characteristic vibrational bands.
Protocol 3: Pyridine Ring Annulation via Microwave-Assisted Friedländer Reaction
The Friedländer annulation is a condensation reaction that forms the pyridine ring. The use of microwave irradiation significantly accelerates this process, reducing reaction times from hours to minutes.[18][19][20][21]
-
Reaction Mixture: To the thiazole resin from Protocol 2 in a microwave-safe vessel, add the appropriate ketone (R² and R³) (10.0 equivalents) and piperidine (10.0 equivalents) in N-methyl-2-pyrrolidone (NMP).
-
Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor at 200°C for 20 minutes.
-
Washing: After cooling, drain the reaction mixture and wash the resin with DMF (3 x 10 mL/g), methanol (3 x 10 mL/g), and DCM (3 x 10 mL/g).
Protocol 4: Oxidation of the Sulfide to Sulfone
The sulfide linker is activated for the final cleavage step by oxidation to a sulfone, which is a better leaving group.
-
Reaction Setup: Swell the resin from Protocol 3 in DCM.
-
Oxidation: Add a solution of meta-chloroperoxybenzoic acid (mCPBA) (5.0 equivalents) in DCM to the resin. Agitate the mixture at room temperature for 6 hours.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (5 x 10 mL/g), DMF (3 x 10 mL/g), and methanol (3 x 10 mL/g). Dry the resin under vacuum.
Protocol 5: Nucleophilic Desulfonative Substitution and Cleavage
This final step introduces the last point of diversity and simultaneously cleaves the target molecule from the solid support in a traceless manner.[9][22]
-
Cleavage Reaction: To the dried sulfone resin from Protocol 4, add a solution of the desired primary or secondary amine (R⁴R⁵N) (10.0 equivalents) in DCM.
-
Reaction: Agitate the mixture at room temperature for 12 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional DCM (3 x 5 mL/g) and combine the filtrates.
-
Work-up: Evaporate the combined filtrates under reduced pressure to yield the crude product.
Protocol 6: Purification
The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC).
-
Sample Preparation: Dissolve the crude product in a minimal amount of DMSO or methanol.
-
HPLC Conditions: Purify the product using a C18 column with a gradient of water (containing 0.1% trifluoroacetic acid, TFA) and acetonitrile (containing 0.1% TFA).[23]
-
Product Isolation: Collect the fractions containing the pure product and lyophilize to obtain the final thiazolo[4,5-b]pyridine derivative as a TFA salt.
Data Summary and Characterization
The efficiency of this solid-phase synthesis protocol is demonstrated by the successful synthesis of a variety of thiazolo[4,5-b]pyridine derivatives with good overall yields and purity.
| Compound ID | R¹ Substituent | R²/R³ (from Ketone) | R⁴R⁵N (Amine for Cleavage) | Overall Yield (%) | Purity (%) |
| 1a | 4-Fluorophenyl | Cyclohexanone | Benzylamine | 61 | >95 |
| 1b | 4-Chlorophenyl | Cyclohexanone | Benzylamine | 58 | >95 |
| 1c | 4-Methoxyphenyl | Cyclohexanone | Morpholine | 65 | >95 |
| 1d | Phenyl | Acetone | Benzylamine | 55 | >90 |
| 2a | Phenyl | Cyclopentanone | n-Butylamine | 63 | >95 |
Yields are calculated from the initial loading of the Merrifield resin. Purity is determined by analytical HPLC at 254 nm.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in First Step | Incomplete reaction of Merrifield resin. | Ensure the resin is fully swollen before adding reagents. Use a sufficient excess of dipotassium cyanodithioimidocarbonate. |
| Incomplete Cyclization | Steric hindrance from bulky substituents. Insufficient reaction time or temperature. | Increase reaction time and/or temperature for the Thorpe-Ziegler and Friedländer steps. For the Friedländer reaction, ensure the microwave is reaching the target temperature. |
| Side Products Observed | Incomplete washing between steps, leading to carryover of reagents. | Adhere strictly to the washing protocols. Increase the number and volume of washes if necessary. |
| Low Cleavage Yield | Incomplete oxidation to the sulfone. Poor nucleophilicity of the amine. | Ensure sufficient excess of mCPBA is used and allow the oxidation to go to completion. For less reactive amines, consider increasing the reaction time or temperature for the cleavage step. |
| Product Degradation | Harsh cleavage conditions. | The nucleophilic desulfonative cleavage is generally mild. If product instability is suspected, ensure all solvents are anhydrous and reactions are performed under an inert atmosphere. |
Conclusion
The solid-phase methodology detailed in this application note provides a robust and efficient route for the synthesis of diverse thiazolo[4,5-b]pyridine derivatives. By leveraging the advantages of SPOS, including simplified purification and the potential for automation, this strategy is highly amenable to the generation of chemical libraries for drug discovery programs. The traceless nature of the cleavage step ensures that the final products are free from linker-derived functionalities, making this an elegant and powerful tool for medicinal chemists.
References
-
Lee, T., et al. (2010). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction. Journal of Combinatorial Chemistry, 12(1), 95-99. Available at: [Link]
-
Hua, S., et al. (2023). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances. Available at: [Link]
-
Lee, T., et al. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. Journal of Combinatorial Chemistry. Available at: [Link]
-
Caron, G., et al. (1998). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Journal of Peptide Science, 4(8), 461-470. Available at: [Link]
-
Fivush, A. M., & Willson, T. M. (1997). Solid Phase Heterocyclic Chemistry. Chemical Reviews, 97(5), 1447-1472. Available at: [Link]
-
Hua, S., et al. (2023). Solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. ResearchGate. Available at: [Link]
-
Hua, S., et al. (2023). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Sharma, S., & Kumar, A. (2013). Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels. Journal of Combinatorial Chemistry, 6(6), 928-933. Available at: [Link]
-
Krasavin, M. (2020). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 25(21), 5093. Available at: [Link]
-
Aapptec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Aapptec. Available at: [Link]
-
Taylor & Francis Online. (2018). Solid-phase synthesis of sulfur containing heterocycles. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(10), 629-644. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 25(16), 3662. Available at: [Link]
-
Mettler Toledo. (n.d.). FTIR Spectroscopy - Guide to Improving Chemical Processes. Mettler Toledo. Available at: [Link]
-
Slough, G. A. (2017). Solid-Phase Synthesis of Nitrogenous Heterocycles. SpringerLink. Available at: [Link]
-
Chaban, T. I., et al. (2017). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). Chemistry of Heterocyclic Compounds, 53(6-7), 635-637. Available at: [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Aapptec. Available at: [Link]
-
Krchňák, V. (Ed.). (2017). Solid-Phase Synthesis of Nitrogenous Heterocycles. Springer. Available at: [Link]
-
Albericio, F., & de la Torre, B. G. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Available at: [Link]
-
Albericio, F., & de la Torre, B. G. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Center for Biotechnology Information. Available at: [Link]
-
SynArchive. (n.d.). Thorpe-Ziegler Reaction. SynArchive. Available at: [Link]
-
Lee, T., et al. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. National Center for Biotechnology Information. Available at: [Link]
-
Combinatorial Chemistry Review. (2020). Traceless Linkers. Combinatorial Chemistry Review. Available at: [Link]
-
Black, D. S., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. National Center for Biotechnology Information. Available at: [Link]
-
Combinatorial Chemistry Review. (2020). Traceless Linkers. Combinatorial Chemistry Review. Available at: [Link]
-
Hua, S., et al. (2023). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Publishing. Available at: [Link]
-
Alvarez-Mendez, F., et al. (2021). Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. Available at: [Link]
-
Potter, B. V. L., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). Thorpe reaction. Wikipedia. Available at: [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Aapptec. Available at: [Link]
-
Sharma, R. K. (n.d.). PART - 1 INTRODUCTION. Academia.edu. Available at: [Link]
-
ResearchGate. (2022). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. Available at: [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
El-Faham, A., & El-Sayed, N. N. (2023). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 13(47), 32962-32986. Available at: [Link]
-
ResearchGate. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. Available at: [Link]
-
Ismail, M. M. (2018). Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal, 1(2). Available at: [Link]
-
Lee, K., et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. National Center for Biotechnology Information. Available at: [Link]
-
Chaban, T. I., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies [mdpi.com]
- 5. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 6. Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Traceless Linkers [combichemistry.com]
- 9. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 10. scielo.br [scielo.br]
- 11. Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. | Semantic Scholar [semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. synarchive.com [synarchive.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. mdpi.com [mdpi.com]
- 16. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 17. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bspublications.net [bspublications.net]
- 22. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Thiazolo[4,5-b]pyridine-2,5-diamine in Anti-Inflammatory Drug Design
This is a comprehensive and detailed guide on the application of Thiazolo[4,5-b]pyridine-2,5-diamine in anti-inflammatory drug design, intended for researchers, scientists, and drug development professionals.
I. Introduction: The Therapeutic Potential of Thiazolo[4,5-b]pyridine Scaffolds
Inflammation is a fundamental biological process that, while essential for host defense, can lead to significant pathology when dysregulated, contributing to a wide range of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The thiazolo[4,5-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, indicating its ability to bind to multiple biological targets with high affinity.[1] Derivatives of this heterocyclic system have demonstrated a remarkable breadth of biological activities, including potential as anti-inflammatory agents.[2][3] This document provides a comprehensive guide to leveraging the unique chemical properties of this compound for the rational design and evaluation of novel anti-inflammatory drug candidates.
The core hypothesis is that the this compound moiety can serve as a versatile template for developing potent and selective inhibitors of key pro-inflammatory signaling pathways. Its structural features, including the fused thiazole and pyridine rings and the presence of two reactive amine groups, offer multiple points for chemical modification to optimize pharmacological properties.[4]
II. Scientific Rationale: Targeting Key Inflammatory Pathways
Chronic inflammatory diseases are often driven by the overproduction of pro-inflammatory cytokines and the sustained activation of intracellular signaling cascades. Two pivotal pathways in this process are the Nuclear Factor-kappa B (NF-κB) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. Targeting these pathways represents a promising strategy for therapeutic intervention.
A. The NF-κB Signaling Pathway: A Central Regulator of Inflammation
The NF-κB transcription factor family plays a critical role in regulating the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.[5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[7] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes, perpetuating the inflammatory cascade.[8][9]
Mechanism of Action Hypothesis for this compound Derivatives: We hypothesize that derivatives of this compound can be designed to interfere with the NF-κB pathway at critical junctures, such as inhibiting the IKK complex or preventing NF-κB nuclear translocation.
Diagram 1: The NF-κB Signaling Pathway
Caption: The canonical JAK/STAT signaling pathway.
III. Experimental Protocols for Screening and Validation
A tiered screening approach is recommended to efficiently identify and characterize promising anti-inflammatory compounds derived from this compound. This involves a combination of in vitro and in vivo assays.
A. In Vitro Screening Cascade
1. Initial Cytotoxicity Assessment
-
Rationale: To determine the non-toxic concentration range of the test compounds for subsequent cell-based assays.
-
Protocol: MTT Assay
-
Seed cells (e.g., RAW 264.7 macrophages or human peripheral blood mononuclear cells - PBMCs) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the this compound derivatives (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Primary Anti-inflammatory Screening: LPS-induced Nitric Oxide Production
-
Rationale: Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages, leading to the production of nitric oxide (NO), a key inflammatory mediator. This assay provides a rapid and robust primary screen for anti-inflammatory activity. [10]* Protocol: Griess Assay
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
3. Secondary Screening: Cytokine Production Measurement
-
Rationale: To quantify the inhibitory effect of the compounds on the production of key pro-inflammatory cytokines such as TNF-α and IL-6. [11][12]* Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Use the supernatants collected from the LPS-stimulated cell assay (Protocol 2).
-
Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions (commercial kits are widely available).
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell supernatants and standards and incubate.
-
Wash and add the detection antibody.
-
Wash and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from the standard curve.
-
Table 1: In Vitro Screening Data Summary
| Compound ID | Max Non-toxic Conc. (µM) | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| TPD-001 | >100 | 5.2 | 8.7 | 12.1 |
| TPD-002 | >100 | 15.8 | 25.4 | 30.5 |
| Ibuprofen | >100 | 25.1 | 45.3 | 50.2 |
| Dexamethasone | >100 | 0.5 | 0.8 | 1.1 |
This is example data for illustrative purposes.
4. Mechanism of Action Studies: Western Blot Analysis
-
Rationale: To investigate the molecular targets of the active compounds within the NF-κB and JAK/STAT pathways.
-
Protocol: Western Blot
-
Seed cells and treat with the active compound(s) followed by LPS (for NF-κB pathway) or IL-6 (for JAK/STAT pathway) stimulation for a shorter duration (e.g., 15-60 minutes).
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against key pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-STAT3, total STAT3, and a loading control like β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
-
Diagram 3: In Vitro Screening Workflow
Caption: A tiered workflow for in vitro screening.
B. In Vivo Validation Models
For compounds that demonstrate significant in vitro activity and a favorable initial safety profile, in vivo studies are crucial to assess their efficacy in a whole-organism context.
1. Acute Inflammation Model: Carrageenan-Induced Paw Edema
-
Rationale: This is a widely used and well-characterized model of acute inflammation, primarily mediated by prostaglandins and other inflammatory mediators. [13][14]It is useful for the initial in vivo evaluation of anti-inflammatory compounds. [3]* Protocol:
-
Use male Wistar rats or Swiss albino mice (180-200g).
-
Administer the test compound orally or intraperitoneally at various doses. Include a vehicle control group and a positive control group (e.g., Ibuprofen or Diclofenac). [2][15] 3. After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
2. Systemic Inflammation Model: LPS-Induced Endotoxemia
-
Rationale: This model mimics systemic inflammation by inducing a "cytokine storm" and is useful for evaluating the efficacy of compounds in a more severe inflammatory setting. [16]* Protocol:
-
Use C57BL/6 mice.
-
Administer the test compound (e.g., orally or IP) 1 hour before the LPS challenge.
-
Inject a sublethal dose of LPS (e.g., 5-10 mg/kg, IP).
-
At various time points (e.g., 2, 6, and 24 hours) post-LPS injection, collect blood via cardiac puncture.
-
Measure the levels of serum TNF-α, IL-6, and other relevant cytokines using ELISA.
-
At the end of the experiment, harvest organs (e.g., lung, liver) for histological analysis of inflammatory cell infiltration and tissue damage.
-
Table 2: In Vivo Efficacy Data Summary
| Compound ID | Dose (mg/kg, p.o.) | Carrageenan Paw Edema Inhibition (%) at 3h | LPS-induced Serum TNF-α Reduction (%) |
| TPD-001 | 30 | 55.2 | 62.5 |
| TPD-001 | 10 | 38.7 | 45.1 |
| Ibuprofen | 50 | 48.5 | 35.8 |
This is example data for illustrative purposes.
IV. Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the in vitro and in vivo assays will be crucial for establishing a structure-activity relationship (SAR). The diamine nature of the core scaffold provides two key points for chemical modification. For instance, one amine could be functionalized to interact with a specific pocket in a target kinase, while the other could be modified to enhance solubility and pharmacokinetic properties. Computational tools like molecular docking can be employed to guide the rational design of new derivatives with improved potency and selectivity. [17]
V. Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a systematic framework for the synthesis, screening, and validation of new chemical entities based on this privileged structure. By targeting key inflammatory pathways such as NF-κB and JAK/STAT, it is possible to design next-generation anti-inflammatory drugs with enhanced efficacy and improved safety profiles for the treatment of a wide range of inflammatory disorders.
References
-
Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Molecules. Available from: [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available from: [Link]
-
Schwartz, D.M., et al. (2017). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Nature Reviews Drug Discovery. Available from: [Link]
-
Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available from: [Link]
-
Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology. Available from: [Link]
-
Taniguchi, K. & Karin, M. (2018). NF-κB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology. Available from: [Link]
-
O'Shea, J.J., et al. (2009). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. Current Opinion in Immunology. Available from: [Link]
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Available from: [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available from: [Link]
-
Chaban, T., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Pharmacia. Available from: [Link]
-
Chaban, T., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Pérez-Sánchez, H., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International Journal of Molecular Sciences. Available from: [Link]
-
Al-Abdi, L., et al. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. Journal of Neuroinflammation. Available from: [Link]
-
Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinical and Experimental Immunology. Available from: [Link]
-
Get-A-Way. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Frontiers in Pharmacology. Available from: [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Available from: [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available from: [Link]
-
ResearchGate. (2015). In vitro pharmacological screening methods for anti-inflammatory agents. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available from: [Link]
-
Slideshare. (2016). Screening models for inflammatory drugs. Available from: [Link]
-
MDPI. (2022). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Available from: [Link]
-
ResearchGate. (2017). In Silico Exploration of Molecular Mechanisms for Inhibiting Inflammatory Responses by 3Н-Thiazolo[4,5. Available from: [Link]
-
Matiychuk, V., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica. Available from: [Link]
-
ResearchGate. (2020). Synthesis, Anti-Inflammatory and Antioxidant Activities of Novel 3H-Thiazolo[4,5-b]Pyridines. Available from: [Link]
-
Chaban, T., et al. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia. Available from: [Link]
-
Springer. (2025). A novel bispecific antibody targeting TNF-α and IL-6 receptor as a potent immunotherapeutic agent for inflammation. Available from: [Link]
-
Li, H., et al. (2022). Identifying TNF and IL6 as potential hub genes and targeted drugs associated with scleritis: A bio-informative report. Frontiers in Medicine. Available from: [Link]
-
Springer. (2017). Synthesis and Biological Activity of NewT[18][19]hiazolo[4,5-d]pyridazin-4(5H)-ones. Available from: [Link]
-
Lin, Y., et al. (2018). Roles of tumor necrosis factor-α and interleukin-6 in regulating bone cancer pain via TRPA1 signal pathway and beneficial effects of inhibition of neuro-inflammation and TRPA1. Molecular Pain. Available from: [Link]
-
Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Žurnal organìčnoï ta farmacetičnoï hìmìï. Available from: [Link]
-
ResearchGate. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Available from: [Link]
-
Lee, W., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules. Available from: [Link]
-
Hirano, T. (2016). Mechanism and Clinical Significance of IL-6 Combined with TNF-α or IL-1 for the Induction of Acute Phase Proteins SAA and CRP i. Journal of Clinical & Experimental Pathology. Available from: [Link]
-
Utrecht University. (2024). The course of effect in the first month of biological and JAK inhibitor use in inflammatory arthritis. Available from: [Link]
-
ResearchGate. (2018). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. Available from: [Link]privileged_scaffold_in_drug_discovery)
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines | Semantic Scholar [semanticscholar.org]
- 3. Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones [pharmacia.pensoft.net]
- 4. Buy Thiazolo[5,4-b]pyridine-2,5-diamine [smolecule.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel bispecific antibody targeting TNF-α and IL-6 receptor as a potent immunotherapeutic agent for inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying TNF and IL6 as potential hub genes and targeted drugs associated with scleritis: A bio-informative report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. library.dmed.org.ua [library.dmed.org.ua]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
Thiazolo[4,5-b]pyridine-2,5-diamine: A Versatile Scaffold for Advanced Fluorescent Probes
Introduction: The Emergence of a Privileged Fluorophore Core
In the dynamic field of molecular sensing and bioimaging, the demand for novel fluorophores with tunable photophysical properties, high quantum yields, and robust chemical stability is ever-present. Thiazolo[4,5-b]pyridine-2,5-diamine is emerging as a compelling heterocyclic building block for the rational design of sophisticated fluorescent probes. This fused bicyclic system, featuring a pyridine ring merged with a thiazole ring, offers a unique electronic landscape and strategically positioned reactive sites, making it an ideal platform for creating sensors for a wide range of analytes and biological environments.
The inherent fluorescence of the thiazolo[4,5-b]pyridine core, arising from its extended π-conjugated system, provides a foundational signal that can be modulated through chemical modifications. The presence of two primary amine groups at the C2 and C5 positions serves as versatile handles for the introduction of receptor units and for fine-tuning the molecule's spectral characteristics. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, properties, and application of this compound in the construction of innovative fluorescent probes. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and showcase the potential of this scaffold in cutting-edge research.
Core Attributes of the this compound Scaffold
The utility of this compound as a building block for fluorescent probes is underpinned by several key features:
-
Intrinsic Fluorescence: The fused aromatic system provides a basis for fluorescence, which can be enhanced or quenched upon interaction with an analyte.
-
Reactive Amino Groups: The 2- and 5-amino groups are nucleophilic and can readily react with a variety of electrophiles, such as aldehydes, acyl chlorides, and isothiocyanates, to introduce analyte-binding moieties.
-
Rigid, Planar Structure: The planarity of the heterocyclic core minimizes non-radiative decay pathways, often leading to higher fluorescence quantum yields.
-
Tunable Photophysical Properties: Derivatization of the amino groups allows for the modulation of the electronic properties of the molecule, enabling control over absorption and emission wavelengths.
-
Potential for Ratiometric Sensing: The two distinct amino groups offer the possibility of creating probes that exhibit a ratiometric response, where the ratio of fluorescence intensities at two different wavelengths changes upon analyte binding, providing a more robust and reliable signal.
Synthesis of the this compound Building Block
A reliable synthetic route to this compound is crucial for its widespread adoption. While several methods exist for the synthesis of the thiazolo[4,5-b]pyridine core, a multi-component reaction (MCR) approach offers an efficient pathway to the desired diamine.
Protocol 1: Multi-Component Synthesis of this compound Hydrochloride
This protocol outlines a potential synthetic route adapted from established methods for related heterocyclic systems.
Reaction Scheme:
Application Notes & Protocols: In Vitro Cytotoxicity Assays for Thiazolo[4,5-b]pyridine-2,5-diamine Compounds
Introduction: The Therapeutic Potential and a Critical Hurdle
The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anti-cancer properties.[1][2][3][4] Several analogues have been investigated as potent inhibitors of key oncogenic pathways, such as Cyclin-Dependent Kinase 4/6 (CDK4/6) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[3][5][6] This makes the Thiazolo[4,5-b]pyridine-2,5-diamine series a promising area for novel therapeutic development.
However, the journey from a promising chemical entity to a clinical candidate requires rigorous evaluation of its biological effects. A primary and critical step in this process is determining the compound's cytotoxicity profile. In vitro cytotoxicity assays serve as the frontline tool for this assessment, providing essential data on how a compound affects cell viability, proliferation, and mortality.[7][8][9]
This guide provides a comprehensive overview of the principles, selection criteria, and detailed protocols for the most relevant in vitro cytotoxicity assays for evaluating this compound compounds. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to generate robust, reproducible, and meaningful data.
Pillar 1: The Strategic Selection of a Cytotoxicity Assay
No single assay can provide a complete picture of a compound's cytotoxic mechanism. The choice of assay is a critical decision that should be driven by the specific research question and the anticipated biological action of the compound. A multi-assay approach, targeting different cellular processes, is highly recommended for a comprehensive profile. The primary assays can be categorized by the cellular state they measure: Metabolic Activity , Membrane Integrity , and Apoptotic Events .
Caption: Decision tree for selecting the appropriate cytotoxicity assay.
Table 1: Comparison of Key In Vitro Cytotoxicity Assays
| Assay | Principle | Endpoint Measured | Advantages | Limitations |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.[10] | Formation of purple formazan crystals, indicating metabolic activity. | Cost-effective, well-established, high-throughput compatible. | Requires a solubilization step; insoluble formazan can be problematic; can be affected by compounds altering cellular redox state.[11] |
| XTT | Reduction of a tetrazolium salt to a water-soluble formazan product by metabolically active cells.[12][13] | Formation of a soluble orange formazan dye, indicating metabolic activity. | No solubilization step, faster protocol than MTT, suitable for continuous monitoring.[13] | Generally less sensitive than MTT or ATP assays; can be affected by culture medium components (e.g., phenol red). |
| ATP-Glo | Luciferase-catalyzed reaction using ATP from viable cells to produce a luminescent signal.[14][15] | Quantitation of intracellular ATP levels. | Highly sensitive, rapid "add-mix-measure" format, wide linear range.[16][17] | More expensive; signal can be affected by compounds that inhibit luciferase. |
| LDH Release | Measurement of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.[18][19] | LDH enzymatic activity in the supernatant. | Directly measures cell death (necrosis/late apoptosis); non-lytic; allows for kinetic analysis from the same cell population. | Less sensitive for early apoptotic events; LDH in serum can cause high background. |
| Caspase-Glo 3/7 | A proluminescent substrate containing the DEVD peptide sequence is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase.[20][21] | Caspase-3 and -7 activity, a hallmark of apoptosis. | Highly specific for apoptosis, very sensitive, simple "add-mix-measure" protocol.[20] | Does not detect non-apoptotic cell death; transient signal requires defined measurement window. |
Pillar 2: Self-Validating Protocols for Scientific Rigor
The trustworthiness of experimental data hinges on a robust protocol that includes a self-validating system of controls. For every assay, the inclusion of specific controls is non-negotiable to ensure the results are accurate and the assay is performing as expected.[22][23]
Essential Controls for Every Experiment:
-
Vehicle Control (Negative Control): Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the experimental wells. This establishes the baseline 100% viability.
-
Untreated Control: Cells in culture medium only. This ensures the vehicle itself has no cytotoxic effect.
-
Positive Control: Cells treated with a compound known to induce the expected effect (e.g., Doxorubicin or Staurosporine for cytotoxicity/apoptosis). This confirms the assay system can detect a cytotoxic response.[24][25]
-
Medium Blank: Wells containing only culture medium (no cells) plus the assay reagent. This is used to subtract the background absorbance/luminescence of the medium.
-
Compound Interference Control: Wells with medium, the test compound at its highest concentration, and the assay reagent (no cells). This is critical for colorimetric/fluorometric assays to rule out direct chemical interference with the detection reagents.
Protocol 1: Metabolic Viability Assessment via MTT Assay
This assay measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which reflects the overall metabolic activity of the cell population.[26] A reduction in metabolic activity is an indicator of reduced cell viability or proliferation.[10]
Caption: General workflow for the MTT cytotoxicity assay.
A. Materials and Reagents
-
This compound compounds, dissolved in sterile DMSO.
-
Selected cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS, sterile-filtered).[11]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate spectrophotometer (plate reader)
B. Step-by-Step Protocol
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[26] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the thiazolopyridine compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Remember to include all necessary controls.
-
Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT stock solution (final concentration 0.5 mg/mL) to each well.[27]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, living cells will convert the yellow MTT into insoluble purple formazan crystals.[26]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Protocol 2: Membrane Integrity Assessment via LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[18][19]
Caption: Workflow for the Lactate Dehydrogenase (LDH) release assay.
A. Materials and Reagents
-
Cell culture and treatment reagents (as in Protocol 1)
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, stop solution, and lysis buffer)
-
96-well flat-bottom sterile culture plates (x2)
-
Microplate spectrophotometer
B. Step-by-Step Protocol
-
Cell Seeding and Treatment: Seed and treat cells with thiazolopyridine compounds and controls in a 96-well plate as described in Protocol 1 (Steps 1-3).
-
Prepare Maximum LDH Release Control: About 1 hour before the end of the treatment incubation, add 10 µL of the kit's Lysis Buffer to the positive control wells (cells designated for 100% lysis). This creates the "maximum LDH release" control.
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[28]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[29] Add 50 µL of the LDH Reaction Mix to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction converts a tetrazolium salt into a red formazan product.[18]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm within 1 hour using a microplate reader.
Protocol 3: Apoptosis Assessment via Caspase-Glo® 3/7 Assay
This luminescent assay specifically measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.[30] Their activation is a definitive marker of programmed cell death.[21]
Caption: Data analysis pipeline from raw plate reader output to IC₅₀ determination.
A. Calculating Percentage Viability
The first step is to convert raw absorbance or luminescence values into a percentage that reflects the effect of the compound relative to the untreated control.
For MTT and ATP Assays (Viability decreases with treatment): % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
For LDH Assay (Signal increases with cytotoxicity): % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100 Where Abs_spontaneous is the vehicle control and Abs_maximum is the lysed cell control.
B. Determining the IC₅₀ Value
The IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required to inhibit a biological process by 50%. [31][32]It is the most common metric for quantifying the potency of a cytotoxic compound. [33]
-
Data Plotting: Using software like GraphPad Prism or an equivalent, plot the % Viability (Y-axis) against the log-transformed concentration of the thiazolopyridine compound (X-axis).
-
Non-linear Regression: Fit the data using a non-linear regression model, typically a sigmoidal dose-response (variable slope) or four-parameter logistic (4PL) curve.
-
IC₅₀ Interpolation: The software will calculate the IC₅₀ value, which is the concentration at which the curve passes through the 50% viability mark.
Table 2: Example Data Summary and IC₅₀ Calculation
| Compound Conc. (µM) | Log[Conc.] | Avg. Absorbance | % Viability |
| 0 (Vehicle) | - | 1.250 | 100.0% |
| 0.1 | -1.0 | 1.213 | 96.6% |
| 1 | 0.0 | 1.050 | 83.3% |
| 5 | 0.7 | 0.750 | 58.7% |
| 10 | 1.0 | 0.500 | 38.1% |
| 50 | 1.7 | 0.188 | 13.0% |
| 100 | 2.0 | 0.100 | 6.0% |
| Calculated IC₅₀ | 6.2 µM |
C. Interpretation Beyond the IC₅₀
An IC₅₀ value from an MTT assay indicates a 50% reduction in metabolic activity, but it does not, on its own, distinguish between cell killing (cytotoxicity) and inhibition of proliferation (cytostatic effects). [34]* High Potency: A low IC₅₀ value (e.g., <10 µM) indicates high potency. [35]* Mechanistic Insight: Comparing results across assays is crucial. If a compound shows a potent IC₅₀ in the MTT assay and also causes a significant increase in LDH release and caspase-3/7 activity, it strongly suggests the compound induces cell death via apoptosis. If caspase activity is low but LDH release is high, a necrotic mechanism may be dominant. If both are low, the effect may be primarily cytostatic.
References
Sources
- 1. Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 3. Focus on biological activity (microreview) | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. ATP cell viability assay | RE-Place [re-place.be]
- 17. biotium.com [biotium.com]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 21. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Characteristics to consider when selecting a positive control material for an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [PDF] Characteristics to consider when selecting a positive control material for an in vitro assay. | Semantic Scholar [semanticscholar.org]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. clyte.tech [clyte.tech]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. assaygenie.com [assaygenie.com]
- 29. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. stemcell.com [stemcell.com]
- 31. clyte.tech [clyte.tech]
- 32. The Importance of IC50 Determination | Visikol [visikol.com]
- 33. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating the Synthesis of Thiazolo[4,5-b]pyridine-2,5-diamine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Thiazolo[4,5-b]pyridine-2,5-diamine. As a Senior Application Scientist, I understand that navigating the complexities of multi-step organic synthesis requires not only a robust protocol but also a deep understanding of the underlying chemistry to effectively troubleshoot unforeseen challenges. This guide is designed to provide you with in-depth, field-proven insights to enhance your synthetic success, improve yields, and ensure the integrity of your final compound.
I. Foundational Synthesis Protocol
While multiple strategies exist for the synthesis of the thiazolo[4,5-b]pyridine core, a common and effective approach for introducing the 2,5-diamine functionality involves a multi-step sequence starting from a suitably substituted pyridine derivative. A frequently employed strategy is the construction of the thiazole ring onto a pre-functionalized pyridine core.
A plausible and efficient synthetic route commences with a substituted diaminopyridine. The key transformation is the cyclization to form the fused thiazole ring. This is often achieved by reacting the diaminopyridine precursor with a reagent that can provide the necessary carbon and sulfur atoms for the thiazole ring formation.
Experimental Protocol: A Generalized Approach
The following protocol outlines a general procedure for the synthesis of this compound. Please note that specific reaction conditions may require optimization based on the purity of starting materials and laboratory-specific variables.
Step 1: Thionation of a Diaminopyridine Precursor
-
To a solution of an appropriately substituted 2,3,5-triaminopyridine derivative (1 equivalent) in a suitable high-boiling aprotic solvent such as pyridine or N,N-dimethylformamide (DMF), add a thiocarbonyl transfer reagent. Common reagents for this purpose include potassium thiocyanate or carbon disulfide.
-
The reaction mixture is heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is then subjected to purification, typically by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.
II. Troubleshooting Guide: Common Issues and Solutions
Even with a well-defined protocol, challenges can arise. This section addresses common problems encountered during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low to No Product Formation | 1. Purity of Starting Materials: Impurities in the diaminopyridine starting material can inhibit the reaction. 2. Inefficient Thionation/Cyclization: The chosen thiocarbonyl transfer reagent may not be reactive enough under the applied conditions. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Verify Starting Material Purity: Ensure the purity of the diaminopyridine starting material by NMR and melting point analysis. If necessary, recrystallize or purify the starting material before use. 2. Screen Thionating Agents: Consider alternative thiocarbonyl transfer reagents. For instance, Lawesson's reagent can be effective for thionation reactions. 3. Optimize Temperature: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC. Be cautious of potential decomposition at excessively high temperatures. |
| Formation of Multiple Byproducts | 1. Side Reactions of Amino Groups: The presence of multiple amino groups can lead to the formation of regioisomers or polymeric materials. 2. Decomposition of Starting Material or Product: The reaction conditions (e.g., high temperature, prolonged reaction time) may be too harsh. | 1. Protecting Group Strategy: Consider protecting one or more of the amino groups to direct the cyclization to the desired position. The choice of protecting group will depend on its stability under the reaction conditions and ease of removal. 2. Reaction Time Optimization: Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to minimize byproduct formation. 3. Solvent Screening: The choice of solvent can influence the reaction pathway. Screen a variety of aprotic solvents with different polarities (e.g., dioxane, toluene, acetonitrile) to identify the optimal medium that favors the desired product. |
| Difficulty in Product Purification | 1. Polarity of the Product: The presence of two amino groups makes the final product highly polar, which can lead to streaking on silica gel columns. 2. Co-elution with Byproducts: Byproducts with similar polarities to the desired product can make separation by column chromatography challenging. | 1. Alternative Purification Techniques: Consider recrystallization from a suitable solvent system. For highly polar compounds, reverse-phase chromatography may be a more effective purification method. 2. Salt Formation: Conversion of the diamine product to its hydrochloride salt can facilitate purification by crystallization. The free base can then be regenerated by treatment with a mild base. 3. Gradient Elution Optimization: If using column chromatography, a very shallow gradient of a polar solvent (e.g., methanol in dichloromethane) may be necessary to achieve good separation. |
III. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the thiazole ring formation in this synthesis?
A1: The formation of the thiazole ring in this context likely proceeds through a variation of the Hantzsch thiazole synthesis. The reaction involves the nucleophilic attack of a sulfur-containing reagent (derived from the thiocarbonyl transfer agent) on an electrophilic carbon, followed by cyclization and dehydration to form the aromatic thiazole ring. The specific mechanism can be influenced by the choice of reagents and reaction conditions.
Q2: How can I confirm the identity and purity of the final this compound product?
A2: A combination of analytical techniques is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the chemical environment of the protons and carbons in the molecule, confirming the structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino groups.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Q3: Are there any specific safety precautions I should take when handling the reagents and product?
A3: Yes, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood.
-
Reagent Handling: Be cautious when handling reagents like carbon disulfide, which is highly flammable and toxic. Potassium thiocyanate is also toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Product Handling: While specific toxicity data for this compound may be limited, it should be handled with care as an unknown chemical entity. Avoid inhalation, ingestion, and skin contact.
IV. Visualizing the Workflow
To aid in understanding the synthetic and troubleshooting workflow, the following diagrams are provided.
Caption: Generalized synthetic workflow for this compound.
Caption: A logical flow for troubleshooting common synthesis issues.
V. References
At present, a specific, detailed, and publicly available peer-reviewed synthetic protocol for this compound is not readily found in the searched literature. The information provided in this guide is based on general principles of thiazole synthesis and strategies for analogous compounds. Researchers are encouraged to adapt and optimize these general procedures for their specific needs. For further reading on the synthesis of related thiazolo[4,5-b]pyridine derivatives, the following resources may be helpful:
-
Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Chemistry of Heterocyclic Compounds, 2024. [Link]
-
SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. Journal of Organic and Pharmaceutical Chemistry, 2017. [Link]
Technical Support Center: Purification of Thiazolo[4,5-b]pyridine-2,5-diamine
Introduction: Thiazolo[4,5-b]pyridine-2,5-diamine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to purine bioisosteres. Achieving high purity of this compound is critical for accurate biological screening, subsequent synthetic steps, and meeting regulatory standards. This guide provides practical, field-tested advice for overcoming common purification challenges, structured as a series of frequently asked questions and in-depth troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for crude this compound?
A1: The choice of purification technique depends on the impurity profile and scale of your synthesis. For most lab-scale purifications, a two-step process is highly effective:
-
Column Chromatography: This is the workhorse for removing bulk impurities, unreacted starting materials, and by-products. Due to the basic nature of the diamine, special considerations for the stationary phase are crucial.
-
Recrystallization: This is an excellent final polishing step to obtain a highly crystalline, pure product and to remove minor impurities that may have co-eluted during chromatography.
For particularly challenging separations, such as removing closely related isomers, Preparative High-Performance Liquid Chromatography (Prep-HPLC) may be necessary.[1][2]
Q2: this compound contains two amine groups. How does this affect purification by column chromatography?
A2: The basic amine functionalities are the most critical factor to consider. These groups can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to several problems:
-
Peak Tailing or Streaking: The compound moves unevenly down the column, resulting in broad, streaky bands on a TLC plate and poor separation.
-
Irreversible Adsorption: A portion of the product may bind permanently to the silica, leading to low recovery.
-
Degradation: The acidic surface of the silica can sometimes catalyze the degradation of sensitive compounds.
To mitigate these issues, it is essential to use a deactivated or alternative stationary phase.[3][4][5][6][7]
Q3: My purified product is off-white or has a dark color. What causes this and is it a problem?
A3: Aromatic diamines are susceptible to air oxidation, which can form highly colored impurities.[8] While a slight off-white color may be acceptable for some applications, a dark brown or black color indicates significant oxidation and lower purity. This can interfere with subsequent reactions and biological assays. To prevent this, it is recommended to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and store it at a low temperature.[8]
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity and identity of your this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and assessing purity. The absence of signals from solvents or impurities is a strong indicator of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by showing the peak area of your compound relative to any impurities.
Troubleshooting Guide: Purification Workflows
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Scenario 1: Column Chromatography Issues
Question: My compound is streaking badly on the TLC plate and I'm getting very poor recovery from my silica gel column. What's happening and how can I fix it?
This is a classic problem when purifying amines on standard silica gel.[5][9] The basic amine groups are interacting with the acidic surface of the silica.
Immediate Solutions:
-
Mobile Phase Modification: The quickest solution is to add a small amount of a competing base to your eluent. Typically, adding 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the solvent system will neutralize the acidic sites on the silica and significantly improve peak shape and recovery.[3][6]
-
Stationary Phase Deactivation: For better results, you can deactivate the silica gel itself before packing the column. This creates a more inert surface for the purification.
Workflow Diagram: Choosing a Chromatography Strategy
Caption: Decision workflow for selecting the appropriate column chromatography method.
Question: I'm trying to separate my product from an impurity with a very similar Rf value. How can I improve the separation?
Solutions:
-
Optimize the Solvent System: Small changes to the eluent can have a big impact.
-
Try Different Solvents: If you are using a standard Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system. The different solvent properties can alter the selectivity of the separation.
-
Use a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. This can help to resolve closely eluting spots.[3]
-
-
Change the Stationary Phase: If optimizing the mobile phase isn't enough, changing the stationary phase is the next logical step.
-
Alumina (Basic): Basic alumina is an excellent alternative to silica for purifying amines and can offer different selectivity.[4]
-
Amine-functionalized Silica: These columns are specifically designed for purifying basic compounds and can provide excellent separation without the need for mobile phase additives.[7][10][11]
-
-
Consider Preparative HPLC: For the most challenging separations, preparative HPLC with a C18 (reversed-phase) column is a powerful option. It separates compounds based on hydrophobicity, which is a different mechanism than the polarity-based separation of normal-phase chromatography, and can often resolve impurities that are inseparable on silica or alumina.[1][12]
Data Table: Recommended Starting Solvent Systems for Chromatography
| Stationary Phase | Recommended Eluent System | Modifier | Rationale |
| Standard Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) | 1-2% Triethylamine (TEA) | The DCM/MeOH system is good for polar compounds. TEA is essential to prevent streaking.[6] |
| Deactivated Silica Gel | Hexane / Ethyl Acetate or DCM / MeOH | None may be needed | Deactivation reduces the need for basic additives, simplifying solvent removal. |
| Basic Alumina | Hexane / Ethyl Acetate | None | The basic surface of alumina is inherently suitable for purifying amines.[4] |
| Amine-Functionalized Silica | Hexane / Ethyl Acetate | None | Offers different selectivity and is designed for basic compounds.[7][10] |
| Reversed-Phase (C18) | Acetonitrile / Water or MeOH / Water | 0.1% TFA or Formic Acid | Used in preparative HPLC. The acid improves peak shape for amines in reversed-phase. |
Scenario 2: Recrystallization Issues
Question: My compound has been purified by column chromatography, but I can't get it to crystallize. It just forms an oil or stays in solution. What should I do?
This is a common issue, often caused by residual impurities inhibiting crystal lattice formation or a suboptimal choice of solvent.
Troubleshooting Flowchart: Recrystallization
Caption: Troubleshooting steps for inducing crystallization.
Detailed Solutions:
-
Induce Crystallization: If the solution is supersaturated but reluctant to crystallize, you can try to initiate the process:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches provide a nucleation site for crystal growth.[13]
-
Seeding: Add a tiny crystal of pure product (if you have any) to the solution. This provides a template for further crystallization.[14]
-
-
Re-evaluate Your Solvent System:
-
Too Much Solvent: You may have used too much solvent, meaning the solution is not saturated at the lower temperature. Try boiling off some of the solvent and cooling it again.[13]
-
Solvent/Anti-Solvent Method: This is a very powerful technique. Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., Ethanol, Methanol). Then, slowly add a "bad" or "anti-solvent" in which the compound is insoluble (e.g., Water, Hexane) dropwise at room temperature until the solution just starts to become cloudy. Add a drop or two of the "good" solvent to clarify it, and then let it cool slowly.[15] Good starting points for aromatic diamines include Ethanol/Water or Ethyl Acetate/Heptane.[8]
-
-
Dealing with Oiling Out: If your compound forms an oil instead of a solid, it usually means the solution is becoming saturated at a temperature above the compound's melting point (or melting point of the impure mixture).
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add a bit more of the "good" solvent before allowing it to cool more slowly.
-
Change Solvents: Choose a solvent with a lower boiling point.
-
Detailed Experimental Protocols
Protocol 1: Column Chromatography with Deactivated Silica Gel
This protocol is designed to minimize interactions between the basic diamine and the stationary phase.
1. Deactivation of Silica Gel:
- Prepare a slurry of silica gel in your chosen non-polar eluent (e.g., Hexane or Dichloromethane).
- Add triethylamine (TEA) to the slurry to make up ~2% of the total solvent volume.
- Stir the slurry for 15-20 minutes.
- This process neutralizes the most acidic sites on the silica surface.[3][16]
2. Column Packing:
- Pack the column with the deactivated silica slurry as you would normally.
- Flush the packed column with 2-3 column volumes of the initial mobile phase (containing 1-2% TEA) to ensure it is fully equilibrated.
3. Sample Loading:
- Dissolve your crude this compound in a minimum amount of the mobile phase or a slightly stronger solvent (like DCM).
- Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[3]
4. Elution and Fraction Collection:
- Begin eluting with your starting mobile phase (e.g., 98:2 DCM:MeOH + 1% TEA).
- If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.
- Collect fractions and monitor them by TLC to pool the pure fractions.
5. Solvent Removal:
- Evaporate the solvent from the pooled fractions under reduced pressure. Note that removing the final traces of TEA may require co-evaporation with a solvent like DCM or placing the sample under high vacuum.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
This is an effective method for obtaining high-purity crystalline material.
1. Solvent Selection:
- Identify a "good" solvent where the compound is very soluble (e.g., Ethanol) and an "anti-solvent" where it is poorly soluble (e.g., deionized water). The two solvents must be miscible.[15]
2. Dissolution:
- Place the crude or semi-purified solid in an Erlenmeyer flask.
- Add the "good" solvent (Ethanol) dropwise while heating and stirring until the solid is completely dissolved. Use the absolute minimum amount of hot solvent.[13]
3. Addition of Anti-Solvent:
- Allow the solution to cool slightly.
- Slowly add the "anti-solvent" (water) drop by drop with continuous swirling.
- Continue adding until you observe persistent cloudiness (turbidity). This is the point of saturation.
4. Clarification and Crystallization:
- Add 1-2 drops of the "good" solvent (Ethanol) back into the flask until the solution becomes clear again.
- Cover the flask and allow it to cool slowly to room temperature without being disturbed. Slow cooling encourages the formation of larger, purer crystals.[15]
- Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
- Wash the crystals with a small amount of ice-cold anti-solvent (water) or a cold mixture of the solvent/anti-solvent to remove any adhering mother liquor.[15]
- Dry the crystals under high vacuum to remove all traces of solvent.
By following these guidelines and troubleshooting steps, researchers, scientists, and drug development professionals can effectively purify this compound, ensuring the high quality required for their research and development activities.
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
- Pinto, A., et al. (2011). Ionic liquids as silica deactivating agents in gas chromatography for direct analysis of primary amines in water.
- BenchChem. (2025). Technical Support Center: Purification of 4-(Difluoromethoxy)benzene-1,2-diamine.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
- Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447.
-
Chemistry For Everyone. (2024, March 17). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2024, March 14). How To Neutralize Silica Gel? [Video]. YouTube. Retrieved from [Link]
-
Silver, J. (2014). When basification of silica gel is required, before using Column chromatography? ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
- O'Connor, R. (n.d.). Recrystallization.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
- Anumula, K. R. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 220(2), 275-283.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
- University of Warwick. (n.d.). Principles in preparative HPLC.
-
GL Sciences. (n.d.). Preparative HPLC Columns. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Silver, J. (2018). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um? ResearchGate. Retrieved from [Link]
- Cargill, J. F., et al. (2002). HPLC method for purifying organic compounds. U.S.
-
Bornaghi, L. F. (2019). How can I purify two different-substituted aromatic compounds? ResearchGate. Retrieved from [Link]
-
Björk, K. (2023, January 19). Is there an easy way to purify organic amines? Biotage. Retrieved from [Link]
-
Miller, L. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Labcompare. Retrieved from [Link]
Sources
- 1. warwick.ac.uk [warwick.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. teledyneisco.com [teledyneisco.com]
- 11. researchgate.net [researchgate.net]
- 12. labcompare.com [labcompare.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. youtube.com [youtube.com]
Technical Support Center: Solubility of Thiazolo[4,5-b]pyridine-2,5-diamine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Thiazolo[4,5-b]pyridine-2,5-diamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice experimental protocols to address solubility challenges encountered during your research. Given the limited publicly available solubility data for this specific compound, this guide synthesizes established principles for handling poorly soluble heterocyclic compounds with practical, field-proven insights.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the solubilization of this compound.
Q1: What is the recommended starting solvent for dissolving this compound?
A1: For a novel or poorly characterized compound like this compound, a systematic approach is advised. Begin with small-scale solubility tests before preparing a large-volume stock solution.[1] The recommended starting point is a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), which are powerful solvents for a wide range of organic molecules.[1][2] If your experimental system is incompatible with these, polar protic solvents like ethanol can be tested.[1]
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can this be prevented?
A2: This phenomenon, often termed "precipitation upon dilution" or "crashing out," is common for compounds with poor aqueous solubility.[2] It occurs when the compound, stable in a high concentration of an organic solvent, is rapidly introduced into an aqueous environment where its solubility is significantly lower. To mitigate this:
-
Slow Dilution: Add the organic stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring.[2]
-
Minimize Organic Solvent: Keep the final concentration of the organic solvent in your aqueous solution as low as possible, ensuring it is compatible with your experimental assay.[1]
-
Intermediate Dilutions: Prepare intermediate dilutions of your stock solution in the organic solvent before the final dilution into the aqueous buffer. This reduces the localized concentration gradient during mixing.[1]
Q3: Can heating or sonication be used to improve the solubility of this compound?
A3: Yes, gentle heating and sonication can be effective methods for dissolving challenging compounds.[1] However, caution is crucial as excessive or prolonged heat can lead to degradation.[1] It is recommended to warm the solution gently (e.g., 37-40°C) and use short bursts of sonication in a water bath. Always visually inspect the solution for any color changes or formation of particulates, which could indicate compound degradation.[1]
Q4: How does pH affect the solubility of this compound?
A4: The structure of this compound contains multiple nitrogen atoms, which can be protonated. This suggests that its solubility is likely pH-dependent. As a heterocyclic amine, it is expected to be more soluble in acidic conditions due to the formation of more soluble salt forms.[2] Conversely, in neutral or basic aqueous solutions, its solubility may be limited. Determining the pKa of the compound would provide a clear understanding of its ionization profile and guide the selection of an appropriate pH for solubilization.
II. Troubleshooting Guide: Advanced Solubilization Strategies
When standard methods fail, a more systematic approach is required. This guide provides a logical workflow for troubleshooting poor solubility.
Logical Workflow for Troubleshooting Solubility
Caption: Troubleshooting workflow for compound solubilization.
Problem: this compound fails to dissolve in common organic solvents at the desired concentration.
-
Step 1: Systematic Solvent Screening: If initial attempts with DMSO or ethanol fail, expand the solvent screen. It is crucial to use small, precise amounts of the compound for these tests. A suggested list of solvents is provided in the table below.
-
Step 2: Employ Physical Dissolution Aids: For promising solvents where solubility is partial, utilize gentle heating (not exceeding 40°C to prevent degradation) and sonication.[1] These methods increase the kinetic energy of the system, helping to overcome the lattice energy of the solid compound.
-
Step 3: pH Adjustment for Aqueous Solubility: Since this compound is a basic compound, its aqueous solubility can often be dramatically increased by lowering the pH. Prepare a series of buffers (e.g., citrate or acetate buffers) with pH values ranging from 3 to 6 and test for solubility.[2] Remember that the final pH must be compatible with your downstream application.
-
Step 4: Advanced Strategies - Co-solvents and Surfactants:
-
Co-solvents: If a compound is poorly soluble in water but soluble in ethanol, a mixture of the two (a co-solvent system) might provide the desired solubility. Common co-solvents include polyethylene glycols (PEGs) and propylene glycol.
-
Surfactants: For aqueous preparations, adding a small amount of a biocompatible surfactant like Tween® 80 or sodium lauryl sulfate (SLS) can help achieve sink conditions and improve solubility.[3] This is often a last resort and must be carefully validated for compatibility with the assay.
-
III. Experimental Protocols
Protocol 1: Small-Scale Qualitative Solubility Assessment
This protocol allows for a rapid assessment of solubility in various solvents using minimal compound.
Objective: To identify suitable solvents for this compound.
Materials:
-
This compound
-
Selection of organic solvents (see Table 1)
-
Microcentrifuge tubes or small glass vials
-
Vortex mixer
-
Pipettors
Procedure:
-
Weigh approximately 1 mg of the compound into several individual vials.
-
Add 100 µL of the first solvent to a vial. This corresponds to a concentration of 10 mg/mL.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background.
-
Soluble: The solution is completely clear with no visible particles.
-
Partially Soluble: The solution is cloudy or contains suspended particles.
-
Insoluble: The majority of the compound remains as a solid.
-
-
If the compound is insoluble, add another 100 µL of solvent (total volume 200 µL, concentration 5 mg/mL) and vortex again.
-
Repeat this process until the compound dissolves or the concentration is too low for practical use.
-
Record the approximate solubility for each solvent tested.
Protocol 2: Preparation of a Concentrated Stock Solution
Objective: To prepare a stable, concentrated stock solution for experimental use.
Procedure:
-
Based on the results from Protocol 1, select the most suitable solvent (e.g., DMSO).
-
Accurately weigh a precise amount of this compound (e.g., 1.66 mg).
-
Calculate the volume of solvent required to achieve the desired stock concentration. For example, to make a 10 mM stock solution of a compound with a molecular weight of 166.20 g/mol , dissolve 1.66 mg in 1 mL of solvent.
-
Add the calculated volume of high-purity, anhydrous solvent to the vial containing the compound.
-
Vortex the solution until the compound is fully dissolved. Gentle warming or brief sonication may be applied if necessary.[1]
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Workflow for Stock Solution Preparation and Use
Caption: Standard workflow for preparing and using stock solutions.
IV. Data Summary: Predicted Solubility Profile
While experimental data is not available, the physicochemical properties of this compound (MW: 166.20 g/mol , Formula: C₆H₆N₄S) suggest the following solubility trends.[4] This table should be used as a guideline for initial solvent screening.
| Solvent Class | Examples | Predicted Solubility | Rationale & Causality |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | These solvents can effectively disrupt the crystal lattice and form strong dipole-dipole interactions. DMSO is particularly effective for many heterocyclic compounds.[1] |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Low in Water; Moderate in Alcohols | The amino and pyridine-like nitrogens can form hydrogen bonds, but the fused aromatic ring system limits aqueous solubility. Alcohols are generally better solvents than water.[5] |
| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Very Low to Insoluble | The polarity of the molecule, arising from the nitrogen and sulfur heteroatoms and amino groups, makes it incompatible with non-polar solvents. |
| Aqueous Buffers | PBS (pH 7.4), Acetate (pH < 5) | Low at Neutral pH; Higher at Acidic pH | As a basic compound, protonation of the nitrogen atoms at acidic pH will form a more soluble salt. Solubility is expected to be minimal at neutral or alkaline pH.[6] |
V. References
-
Ferreira, M., et al. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Center for Biotechnology Information. [Link]
-
Markovich, K. M., et al. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Springer. [Link]
-
Lelyukh, M. I., et al. Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. [Link]
-
ChemSynthesis. (2024, May 20). di[1][3]thiazolo[4,5-b:5,4-e]pyridine-2,6-diamine. [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]
-
ResearchGate. (2015, April 23). What to do when compound did not dissolve in organic solvent?. [Link]
-
Chaban, T., et al. SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. [Link]
-
Klenina, O., et al. (2019, August 14). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. National Library of Ukraine. [Link]
-
Klenina, O., et al. (2019, December 31). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. scbt.com [scbt.com]
- 5. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine [pharmacia.pensoft.net]
- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Photobleaching of Thiazolo[4,5-b]pyridine-2,5-diamine Fluorescent Probes
Welcome to the technical support center for our Thiazolo[4,5-b]pyridine-2,5-diamine series of fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming photobleaching, a common challenge in fluorescence microscopy. By understanding the underlying mechanisms and implementing the strategies outlined below, you can significantly enhance the quality and reliability of your imaging data.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the photobleaching of this compound probes.
Q1: What is photobleaching and why is it a concern?
Q2: How do I know if the signal loss in my experiment is due to photobleaching or a genuine biological change?
A2: To differentiate between photobleaching and a biological event, you can image a control sample under identical conditions but without the biological stimulus. If the fluorescence signal fades in the control sample, photobleaching is the likely cause.[2]
Q3: Are this compound probes particularly susceptible to photobleaching?
A3: The photostability of any fluorescent probe, including the Thiazolo[4,5-b]pyridine scaffold, is influenced by its specific chemical structure and the experimental environment.[5] While some derivatives have been noted for their photostability in certain applications[6], high-intensity illumination, especially for prolonged periods as required in super-resolution microscopy, can lead to photodegradation.[7]
Q4: Can the choice of imaging medium affect photobleaching?
A4: Absolutely. Certain components in standard cell culture media, such as riboflavin and pyridoxal, can accelerate the photobleaching of some fluorescent proteins.[8] While specific data for this compound probes in various media is still emerging, it is a critical factor to consider.
Understanding the Mechanism of Photobleaching
Photobleaching is a complex process that begins when a fluorophore absorbs a photon and transitions to an excited singlet state. From this state, it can return to the ground state by emitting a photon (fluorescence). However, it can also undergo intersystem crossing to a longer-lived triplet state. In this triplet state, the fluorophore is highly reactive and can interact with molecular oxygen, generating reactive oxygen species (ROS) that chemically damage the fluorophore, leading to irreversible loss of fluorescence.[9][10]
Caption: Simplified Jablonski diagram illustrating photobleaching pathways.
Troubleshooting Guide: Diminishing Fluorescence Signal
This guide provides a systematic approach to diagnosing and resolving issues with signal loss when using this compound probes.
| Observed Problem | Potential Cause | Recommended Solution |
| Rapid signal decay during initial focusing and image acquisition. | Excessive Light Exposure: High-intensity excitation light and prolonged exposure are the primary drivers of photobleaching.[11] | 1. Minimize Exposure: Reduce the intensity of the excitation light source to the lowest level that provides a detectable signal.[12] Use neutral density filters to attenuate the light without changing its spectral properties.[13] 2. Optimize Acquisition Settings: Use the minimum possible exposure time and avoid continuous illumination.[14] For time-lapse experiments, increase the interval between acquisitions.[11] |
| Signal is bright initially but fades significantly over a time-lapse experiment. | Phototoxicity & Environmental Factors: The generation of ROS can not only bleach the probe but also induce cellular stress, affecting the biological process under observation. | 1. Use Antifade Reagents: Incorporate a commercially available antifade reagent into your imaging medium. These reagents work by scavenging reactive oxygen species. 2. Optimize Imaging Medium: If conducting live-cell imaging, consider using a specialized imaging medium with reduced concentrations of components that can accelerate photobleaching, such as riboflavin.[8] |
| High background fluorescence obscuring the specific signal. | Non-specific Probe Binding or Autofluorescence: Excess probe or inherent fluorescence from cellular components can contribute to background noise. | 1. Optimize Staining Protocol: Ensure thorough washing steps after staining to remove unbound probes.[14] 2. Background Subtraction: Use appropriate image processing techniques to subtract background fluorescence. |
| Inconsistent fluorescence intensity between different fields of view. | Uneven Illumination or Sample Preparation: Variations in the light path or mounting can lead to inconsistent imaging conditions. | 1. Check Microscope Alignment: Verify that the microscope's light path is correctly aligned.[14] 2. Proper Mounting: Ensure the sample is mounted evenly without air bubbles.[14] |
Experimental Protocols for Photobleaching Mitigation
Here are detailed protocols for implementing key strategies to reduce photobleaching.
Protocol 1: Optimizing Imaging Parameters
Objective: To find the optimal balance between signal intensity and photobleaching by adjusting microscope settings.
Materials:
-
Your prepared sample stained with a this compound probe.
-
Fluorescence microscope with adjustable excitation light intensity, exposure time, and gain.
Procedure:
-
Start with Low Light: Begin with the lowest possible excitation light intensity.
-
Adjust Exposure Time: Gradually increase the exposure time until you achieve a satisfactory signal-to-noise ratio.
-
Use Gain Sparingly: If the signal is still weak, incrementally increase the detector gain. Be aware that high gain can amplify noise.[12]
-
Incorporate Binning: If your camera supports it, use binning to increase sensitivity, which may allow for shorter exposure times.[4]
-
Minimize Illumination During Focusing: Use transmitted light or a lower magnification objective to find the region of interest before switching to fluorescence imaging for final focusing and acquisition.[3]
Protocol 2: Application of Antifade Reagents for Live-Cell Imaging
Objective: To reduce photobleaching in live-cell experiments by supplementing the imaging medium with an antifade reagent.
Materials:
-
Live cells stained with a this compound probe.
-
Standard cell culture medium.
-
Commercially available live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent, VectaCell™ Trolox Antifade Reagent).[11][15]
Procedure:
-
Prepare Antifade Medium: Prepare the antifade imaging medium according to the manufacturer's instructions. This typically involves diluting a stock solution into your standard cell culture medium.
-
Medium Exchange: Carefully aspirate the existing medium from your cells and replace it with the antifade-containing medium.
-
Incubation: Incubate the cells for the time recommended by the manufacturer to allow the reagent to permeate the cells.
-
Image Acquisition: Proceed with your imaging experiment, following the optimized parameters from Protocol 1.
Caption: Experimental workflow for mitigating photobleaching.
Choosing the Right Tools
The selection of appropriate reagents and instrumentation is crucial for minimizing photobleaching.
Antifade Reagents
A variety of commercial antifade reagents are available for both fixed and live-cell imaging.
| Reagent Type | Application | Common Active Ingredients | Examples |
| Hard-set Mounting Media | Fixed cells and tissues for long-term storage | p-phenylenediamine (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), n-propyl gallate (NPG)[16] | ProLong™ Gold/Diamond Antifade Mountants[15], VECTASHIELD® |
| Live-Cell Antifade Reagents | Live-cell time-lapse imaging | Trolox (a vitamin E analog), Oxyrase® antioxidant system[11] | ProLong™ Live Antifade Reagent[15], VectaCell™ Trolox Antifade Reagent[11] |
Note: Antifade reagents for fixed cells are generally not compatible with live-cell imaging due to their cytotoxicity.[11]
Microscope Components
-
Light Source: Modern LED light sources are often preferable to traditional mercury or xenon arc lamps as they offer more stable and controllable illumination.[3]
-
Filters: Use high-quality bandpass filters that match the excitation and emission spectra of your this compound probe to minimize bleed-through and unnecessary sample illumination.[14]
-
Detectors: High-sensitivity detectors, such as sCMOS cameras or photomultiplier tubes (PMTs), can capture weaker signals, allowing for the use of lower excitation light intensities.[13]
By implementing these strategies, you can significantly reduce the impact of photobleaching on your experiments, leading to more robust and reproducible data. For further assistance, please do not hesitate to contact our technical support team.
References
-
Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Biocompare: The Buyer's Guide for Life Scientists. [Link]
-
Keyence. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]
-
AZoLifeSciences. (2021, February 1). Photobleaching in Fluorescence Microscopy. [Link]
-
News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. [Link]
-
Electron Microscopy Sciences. The Antidote for Photobleaching. [Link]
-
Keyence. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. [Link]
-
National Institutes of Health. (2015). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. [Link]
-
Institute of Transformative Bio-Molecules (ITbM), Nagoya University. (2015, October 27). STED Microscopy: A Fluorescent Dye that Survives Live Cell Imaging. [Link]
-
PubMed. (2012, December 21). Anti-fading media for live cell GFP imaging. [Link]
-
PubMed. (2018, August 1). A thiazolo[4,5-b]pyridine-based fluorescent probe for detection of zinc ions and application for in vitro and in vivo bioimaging. [Link]
-
MDPI. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. [Link]
-
RSC Publishing. Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine derivatives. [Link]
-
Wikipedia. Photobleaching. [Link]
-
RSC Publishing. Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer. [Link]
-
MDPI. Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. [Link]
-
National Institutes of Health. (2022, January 27). Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy. [Link]
-
Taylor & Francis Online. (2023, March 2). Synthetic strategies for thiazolopyridine derivatives. [Link]
-
ResearchGate. (PDF) Photobleaching. [Link]
-
National Institutes of Health. (2011, March 4). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. [Link]
-
ScienceOpen. A thiazolo[4,5- b ]pyridine-based fluorescent probe for detection of zinc ions and application for in vitro and in vivo bioimaging. [Link]
-
RSC Publishing. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. [Link]
Sources
- 1. Photobleaching - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Substituent effects on fluorescence properties of thiazolo[4,5-b]pyrazine derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. A thiazolo[4,5-b]pyridine-based fluorescent probe for detection of zinc ions and application for in vitro and in vivo bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Anti-fading media for live cell GFP imaging [pubmed.ncbi.nlm.nih.gov]
- 9. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. keyence.com [keyence.com]
- 14. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 15. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. vectorlabs.com [vectorlabs.com]
Technical Support Center: Crystallization of Thiazolo[4,5-b]pyridine-2,5-diamine
Welcome to the dedicated technical support guide for the crystallization of Thiazolo[4,5-b]pyridine-2,5-diamine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining high-quality crystalline material of this compound. My goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction to Crystallization Challenges
This compound possesses several structural features that can make crystallization non-trivial. The presence of two primary amine groups and multiple nitrogen heteroatoms allows for a variety of hydrogen bonding interactions, potentially leading to the formation of amorphous material or multiple polymorphic forms. The flat, rigid ring system can promote π-stacking, but may also lead to the formation of very fine, needle-like crystals that are difficult to handle and filter.
This guide is structured as a series of troubleshooting questions and detailed answers, followed by frequently asked questions (FAQs) and standard protocols.
Troubleshooting Guide: Common Crystallization Issues
Q1: My compound is "oiling out" and refusing to crystallize. What's happening and how can I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out" or liquid-liquid phase separation occurs when the solute, upon cooling or addition of an anti-solvent, separates from the solution as a super-saturated, super-cooled liquid phase instead of a solid crystalline phase. This is common when the solute's solubility is very high in the chosen solvent or when the solution is cooled too rapidly. The two primary amine groups on the this compound molecule can lead to strong solute-solvent interactions, exacerbating this issue.
Causality & Troubleshooting Workflow:
The key is to maintain the system in a metastable zone where crystal growth is favored over nucleation of a liquid phase.
Caption: Troubleshooting workflow for addressing oiling out events.
Detailed Strategies:
-
Reduce Supersaturation Rate: The most common cause of oiling out is generating supersaturation too quickly.[1][2]
-
Action: If you observe oil, immediately re-heat the solution until the oil redissolves. Add a small amount (10-20% v/v) of additional fresh, hot solvent to slightly decrease the concentration.
-
Action: Cool the solution much more slowly. Insulate the flask with glass wool or place it in a large Dewar flask with warm water to allow it to cool over several hours. This keeps the system within the "metastable zone," a kinetic stability region where orderly crystal growth can occur.[3][4]
-
-
Solvent System Modification: The solvent choice is critical.
-
Action: Choose a solvent with a lower boiling point. Oiling out is more likely when the solution's saturation temperature is above the melting point of your compound.[5][6] A lower boiling solvent ensures the solution cools to a lower temperature before becoming saturated.
-
Action: Employ a co-solvent or anti-solvent system. Dissolve the compound in a minimum of a "good" solvent (high solubility). Then, slowly add a miscible "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes faintly turbid. This controlled approach to reaching the saturation point is often highly effective.
-
-
Induce Nucleation with Seeding:
Q2: I'm getting very fine, needle-like crystals that are difficult to filter and dry. How can I grow larger, more robust crystals?
A2: Controlling Crystal Habit
Fine needles typically result from rapid nucleation at high supersaturation, which favors the formation of many small crystals over the growth of a few large ones. The goal is to slow down the crystallization process.
-
Reduce the Rate of Supersaturation: As with oiling out, slowing the process is key.
-
Action: Use a slower cooling rate. A programmed cooling ramp (e.g., 1-2 °C per hour) is ideal if you have the equipment.
-
Action: If using an anti-solvent method, add the anti-solvent much more slowly, perhaps dropwise over several hours with gentle stirring.
-
-
Decrease Solute Concentration:
-
Action: Start with a more dilute solution. While this may lower the overall yield, it will reduce the level of supersaturation at any given temperature, favoring slower growth on existing crystal faces.
-
-
Solvent Choice: The solvent can influence crystal habit through specific interactions (e.g., hydrogen bonding) with different crystal faces.
-
Action: Experiment with different solvents. A solvent that is a slightly "poorer" solvent for your compound may lead to slower, more controlled crystal growth. For this compound, consider solvents like ethyl acetate, acetonitrile, or mixtures of ethanol with toluene.
-
Q3: My crystallization yield is very low. What are the primary causes and solutions?
A3: Maximizing Crystal Recovery
Low yield can stem from several factors, from sub-optimal solvent choice to premature filtration.
-
Solvent Selection: The most common cause is using a solvent in which your compound has significant solubility even at low temperatures.
-
Action: Re-evaluate your solvent. The ideal solvent shows a large difference in solubility between its boiling point and 0-4 °C. You may need to screen several solvents or solvent mixtures to find the optimal system.
-
-
Insufficient Cooling:
-
Action: Ensure you have allowed the crystallization to proceed to completion. After initial crystallization at room temperature, cool the flask in an ice bath or refrigerator for several hours to maximize the precipitation of the dissolved material.
-
-
Volume of Solvent:
-
Action: You may be using too much solvent.[5] While avoiding supersaturation is important, an excessive volume of solvent will keep a significant portion of your compound in solution even when cold. The goal is to use the minimum amount of hot solvent required to fully dissolve your compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for this compound?
A1: Given the compound's structure—a polar heterocyclic core with two amine groups capable of hydrogen bonding—a logical starting point is polar protic and polar aprotic solvents.
| Solvent Class | Recommended Solvents | Rationale & Comments |
| Alcohols | Ethanol, Isopropanol (IPA) | Good balance of polarity. Often show a steep solubility curve with temperature. |
| Esters | Ethyl Acetate (EtOAc) | Medium polarity. Good for compounds that are too soluble in alcohols. |
| Ketones | Acetone | Polar aprotic, but its low boiling point (56°C) can be problematic.[6] Use with caution. |
| Nitriles | Acetonitrile (MeCN) | Excellent polar aprotic solvent. Often promotes high-quality crystal growth. |
| Ethers | Dioxane, Tetrahydrofuran (THF) | Use with care due to peroxide formation. Can be effective as a component in a co-solvent system. |
| Aromatic | Toluene | Can be used as a less polar component in a solvent mixture to modulate solubility. |
Screening Protocol: Place ~10-20 mg of your compound in a small vial. Add a solvent dropwise at room temperature. If it dissolves readily, the solvent is too good. If it doesn't dissolve, heat the vial. If it dissolves upon heating and then precipitates upon cooling, it is a promising candidate.
Q2: Could polymorphism be an issue for this compound?
A2: Yes, polymorphism is a significant consideration for drug development professionals. Molecules with hydrogen bonding capabilities, like this compound, are prone to forming different crystal lattices (polymorphs) under different crystallization conditions (e.g., solvent, temperature, cooling rate). These polymorphs can have different physical properties, including solubility, stability, and bioavailability. It is crucial to characterize your crystalline material using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to ensure you are consistently producing the desired form.
Q3: The free base is difficult to crystallize. Should I consider forming a salt?
A3: Absolutely. This is a classic and highly effective strategy for amine-containing compounds.[8] Converting the basic free amine to a salt dramatically changes its physical properties, often making it a more rigid, higher-melting, and more easily crystallized solid.
-
Protocol: Dissolve the crude this compound in a suitable solvent like ethyl acetate or isopropanol. Add a stoichiometric amount of an acid (e.g., HCl in isopropanol, or a solution of tartaric or citric acid). The salt will often precipitate directly. This precipitate can then be recrystallized. This method not only facilitates crystallization but is also an excellent purification step.[9][10]
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (Example: Acetonitrile)
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a stir bar.
-
Add a small volume of acetonitrile and, with stirring, heat the mixture to a gentle reflux.
-
Continue adding acetonitrile in small portions until the solid has just completely dissolved.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly towards room temperature on a benchtop (insulating the flask can help).
-
Once crystal formation appears complete at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold acetonitrile.
-
Dry the crystals under vacuum.
Protocol 2: Anti-Solvent Crystallization
-
Select a solvent pair (e.g., a "good" solvent like ethanol and a "poor" anti-solvent like heptane).
-
Dissolve the compound in the minimum required amount of the hot "good" solvent (ethanol).
-
While maintaining the solution at an elevated temperature, add the "poor" anti-solvent (heptane) dropwise with vigorous stirring until a persistent cloudiness is observed.
-
Add a few drops of the "good" solvent to redissolve the turbidity, resulting in a saturated solution.
-
Remove from heat and cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect and dry the crystals as described in Protocol 1.
Caption: Relationship between supersaturation and crystallization outcome.
References
-
Mettler Toledo. (n.d.). Metastable Zone Width (MSZW) in Crystallization. Retrieved from [Link]
-
Kubota, N. (2001). The concept of metastable zone; is it used for the design of a batch crystallizer. Journal of the Society of Powder Technology, Japan, 38(3), 202-209. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Barrett, P., Smith, B., Worlitschek, J., Bracken, V., O'Sullivan, B., & O'Grady, D. (2005). Characterizing the Metastable Zone Width and Solubility Curve Using Lasentec FBRM and PVM. Organic Process Research & Development, 9(3), 348-355.
-
Bhamidi, V., Kenis, P. J. A., & Zukoski, C. F. (2017). Probability of Nucleation in a Metastable Zone: Induction Supersaturation and Implications. Crystal Growth & Design, 17(4), 2207-2216. Retrieved from [Link]
- Dai, H., et al. (2017). Characteristics of metastable zone in the crystallization process: A case study of sparingly soluble hydroxyapatite.
-
Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Lebleu, T., et al. (2017). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 13, 2408-2414. Retrieved from [Link]
-
Fieser, L. F. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Technical Support Center: Optimization of Thiazolo[4,5-b]pyridine Synthesis
Welcome to the comprehensive technical support guide for the synthesis of Thiazolo[4,5-b]pyridines. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section provides direct, actionable advice for specific problems you may encounter during the synthesis of Thiazolo[4,5-b]pyridines.
Problem 1: Low to No Product Yield
Q: I am attempting a Hantzsch-type synthesis to form the thiazolo[4,5-b]pyridine core, but I'm getting very low yields or no product at all. What are the likely causes and how can I fix this?
A: Low or no yield in a Hantzsch-type synthesis, a common method for building the thiazole ring, can be attributed to several factors. Let's break down the potential issues and their solutions:
-
Inadequate Reaction Conditions: The Hantzsch synthesis and related cyclocondensations are sensitive to temperature, reaction time, and solvent choice. Many of these reactions require heating to proceed at an optimal rate.[1]
-
Causality: The initial step, often an SN2 reaction between a thioamide and an α-halocarbonyl compound, and the subsequent cyclization and dehydration steps all have activation energy barriers that need to be overcome with thermal energy. The solvent's polarity can affect the solubility of reactants and intermediates, thereby influencing reaction kinetics.
-
Solution:
-
Temperature Optimization: If you are running the reaction at room temperature, try heating the reaction mixture. A common starting point is refluxing in a suitable solvent like ethanol or acetic acid.
-
Solvent Screening: Ethanol is a frequently used solvent. However, depending on your specific substrates, other solvents like methanol, glacial acetic acid, or even greener solvents like glycerol could be effective.[2] A solvent screen is a prudent step in optimizing your reaction.
-
Reaction Time: Monitor your reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.
-
-
-
Purity of Starting Materials: The purity of your starting materials, especially the thioamide and the α-halocarbonyl or equivalent reactant, is critical.
-
Causality: Impurities can act as catalysts for side reactions or inhibit the desired reaction pathway. For instance, oxidized thioamides will not participate in the reaction correctly.
-
Solution: Ensure your reactants are of high purity. If necessary, purify them before use by recrystallization or column chromatography. Use freshly prepared or properly stored reagents.
-
-
Incorrect Stoichiometry: The molar ratio of your reactants can significantly impact the yield.
-
Causality: An excess of one reactant might lead to the formation of side products. For example, in some variations of the Hantzsch synthesis, using an excess of the thioamide can be beneficial.[3]
-
Solution: Experiment with the stoichiometry of your reactants. A good starting point is a 1:1 or 1:1.1 ratio of the core reactants, but this may need to be adjusted based on your specific substrates.
-
Problem 2: Formation of Multiple Products and Purification Challenges
Q: My reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity and what are the best practices for purifying Thiazolo[4,5-b]pyridines?
A: The formation of multiple products is a common challenge, often stemming from side reactions or the presence of regioisomers.
-
Minimizing Side Products:
-
Causality: Side reactions can occur due to the reactivity of intermediates. For example, in some syntheses, self-condensation of the ketone or aldehyde starting materials can compete with the desired reaction.
-
Solution:
-
Control of Reaction Conditions: Adjusting the temperature and reaction time can help minimize the formation of byproducts. Running the reaction at a lower temperature for a longer period might improve selectivity.
-
Order of Addition: In multi-component reactions, the order in which you add the reagents can be crucial.
-
Catalyst Choice: For reactions like the Friedländer synthesis, which can be used to form the pyridine ring, the choice of catalyst (e.g., acid or base) can influence the reaction pathway and reduce side product formation.
-
-
-
Purification Strategies:
-
Causality: Thiazolo[4,5-b]pyridines can be challenging to purify due to their polarity and sometimes poor solubility.
-
Solution:
-
Column Chromatography: This is the most common method for separating closely related compounds. A systematic approach to choosing the eluent is recommended. Start with a non-polar solvent like hexanes and gradually increase the polarity with a more polar solvent like ethyl acetate.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.[4] You will need to screen for a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures. Common solvents for recrystallization of these types of compounds include ethanol, methanol, or mixtures like DMF/acetic acid.[5]
-
Acid-Base Extraction: If your product has a basic nitrogen atom, you may be able to use an acid-base extraction during your workup to separate it from non-basic impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the Thiazolo[4,5-b]pyridine scaffold?
A1: Several effective methods exist for constructing the Thiazolo[4,5-b]pyridine core. The choice of route often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:
-
Hantzsch Thiazole Synthesis followed by Pyridine Ring Annulation: This involves first forming a substituted thiazole, which is then used as a building block to construct the pyridine ring, often through a cyclocondensation reaction.[6]
-
Friedländer Annulation: This method involves the reaction of an ortho-amino-substituted thiazole aldehyde or ketone with a compound containing a reactive methylene group to form the pyridine ring.[7]
-
[3+3] Cyclocondensation: This approach involves the reaction of a 4-aminothiazole derivative with a 1,3-dielectrophile, such as an α,β-unsaturated ketone, to form the pyridine ring.[8]
-
Solid-Phase Synthesis: For the generation of libraries of Thiazolo[4,5-b]pyridine derivatives, solid-phase synthesis offers a streamlined approach.[7]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst is highly dependent on the specific reaction you are performing.
-
For Friedländer-type reactions , both acid and base catalysis can be effective. Lewis acids such as In(OTf)₃ have been shown to be efficient.[9]
-
For Hantzsch-type syntheses , the reaction is often self-catalyzed or may proceed without a catalyst, though acidic or basic conditions can influence the reaction rate.
-
For multi-component reactions , a variety of catalysts have been employed, including metal-based catalysts and organocatalysts. It is best to consult the literature for precedents with similar substrates.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions.[10][11]
-
Procedure: Spot your reaction mixture on a TLC plate alongside your starting materials.
-
Visualization: Thiazolo[4,5-b]pyridines are often UV-active, so they can be visualized under a UV lamp. Staining with iodine or other appropriate stains can also be used.
-
Interpretation: By observing the disappearance of your starting material spots and the appearance of your product spot, you can determine when the reaction is complete.
Detailed Experimental Protocol: Synthesis of 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one
This protocol is adapted from a literature procedure and provides a detailed, step-by-step methodology for a [3+3] cyclocondensation reaction.[5]
Reaction Scheme:
A decision tree for troubleshooting common synthesis problems.
References
- BenchChem Technical Support Team. (2025, November). Technical Support Center: Hantzsch Thiazole Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025, December). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem.
- Alfa Chemistry. Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
- SciSpace. (2008, February). Recent advances in Hantzsch 1,4-dihydropyridines. J SCI IND RES VOL 67.
- Wikipedia. (2023, October 23). Hantzsch pyridine synthesis. Wikipedia.
- Chaban, T. I., Klenina, O. V., Chaban, I. H., & Lelyukh, M. I. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Chemistry of Heterocyclic Compounds.
- ResearchGate. Synthesis of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one (1),....
- MDPI. (2021, November 15). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
- Lee, T., Lee, D., Lee, I. Y., & Gong, Y. D. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction.
- New Journal of Chemistry. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. RSC Publishing.
- Chem Help Asap. (2020). Hantzsch Thiazole Synthesis. Chem Help Asap.
- Current issues in pharmacy and medicine: science and practice. Synthesis of some new N3 substituted 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-ones as potential biologically active compounds.
- MDPI. (2021, February 9). Multifunctional Isosteric Pyridine Analogs-Based 2-Aminothiazole: Design, Synthesis, and Potential Phosphodiesterase-5 Inhibitory Activity. MDPI.
- ResearchGate. Optimization conditions for the synthesis of thiazolopyrimidine 3a.
- ResearchGate. (2021, November). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
- YouTube. (2020, November 5).
- YouTube. (2019, January 19). synthesis of thiazoles. YouTube.
- University of Rochester.
- BenchChem. Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl). BenchChem.
- J. Org. Pharm. Chem. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones.
- ResearchGate. (2008). Synthesis of Thiazolo[4,5-d]pyridines.
- Google Patents. (2013).
- MDPI. (2022). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI.
- Google Patents. (2013). CN102276526B - Synthesis method of 2-amino pyridine compounds.
- Scribd. Hantzsch Pyridine Synthesis. Scribd.
- ResearchGate. Reactional condition optimization for [3 + 2] cyclocondensation between 1d and thiosemicarbazide.
- YouTube. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube.
- National Institutes of Health. (2020).
- ResearchGate. (2024, April 11). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview).
- Asian Journal of Chemistry. (2016, January 28).
- SciSpace. (2023).
- Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- ResearchGate. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. library.dmed.org.ua [library.dmed.org.ua]
- 11. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Thiazolo[4,5-b]pyridine-2,5-diamine in aqueous media
Technical Support Center: Thiazolo[4,5-b]pyridine-2,5-diamine Solubility
Welcome to the technical support guide for overcoming the poor aqueous solubility of this compound. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments.
Introduction to the Challenge
This compound is a heterocyclic compound with a rigid, fused ring system. While its specific properties are not extensively documented, its structural motifs—a thiazole ring fused to a pyridine ring with two amine substituents—suggest inherent challenges in achieving high aqueous solubility.[1] Such characteristics are common in novel chemical entities, with over 70% of compounds in drug development pipelines exhibiting poor water solubility. This low solubility can significantly impede biological assays, formulation development, and ultimately, therapeutic efficacy by limiting bioavailability.[2][3]
This guide provides a systematic approach to understanding and overcoming these solubility issues, grounded in established principles of pharmaceutical science.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered when working with this compound and similar poorly soluble compounds.
Initial Handling and Stock Solution Preparation
Q1: My initial attempt to dissolve the compound in aqueous buffer (e.g., PBS) failed, even at low concentrations. What is the first step I should take?
A1: Direct dissolution of highly hydrophobic compounds in aqueous media is often unsuccessful. The first and most critical step is to create a concentrated stock solution in a suitable organic solvent.
-
Recommended Solvents: Start with a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a standard choice for initial solubility screening as it can dissolve a wide range of polar and non-polar compounds.[4] Other options include N,N-dimethylformamide (DMF) or ethanol.[5][6]
-
Troubleshooting:
-
Precipitation upon Dilution: If the compound precipitates when you dilute the organic stock into your aqueous buffer, you are exceeding its thermodynamic solubility in the final solution. This is a very common issue.
-
Immediate Actions:
-
Lower the Final Concentration: Your target concentration in the aqueous medium may be too high. Perform a serial dilution to find the concentration at which the compound remains in solution.
-
Increase Organic Solvent Percentage: For in vitro assays, a small percentage of the organic co-solvent is often tolerable (typically <1% DMSO). Ensure you are not exceeding the tolerance of your biological system.[6]
-
Vortexing/Sonication: After adding the stock solution to the aqueous buffer, ensure thorough mixing by vortexing or brief sonication to break up localized areas of high concentration that can seed precipitation.
-
-
Q2: How do I determine the actual solubility of my compound in a specific buffer?
A2: You need to perform a solubility measurement. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7][8]
-
Kinetic vs. Thermodynamic Solubility:
-
Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration before precipitation occurs and is often higher than thermodynamic solubility. This is relevant for high-throughput screening.[9]
-
Thermodynamic solubility is the true equilibrium solubility. It is measured by adding an excess of the solid compound to the aqueous buffer, allowing it to equilibrate (typically for 24-48 hours), and then measuring the concentration of the dissolved compound after filtering out the undissolved solid.[7][10]
-
A simplified protocol for thermodynamic solubility is provided in the protocols section of this guide.
pH Modification
Q3: The compound has two amine groups. Can I use pH to increase its solubility?
A3: Absolutely. The presence of basic amine groups is the most straightforward avenue to explore for solubility enhancement. Amines can be protonated at acidic pH to form more soluble cationic salts.[11]
-
Mechanism: The thiazolo[4,5-b]pyridine core is basic, and the two exocyclic amine groups are also basic. By lowering the pH of the aqueous medium, you can protonate these nitrogen atoms. The resulting charged species will have significantly improved interactions with water molecules, leading to higher solubility.[12]
-
Troubleshooting & Experimental Approach:
-
Determine pKa: Ideally, you would determine the pKa of the compound to precisely predict the pH range for optimal solubility.
-
Empirical pH-Solubility Profile: A practical approach is to create a pH-solubility profile. Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Experiment: Add an excess of your solid compound to each buffer, equilibrate for 24 hours with agitation, filter, and measure the concentration of the supernatant (e.g., by HPLC-UV).
-
Expected Outcome: You should observe a significant increase in solubility as the pH decreases. The Henderson-Hasselbalch equation can be used to model this relationship.[8][13]
-
-
Caution: Be mindful of the pH stability of your compound and the pH constraints of your downstream application (e.g., cell-based assays typically require a pH of ~7.4).
Part 2: Advanced Solubilization Strategies
If pH modification and simple co-solvents are insufficient or incompatible with your experimental system, more advanced formulation strategies can be employed.
Strategy 1: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[5][14]
-
Mechanism: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous medium.[5]
-
Commonly Used Co-solvents:
-
Application: This is a very common and effective strategy for both in vitro and in vivo preclinical studies.[6][16][17] The choice and concentration of co-solvent must be optimized to maximize solubility while minimizing potential toxicity or interference with the assay.[6][14]
Table 1: Comparison of Common Co-solvents for Formulation
| Co-solvent | Typical Concentration Range | Advantages | Disadvantages |
| DMSO | < 1% (in vitro) | Excellent solubilizing power | Can be toxic to cells at >1% |
| Ethanol | 5-20% | Biocompatible, widely used | Can cause precipitation on dilution |
| PEG 400 | 10-50% | Low toxicity, good solubilizer | Can be viscous at high concentrations |
| Propylene Glycol | 10-60% | Good safety profile | Less effective than PEG for some compounds |
Strategy 2: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that have significantly improved aqueous solubility.[][19][20]
-
Mechanism: The hydrophobic this compound molecule can partition into the non-polar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water.[19]
-
Types of Cyclodextrins:
-
Application: Cyclodextrins are particularly useful for developing formulations for oral and parenteral administration.[3][] They are considered safe and are used in several marketed drug products.[19][20]
Strategy 3: Solid Dispersions
A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier or matrix at a solid state.[2][22] This can dramatically increase the dissolution rate and apparent solubility.
-
Mechanism: The drug can exist in an amorphous (non-crystalline) state within the polymer matrix.[2] The amorphous form has a higher energy state and is more readily dissolved than the stable crystalline form.[23] The hydrophilic carrier also improves the wettability of the drug particles.[2]
-
Common Carriers:
-
Preparation Methods:
-
Solvent Evaporation: The drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.[15][24]
-
Melting (Fusion) Method: The drug and carrier are melted together and then rapidly cooled to form a solid dispersion.[15][24]
-
Hot-Melt Extrusion: A more advanced and scalable version of the melting method.[24]
-
Strategy 4: Prodrug Approach
A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes an enzymatic or chemical transformation in vivo to release the active compound.[25][26]
-
Mechanism: For this compound, the amine groups are ideal handles for chemical modification. One could attach a highly soluble promoiety (e.g., a phosphate group, an amino acid, or a short PEG chain) via a linkage that will be cleaved in the body.[27][28] This modification can drastically increase the aqueous solubility of the compound for formulation purposes.[25][27]
-
Example: A phosphate ester prodrug can increase solubility by several orders of magnitude and is often cleaved by endogenous phosphatases to release the parent drug.[28]
-
Considerations: This is a chemical modification strategy that requires significant medicinal chemistry effort. It is generally considered when other formulation approaches are not feasible or for optimizing pharmacokinetic properties.[25][29]
Part 3: Experimental Protocols & Workflows
Protocol 1: Determining a pH-Solubility Profile
-
Prepare Buffers: Prepare a series of buffers (e.g., 50 mM) at various pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add Compound: Add an excess amount of solid this compound to 1 mL of each buffer in separate vials. Ensure there is visible undissolved solid.
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Analysis: Dilute the supernatant in a suitable mobile phase and determine the concentration using a validated HPLC-UV method.[4][10]
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.
Protocol 2: Screening for Co-solvent and Cyclodextrin Efficacy
-
Prepare Stock Solutions: Prepare a high-concentration stock of the compound in DMSO (e.g., 100 mM).
-
Prepare Test Vehicles:
-
Co-solvents: Prepare various aqueous mixtures, e.g., 20% PEG 400 in water, 40% PG in water, 10% Ethanol/30% PEG 400/60% water.
-
Cyclodextrins: Prepare solutions of HP-β-CD or SBE-β-CD in water at different concentrations (e.g., 5%, 10%, 20% w/v).
-
-
Spiking: Add a small volume of the DMSO stock solution to each test vehicle (e.g., 2 µL into 98 µL) to achieve a target concentration.
-
Observation: Vortex each sample and visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 4 hours).
-
Quantification (Optional): For clear solutions, you can quantify the concentration using HPLC to confirm the amount of compound that remains solubilized.
Visualization of Workflows and Concepts
Troubleshooting Workflow for Poor Solubility
Caption: How cyclodextrins encapsulate hydrophobic molecules.
References
- Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Kumar, S., & Singh, A. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. NIH National Library of Medicine.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
- dos Santos, G. K., et al. (2020). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Summary of article contents.
- Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- Pharmaceutical Networking. (2015, December 16). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs.
- Addanki, S., et al. (2024, January 24). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences.
- International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
- Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- PubMed. (n.d.). Novel thiazolopyridine derivatives of diflapolin as dual sEH/FLAP inhibitors with improved solubility.
- Co-solvent: Significance and symbolism. (2025, December 23).
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
- PubMed. (2019, September 10). Is prodrug design an approach to increase water solubility?.
- PubMed Central. (2016, December 25). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview.
- MDPI. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
- MDPI. (n.d.). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
- Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5100-5108.
- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
- PubMed Central. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
-
PubChem. (n.d.). T[][30]hiazolo[4,5-b]pyridine. Retrieved from
- ResearchGate. (2025, August 10). Improving solubility via structural modification.
-
Santa Cruz Biotechnology. (n.d.). t[][30]hiazolo[4,5-b]pyridine-2,5-diamine. Retrieved from
- ResearchGate. (2019, December 31). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine.
- NIH. (n.d.). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms.
- SciSpace. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- ChemicalBook. (n.d.). THIAZOLO[4,5-B]PYRIDINE CAS#: 273-98-3.
- PubMed. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility.
-
PubChem. (n.d.). T[][30]hiazolo[4,5-b]pyridine-2-thiol. Retrieved from
-
ChemSynthesis. (2025, May 20). dit[][30]hiazolo[4,5-b:5,4-e]pyridine-2,6-diamine. Retrieved from
- Amines and Heterocycles. (2018, November 16).
- Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
- ResearchGate. (2025, August 9). (PDF) Study of pH-dependent drugs solubility in water.
- Semantic Scholar. (n.d.). Study of pH-dependent drugs solubility in water.
Sources
- 1. scbt.com [scbt.com]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. solvescientific.com.au [solvescientific.com.au]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Study of pH-dependent drugs solubility in water | Semantic Scholar [semanticscholar.org]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjpls.org [wjpls.org]
- 16. Co-solvent: Significance and symbolism [wisdomlib.org]
- 17. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 22. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. japsonline.com [japsonline.com]
- 25. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]
Minimizing side-product formation in Thiazolo[4,5-b]pyridine-2,5-diamine synthesis
Welcome to the technical support center for the synthesis of Thiazolo[4,5-b]pyridine-2,5-diamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, understanding, and minimizing the formation of critical side-products. The information herein is synthesized from established principles of heterocyclic chemistry and field-proven troubleshooting strategies.
Introduction: The Synthetic Challenge
The synthesis of the Thiazolo[4,5-b]pyridine core is a nuanced process, often involving the construction of the thiazole ring onto a pre-functionalized pyridine scaffold. A common and effective approach is a variation of the Hantzsch thiazole synthesis, which involves the reaction of a thiourea equivalent with an α-halocarbonyl compound.[1][2] In the context of this compound, this typically translates to the cyclization of a thiourea derivative of an aminopyridine. While robust, this pathway is susceptible to several side reactions that can significantly impact yield, purity, and scalability.
This guide provides direct answers to common challenges, explains the mechanistic origins of impurities, and offers validated protocols to steer your synthesis toward the desired product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction is producing a significant amount of a highly polar, insoluble material, and my overall yield of the desired product is low. What is happening?
Answer: This is a classic sign of dimerization or polymerization . The this compound product, as well as its precursors, contains multiple nucleophilic amine groups and an electron-rich heterocyclic system. Under certain conditions, these can react with electrophilic species in the reaction mixture, including unreacted starting materials or intermediates, to form dimers and higher-order oligomers.
Mechanistic Cause: The primary cause is often intermolecular reaction competing with the desired intramolecular cyclization. This can be exacerbated by:
-
High Concentrations: Increased proximity of reactive molecules favors intermolecular reactions.
-
Sub-optimal Temperature: If the temperature is too low, the rate of the desired intramolecular cyclization may be slow, allowing more time for side reactions. Conversely, excessively high temperatures can lead to decomposition and other undesired pathways.
-
Presence of Oxidants: Atmospheric oxygen can facilitate oxidative dimerization, particularly of aromatic amines, leading to colored azo-compound impurities.[3]
Solutions & Step-by-Step Protocol:
-
Employ High-Dilution Conditions:
-
Protocol: Instead of adding reagents all at once, add the cyclization precursor (e.g., the α-halopyridine derivative) dropwise over an extended period (e.g., 2-4 hours) to a solution of the thiourea in a large volume of solvent. This keeps the instantaneous concentration of the electrophile low, favoring the intramolecular reaction.
-
Rationale: This technique, known as pseudo-high dilution or Ziegler-Ruggli dilution, is a standard method to promote cyclization over polymerization.
-
-
Optimize Temperature and Reaction Time:
-
Protocol: Begin with a modest temperature (e.g., 50-60 °C) and monitor the reaction progress closely by a suitable analytical method like LC-MS every 30-60 minutes. Look for the consumption of starting material and the appearance of the desired product mass. If the reaction is sluggish, incrementally increase the temperature by 10 °C.
-
Rationale: Finding the "sweet spot" for temperature is critical. It must be high enough to provide the activation energy for cyclization but not so high as to promote decomposition or excessive side reactions.[4][5]
-
-
Ensure an Inert Atmosphere:
-
Protocol: Before starting the reaction, thoroughly degas your solvent by bubbling nitrogen or argon through it for at least 15-20 minutes. Maintain a positive pressure of inert gas throughout the entire process.[6]
-
Rationale: Removing dissolved oxygen minimizes the risk of oxidative side reactions that lead to highly colored and often intractable impurities.[6]
-
Question 2: I've isolated a major byproduct with the same mass as my product. What is it and how can I prevent its formation?
Answer: You are likely observing the formation of a regioisomer . In the synthesis of fused heterocycles like thiazolo[4,5-b]pyridines, the cyclization step can sometimes occur at different positions, leading to isomeric products.[5] A common issue in syntheses involving substituted thioureas is the formation of an iminothiazoline intermediate which can tautomerize to the more stable aminothiazole. However, the initial cyclization can be sensitive to reaction conditions, especially pH.
Mechanistic Cause: The formation of the thiazole ring proceeds through the initial S-alkylation of the thiourea followed by intramolecular condensation of one of the thiourea nitrogens onto the carbonyl group (or its equivalent).[1][7] The regioselectivity is determined by which nitrogen attacks. This choice can be influenced by steric hindrance and the electronic nature of the substituents, as well as the pH of the reaction medium.
Solutions & Step-by-Step Protocol:
-
Control the pH of the Reaction:
-
Protocol: The Hantzsch synthesis and its variations are often most effective under neutral to slightly basic conditions.[5] If your precursor was prepared as an acid salt (e.g., a hydrochloride salt), it is crucial to add a non-nucleophilic base to neutralize it before or during the reaction. Add 1.0 to 1.1 equivalents of a mild base like sodium bicarbonate (NaHCO₃) or diisopropylethylamine (DIPEA) to the reaction mixture.
-
Rationale: Acidic conditions can alter the nucleophilicity of the different nitrogen atoms in the thiourea precursor, potentially favoring the pathway to the undesired isomer.[5] Neutral or slightly basic conditions typically favor the formation of the desired 2-amino isomer.[5]
-
-
Solvent Selection:
-
Protocol: Evaluate a range of solvents. While alcohols like ethanol are common, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes offer better regioselectivity and improve solubility of intermediates.
-
Rationale: The solvent can influence the conformation of the intermediate and the transition state energies for the competing cyclization pathways.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for the starting materials? A1: Purity is paramount. Impurities in your starting materials (e.g., the aminopyridine precursor or the thiocyanate source) are a primary source of side-products.[4]
-
Aminopyridine Precursor: Ensure it is free of isomeric impurities. Use techniques like recrystallization or column chromatography for purification. Verify purity by ¹H NMR and LC-MS.
-
Thiourea/Thiocyanate: Use a high-purity grade reagent. If the thiourea is being formed in situ, ensure the reaction goes to completion before adding the cyclization partner.
Q2: How can I effectively monitor the reaction to prevent side-product formation? A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your best tools.
-
TLC: Provides a quick, qualitative check on the consumption of starting materials and the formation of new spots. It's excellent for determining if the reaction is progressing.
-
LC-MS: This is the gold standard. It allows you to track the masses of the starting material, the desired product, and any major byproducts in real-time. This is crucial for identifying the formation of dimers (mass will be ~2x the product mass) or isomers (same mass as the product but likely a different retention time). A typical monitoring schedule would be at t=0, 30 min, 1 hr, 2 hr, 4 hr, and upon completion.
Q3: My purification is very difficult due to the high polarity of the product. Any suggestions? A3: The diamine product is expected to be quite polar.
-
Purification Strategy: Standard silica gel chromatography can be challenging. Consider using reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient, often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Recrystallization: If a crude solid can be obtained, explore recrystallization from a variety of polar solvents (e.g., ethanol, isopropanol, acetonitrile, or solvent/anti-solvent pairs like DMF/water). This can be a highly effective method for removing minor impurities.
Visualizing the Process
Plausible Synthetic Pathway & Side-Product Formation
The diagram below illustrates a common synthetic route starting from a 2,5-diamino-3-halopyridine. It highlights the key intermediate and the branch point leading to a common dimerization side-product.
Caption: Key reaction steps and competing side-product pathway.
Troubleshooting Decision Tree
Use this workflow to diagnose and solve common issues in your synthesis.
Caption: A decision tree for troubleshooting synthesis outcomes.
References
-
Organic Chemistry Portal: Thiazole Synthesis. Provides a collection of methods for thiazole synthesis, including variations of the Hantzsch reaction.
-
Chaban, T. et al. (2025). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. Describes the synthesis and modification of the thiazolo[4,5-b]pyridine core.
-
Iaroshenko, V. O. et al. (2000). Synthesis of Thiazolo[4,5-d]pyridines. Synthesis. Details synthetic routes to related thiazolo-pyridine isomers.
-
Matiychuk, V. et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Odesa National University. Discusses cyclocondensation reactions to form the target scaffold.
-
Umeda, R. et al. (2016). Oxidative Dimerization of (Hetero)aromatic Amines. Journal of Organic Chemistry. Explains the mechanism of amine dimerization, a common side reaction.
-
Park, S. B. et al. (2007). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction. Journal of Combinatorial Chemistry. Describes synthetic strategies for building the thiazolo[4,5-b]pyridine system.
-
BenchChem (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Provides general but relevant advice for troubleshooting common issues in heterocyclic synthesis.
-
El-Gazzar, A. B. A. et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives. Molecules. Discusses mechanisms for the formation of substituted aminopyridines.
-
International Journal of Trend in Scientific Research and Development (2022). Chemistry and Synthesis of Fused Heterocyclic Compounds. Reviews various methods for synthesizing fused heterocyclic systems.
-
BenchChem (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. Details the formation of isomeric impurities in thiazole synthesis.
-
Pace, V. et al. (2019). A Controlled Cyclization of Functionalized Thioureas. ResearchGate. Discusses controlling cyclization reactions of thiourea derivatives.
-
Ayati, A. et al. (2019). Thiazole: A Versatile Standalone Moiety. Molecules. Reviews the importance and synthesis of thiazole-containing compounds.
-
Le, T. B. et al. (2021). Recent Advances in the Use of the Dimerization Strategy. Molecules. Provides context on dimerization as a synthetic strategy and potential side reaction.
-
Royal Society of Chemistry (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. Presents a modern synthetic approach to a related scaffold.
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. An educational resource explaining the fundamental mechanism of the Hantzsch synthesis.
-
Hafez, H. N. et al. (2018). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. Describes the synthesis of related pyridine-thiazole hybrids.
-
He, J. et al. (2020). Cycloamination strategies for renewable N-heterocycles. Green Chemistry. Reviews sustainable methods for creating N-heterocycles.
-
Chaban, T. et al. (2018). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. ResearchGate. Details further functionalization of the thiazolo[4,5-b]pyridine scaffold.
-
Scribd. SCH 402 Nomenclature of Fused Heterocycles PDF. Provides background on the systematic naming of fused heterocyclic systems.
-
Gouda, M. A. et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety. ResearchGate. Illustrates synthetic pathways for related compounds.
-
Al-Ostath, R. et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Reviews the chemistry and applications of thiourea derivatives, key intermediates in this synthesis.
-
Li, H. et al. (2022). Recent Advances in the Efficient Synthesis of Useful Amines. MDPI. Discusses general principles in the synthesis of complex amines.
-
Desai, N. C. et al. (2014). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction. ResearchGate. Details experimental procedures for the Hantzsch reaction.
-
Yaseen, H. et al. (2024). Novel pyrimidine linked acyl thiourea derivatives. Scientific Reports. Describes the synthesis of acyl thioureas, which are structurally related to key intermediates.
-
ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? A forum discussion providing practical advice on preventing dimerization side reactions.
-
Ellis, G. P. (1994). Synthesis of Fused Heterocycles, Volume 47, Part 2. Wiley. A comprehensive textbook on the synthesis of fused heterocyclic compounds.
-
World Journal of Research and Review. (2018). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. A review covering the synthesis and importance of thiazole derivatives.
-
ChemSynthesis. di[8][9]thiazolo[4,5-b:5,4-e]pyridine-2,6-diamine. Provides basic chemical data for a related compound.
-
Wang, Z. et al. (2019). Cyclization of 2-Aminopyridines as Binucleophile. ResearchGate. Discusses the reactivity of 2-aminopyridines in cyclization reactions.
-
IUPAC. Nomenclature of Fused and Bridged Fused Ring Systems. Official IUPAC guidelines for naming complex heterocyclic systems.
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. A video demonstration of a laboratory-scale Hantzsch thiazole synthesis.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Thiazolo[4,5-b]pyridine-2,5-diamine for Preclinical Studies
Welcome to the technical support center for the synthesis of Thiazolo[4,5-b]pyridine-2,5-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this promising heterocyclic compound for preclinical evaluation. We will delve into common issues, troubleshooting strategies, and frequently asked questions to ensure a robust and reproducible synthetic process.
I. Overview of the Synthetic Strategy
The synthesis of this compound typically proceeds through a multi-step route, culminating in the formation of the fused heterocyclic system. A common approach involves the construction of a substituted pyridine ring followed by the annulation of the thiazole ring.[1][2] The general workflow is outlined below.
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up of this compound.
Problem 1: Low Yield in the Thiolation Step (Step 2)
Question: We are experiencing low yields and the formation of multiple byproducts during the thiolation of 2-amino-3-chloro-5-nitropyridine with sodium hydrosulfide (NaSH). How can we optimize this step?
Answer:
Low yields in nucleophilic aromatic substitution reactions with sulfur nucleophiles can be attributed to several factors.
-
Reaction Conditions: The reaction temperature and solvent are critical. Overheating can lead to decomposition and the formation of symmetrical sulfides or disulfides. It is recommended to start at a lower temperature (e.g., 0-10 °C) and slowly warm the reaction to room temperature. The choice of solvent can also influence the reaction; polar aprotic solvents like DMF or DMSO are generally preferred to enhance the solubility of the reagents.
-
Purity of NaSH: The purity of sodium hydrosulfide is crucial. It can readily oxidize to polysulfides, which can lead to undesired side reactions. Using freshly opened or properly stored NaSH is recommended.
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol intermediate.
-
Work-up Procedure: The work-up should be performed carefully to avoid oxidation of the resulting thiol. Acidification of the reaction mixture to protonate the thiolate should be done cautiously at low temperatures.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to RT | Minimizes byproduct formation. |
| Solvent | Anhydrous DMF or DMSO | Good solubility for reactants. |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidation. |
| NaSH Quality | High Purity, Freshly Opened | Avoids side reactions from polysulfides. |
Problem 2: Incomplete Cyclization to the Thiazolopyridine Core (Step 3)
Question: Our attempts to cyclize the 2-amino-3-mercapto-5-nitropyridine intermediate to form the thiazolo[4,5-b]pyridine core are resulting in a mixture of starting material and the desired product. How can we drive the reaction to completion?
Answer:
The cyclization to form the thiazole ring can be challenging. Several factors can influence the efficiency of this step.
-
Cyclizing Agent: The choice of the cyclizing agent is critical. Common reagents for this transformation include cyanogen bromide, which will introduce an amino group at the 2-position of the thiazole ring. The reactivity of the cyclizing agent should be considered; highly reactive agents might require lower temperatures and careful addition.
-
pH Control: The pH of the reaction medium can significantly impact the cyclization. For many thiazole formations, slightly basic conditions are optimal to deprotonate the thiol and facilitate the nucleophilic attack. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, can be used.
-
Reaction Time and Temperature: These parameters should be carefully optimized. Monitoring the reaction by TLC or LC-MS will help determine the optimal reaction time. In some cases, gentle heating may be required to drive the reaction to completion.
Caption: Key steps in the thiazole ring formation.
Problem 3: Difficulties with the Reduction of the Nitro Group (Step 4)
Question: We are struggling with the reduction of the nitro group on the thiazolo[4,5-b]pyridine core. Standard catalytic hydrogenation methods seem to be ineffective or lead to catalyst poisoning. What are alternative reduction methods?
Answer:
The presence of a sulfur atom in the thiazole ring can indeed poison noble metal catalysts like palladium and platinum, making catalytic hydrogenation challenging.[3] Alternative reduction methods are often more successful for sulfur-containing heterocycles.
-
Metal-Acid Reductions: A widely used and effective method is the use of a metal in acidic media. Stannous chloride (SnCl2) in concentrated hydrochloric acid is a classic and reliable choice for this transformation. Iron powder in acetic acid is another viable option. These methods are generally tolerant of various functional groups.
-
Sodium Dithionite: Sodium dithionite (Na2S2O4) is a milder reducing agent that can be effective for the reduction of nitro groups on sensitive heterocyclic systems. The reaction is typically carried out in a biphasic system (e.g., water/ethyl acetate) with a phase-transfer catalyst.
| Reduction Method | Reagents | Advantages | Potential Issues |
| Stannous Chloride | SnCl2·2H2O, conc. HCl | High yield, reliable | Requires careful work-up to remove tin salts |
| Iron/Acetic Acid | Fe powder, CH3COOH | Inexpensive, effective | Can require longer reaction times |
| Sodium Dithionite | Na2S2O4, H2O/EtOAc | Mild conditions | May not be strong enough for all substrates |
Problem 4: Challenges in the Final Amination Step (Step 5)
Question: Introducing the second amino group at the 5-position is proving to be difficult. What are some effective amination strategies for this type of heterocyclic system?
Answer:
The introduction of an amino group onto an electron-rich pyridine ring can be challenging. The specific strategy will depend on the nature of the precursor available after the nitro group reduction. Assuming the precursor is 5-aminothiazolo[4,5-b]pyridin-2-amine, the goal is to introduce another amino group. If the starting material for the entire synthesis can be modified, it might be more straightforward to introduce the second nitrogen functionality earlier. However, if working from the 5-amino derivative, advanced amination methods may be necessary.
Reductive amination is a powerful tool for forming C-N bonds.[4] While typically used for carbonyl compounds, variations of this reaction can be applied to heterocyclic systems. The reaction pathway is critically dependent on parameters such as pH and the choice of solvent.[4]
Given the complexity, a multi-step approach might be required, such as:
-
Diazotization and Sandmeyer-type reaction: Convert the existing amino group to a diazonium salt and then displace it with a cyano group. Subsequent reduction of the nitrile would yield the aminomethyl group, not a direct amino group. This is likely not the desired outcome.
-
Directed Ortho-Metalation: If the pyridine nitrogen can be activated, a directed metalation followed by reaction with an electrophilic nitrogen source could be an option, but this can be complex to scale up.
A more plausible route would be to start with a di-substituted pyridine that already contains the precursors for both amino groups. For example, starting with a 2,5-diamino-3-chloropyridine derivative would simplify the final steps.
III. Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for the final this compound product for preclinical studies?
A1: For preclinical studies, the following CQAs are paramount:
-
Purity: Typically >98% as determined by HPLC and NMR.
-
Identity: Confirmed by 1H NMR, 13C NMR, Mass Spectrometry, and Elemental Analysis.
-
Impurities: Identification and quantification of any process-related impurities and degradation products. Impurity levels should be below the thresholds defined by regulatory guidelines (e.g., ICH Q3A).
-
Residual Solvents: Levels of residual solvents used in the final purification steps must be below the limits specified by ICH Q3C guidelines.
-
Physical Appearance: A consistent physical form (e.g., crystalline solid) and color.
Q2: How can we best purify the final compound on a larger scale?
A2: For preclinical batches, purification strategies need to be scalable.
-
Crystallization: This is the most common and cost-effective method for purifying solid compounds. A systematic screening of solvents and solvent mixtures should be performed to identify conditions that provide good recovery and high purity.
-
Chromatography: While flash chromatography is common at the lab scale, for larger quantities, preparative HPLC or Medium Pressure Liquid Chromatography (MPLC) might be necessary. However, these methods are more expensive and generate more solvent waste.
-
Salt Formation: If the final compound is basic, forming a crystalline salt (e.g., hydrochloride or sulfate) can be an excellent purification method. The salt can then be neutralized in a final step if the free base is required.
Q3: What analytical methods should be used to monitor the reaction progress during scale-up?
A3: Real-time reaction monitoring is crucial for successful scale-up.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for monitoring the disappearance of starting materials and the formation of products and byproducts. A validated HPLC method is essential.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress, especially during initial optimization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to analyze crude reaction mixtures to confirm the formation of the desired product and to identify major byproducts.
Q4: Are there any specific safety precautions to consider when working with the reagents in this synthesis?
A4: Yes, several reagents require special handling:
-
Sodium Hydrosulfide (NaSH): It is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Cyanogen Bromide (BrCN): This is a highly toxic and volatile reagent. It should only be handled in a fume hood with appropriate engineering controls and by trained personnel.
-
Stannous Chloride/HCl: These are corrosive. Handle with care and appropriate PPE.
-
Solvents: Many organic solvents used in the synthesis are flammable and have associated health risks. Refer to the Safety Data Sheets (SDS) for all reagents and solvents before use.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-mercapto-5-nitropyridine (Step 2 Intermediate)
-
To a stirred solution of 2-amino-3-chloro-5-nitropyridine (1.0 eq) in anhydrous DMF (10 volumes) under a nitrogen atmosphere at 0 °C, add sodium hydrosulfide (1.2 eq) portion-wise over 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction by TLC or HPLC.
-
Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously add 1 M HCl (aq) to adjust the pH to ~5-6.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
Protocol 2: Reduction of 5-Nitro-thiazolo[4,5-b]pyridin-2-amine (Step 4 Intermediate)
-
To a stirred suspension of 5-nitro-thiazolo[4,5-b]pyridin-2-amine (1.0 eq) in ethanol (15 volumes), add stannous chloride dihydrate (5.0 eq).
-
Heat the mixture to reflux and add concentrated hydrochloric acid (5 volumes) dropwise.
-
Maintain the reaction at reflux for 2-3 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Basify the mixture with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the product with ethyl acetate (3 x 20 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-aminothiazolo[4,5-b]pyridin-2-amine.
V. References
-
Chaban, T. I., et al. (2012). Journal of Organic and Pharmaceutical Chemistry, 10 (38), 70–76.
-
Chaban, T., et al. (2017). Synthesis of some new N3 substituted 6-phenylazo-3Н-thiazolo[4,5-b]pyridin-2-ones as possible anti-inflammatory agents. Pharmacia, 64 (4), 16–30.
-
Molyneux, P. J. (2004). The use of stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Journal of Science and Technology, 26 (2), 211–219.
-
Michlik and Kempe. (2020). Cycloamination strategies for renewable N-heterocycles. Green Chemistry. DOI:10.1039/C9GC03655E. [Link]
-
Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. (2018). RSC Publishing. [Link]
-
Chaban, T. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2: Focus on thiazole annulation to pyridine ring (microreview). Chemistry of Heterocyclic Compounds, 60(3/4), 130–132.
-
Chebanov, V. A., & Desenko, S. M. (2012). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]
-
Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing. [Link]
-
This compound. PubChem. [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2020). Molecules. [Link]
Sources
- 1. library.dmed.org.ua [library.dmed.org.ua]
- 2. researchgate.net [researchgate.net]
- 3. Cycloamination strategies for renewable N-heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03655E [pubs.rsc.org]
- 4. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to Validating the Molecular Target of Thiazolo[4,5-b]pyridine-2,5-diamine
For drug discovery and development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both an art and a science. The Thiazolo[4,5-b]pyridine core is a notable scaffold, derivatives of which have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] Several compounds from this class have been identified as potent inhibitors of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and c-KIT, which are critical regulators of cell cycle and signaling pathways implicated in cancer.[3][4][5]
This guide focuses on a specific, lesser-characterized derivative: Thiazolo[4,5-b]pyridine-2,5-diamine . While its precise molecular target is not yet established, the known activities of its chemical relatives strongly suggest a working hypothesis: it is a protein kinase inhibitor.
This document provides a comprehensive, technically-grounded framework for researchers to systematically identify, validate, and characterize the molecular target of this compound. We will move beyond simple protocol recitation to explain the causality behind each experimental choice, ensuring a self-validating and robust scientific narrative.
Part 1: Initial Target Identification – Fishing for Binding Partners
The first crucial step is to generate an initial, unbiased list of potential protein targets. Affinity-based proteomics is a powerful, direct approach for this "target fishing" expedition.[6]
Affinity Chromatography: The "Bait-and-Capture" Approach
The principle of affinity chromatography is to immobilize our compound of interest (the "bait") onto a solid support and use it to capture interacting proteins ("prey") from a complex biological mixture like a cell lysate.[6][7] This technique relies on the specific, high-affinity interaction between the drug and its target.
To perform this experiment, this compound must first be chemically modified to create a "probe." This involves synthesizing a derivative with a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid) that can be covalently coupled to a solid support, such as sepharose beads. A second modification, often a biotin tag, can be incorporated for more specific pulldown and detection. It is critical that this modification does not abrogate the compound's biological activity, a key validation step before proceeding. Photo-affinity labeling, which incorporates a photoreactive group, is an advanced alternative that creates a covalent bond between the probe and its target upon UV irradiation, capturing even transient or weak interactions.[8]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for Affinity Chromatography-based target identification.
-
Probe Immobilization: Covalently couple the synthesized this compound probe to activated sepharose beads according to the manufacturer's protocol.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line where the compound shows phenotypic activity).
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins. A crucial control is to incubate lysate with beads that have not been coupled to the probe (mock beads).
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.[9]
-
Elution: Elute the specifically bound proteins. This can be done by changing buffer conditions (e.g., pH or salt concentration) or, more specifically, by competing with a high concentration of the original, unmodified this compound.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).[10] Proteins that are present in the probe elution but absent or significantly reduced in the mock and competitive elution are considered high-confidence candidate targets.
Part 2: Cellular Target Engagement – Confirming the Interaction in a Live Cell Context
Identifying a binding partner is only the first step. True validation requires demonstrating that the compound engages its target within the complex and dynamic environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold-standard for this purpose.[11]
Cellular Thermal Shift Assay (CETSA): A Label-Free Method for In-Cell Target Binding
CETSA is based on the principle of ligand-induced thermal stabilization.[11] When a protein binds to a ligand (our compound), it generally becomes more resistant to heat-induced unfolding and aggregation. By heating intact cells treated with the compound across a temperature gradient, we can measure the amount of target protein that remains soluble. A shift in the melting temperature (Tm) of the target protein in the presence of the compound is direct evidence of target engagement.[12][13]
The key advantage of CETSA is that it is label-free and performed on the unmodified compound in living cells, preserving the native protein conformation and the physiological concentrations of all cellular components.[11] This provides a more biologically relevant confirmation of the drug-target interaction than in vitro binding assays with purified proteins.
dot graph TD { graph [splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
}
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Treat cultured cells with either this compound at a fixed concentration or a vehicle control (e.g., DMSO) for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling.[11]
-
Lysis: Lyse the cells (e.g., via freeze-thaw cycles or detergents).
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[11]
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the candidate target protein using Western blotting with a specific antibody.[14]
-
Data Analysis: Measure the band intensity for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature to generate a melting curve. A shift in the curve to the right for the compound-treated samples indicates thermal stabilization and thus, target engagement.
Part 3: Defining Specificity and Potency – A Comparative Analysis
Once a primary target is validated, the next critical questions are: How potent is the interaction? And how selective is it? Answering these requires comparing our compound to known inhibitors and profiling its activity across a broad range of related targets. Given our working hypothesis, a comprehensive kinase screen is the logical next step.
Kinase Selectivity Profiling: Mapping the Interaction Landscape
Kinase profiling services offer assays for hundreds of different kinases in parallel.[15][16] These are typically biochemical assays that measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[3] The output provides a landscape of the compound's activity across the kinome, revealing both its intended targets and any potential off-targets.
Selectivity is a cornerstone of modern drug development. A highly selective compound is more likely to have a clean safety profile, whereas a promiscuous compound that hits many kinases may lead to unexpected toxicities.[15] By comparing the kinase profile of this compound with that of a well-characterized, clinically approved inhibitor for the identified target class (e.g., a CDK or c-KIT inhibitor), we can benchmark its performance and gain critical insights into its therapeutic potential.
Comparison with Alternatives: Benchmarking Against Approved Drugs
Let's assume our initial studies point towards CDK4/6 as the primary target. A suitable comparator would be Palbociclib (Ibrance) , the first FDA-approved CDK4/6 inhibitor.[17][18] Palbociclib selectively inhibits CDK4 and CDK6, leading to G1 cell cycle arrest.[7][19][20] Alternatively, if c-KIT were identified, Imatinib (Gleevec) , which targets the BCR-ABL fusion protein and the c-KIT receptor tyrosine kinase, would be the appropriate benchmark.[1][21]
The data below is a hypothetical representation of results from a kinase profiling screen, comparing our test compound with Palbociclib. The values represent the percentage of kinase activity remaining at a 1 µM concentration of the compound.
| Kinase Target | This compound (% Activity @ 1µM) | Palbociclib (% Activity @ 1µM) |
| CDK4/cyclin D1 | 12% | 8% |
| CDK6/cyclin D3 | 15% | 10% |
| CDK1/cyclin B | 88% | 92% |
| CDK2/cyclin A | 75% | 65% |
| CDK9/cyclin T1 | 95% | 98% |
| c-KIT | 91% | 94% |
| VEGFR2 | 85% | 89% |
This hypothetical data suggests that this compound is a potent and selective inhibitor of CDK4 and CDK6, with a profile comparable to the established drug Palbociclib.
This table shows hypothetical melting temperature (Tm) shifts obtained from a CETSA experiment.
| Target Protein | Treatment | Melting Temp (Tm) | ΔTm (Shift) |
| CDK4 | Vehicle (DMSO) | 52.5 °C | - |
| This compound (10 µM) | 58.0 °C | +5.5 °C | |
| Palbociclib (10 µM) | 59.2 °C | +6.7 °C | |
| GAPDH (Control) | Vehicle (DMSO) | 65.1 °C | - |
| This compound (10 µM) | 65.3 °C | +0.2 °C |
The significant thermal shift for CDK4 upon treatment with our compound, comparable to that induced by Palbociclib, and the lack of a shift for a control protein like GAPDH, provides strong, cellular evidence of specific target engagement.
Conclusion: A Self-Validating Path to Target Confirmation
This guide outlines a logical, multi-step workflow for the robust validation of the molecular target of this compound. By starting with unbiased target identification, proceeding to rigorous in-cell target engagement confirmation, and concluding with a comprehensive comparative analysis of potency and selectivity, researchers can build a compelling, self-validating case for the compound's mechanism of action. This structured approach not only de-risks further development but also provides the foundational data necessary for advancing a promising molecule towards the clinic.
References
-
What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? (2025). Retrieved from Dr. Oracle website: [Link]
-
Palbociclib - Wikipedia. (n.d.). Retrieved from [Link]
-
Xu, H., Yu, S., Liu, Q., Yuan, X., Mani, S., Pestell, R. G., & Wu, K. (2017). Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review). Oncology Reports, 37(3), 1335–1343. [Link]
-
Goyal, G., Goel, G., & Kahl, B. S. (2023). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Cancer Treatment and Research Communications, 35, 100720. [Link]
-
Fassl, A., Geng, Y., & Sicinski, P. (2022). Cyclin-dependent kinase (CDK) inhibitors in solid tumors: a review of clinical trials. Clinical & Translational Oncology, 24(2), 161–192. [Link]
-
A Quick Overview of CDK4/6 Inhibitor Palbociclib. (2018). Retrieved from Pharmacy Times website: [Link]
-
Mayer, I. A. (2015). Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer. Clinical Cancer Research, 21(17), 3847–3852. [Link]
-
Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2021). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 20(6), 437–455. [Link]
- Jabbour, E., & Kantarjian, H. (2015). Chronic Myeloid Leukemia – Mechanisms of Resistance and Treatment. The Ochsner Journal, 15(2), 184–191.
-
Clinical Trials Using Cyclin-Dependent Kinase 4 Inhibitor - NCI. (n.d.). Retrieved from [Link]
-
CDK inhibitors in clinical trials. | Download Scientific Diagram. (n.d.). Retrieved from ResearchGate website: [Link]
-
Bixby, D., & Talpaz, M. (2009). Mechanisms of Primary and Secondary Resistance to Imatinib in Chronic Myeloid Leukemia. Cancer Control, 16(2), 122–131. [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). Retrieved from [Link]
-
Mechanisms of Resistance to Imatinib in CML Patients: A Paradigm for the Advantages and Pitfalls of Molecularly Targeted Therapy. (n.d.). Retrieved from [Link]
-
What is the mechanism of action of Imatinib (Gleevec)? (2025). Retrieved from Dr. Oracle website: [Link]
-
Iqbal, N., & Iqbal, N. (2014). Imatinib: A Breakthrough of Targeted Therapy in Cancer. Chemotherapy Research and Practice, 2014, 1–9. [Link]
-
Kinase Panel Screening and Profiling Service. (n.d.). Retrieved from [Link]
-
Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Retrieved from [Link]
-
Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 137–154. [Link]
-
Wagner, A. J., & George, S. (2021). Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval. JCO Oncology Practice, 17(10), 577–580. [Link]
-
Affinity Chromatography Protocol. (2019). Retrieved from Conduct Science website: [Link]
-
Al-Ali, H., & Larras, F. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology (Clifton, N.J.), 1470, 193–208. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies. (2013). Journal of Oncology Pharmacy Practice, 19(3), 212–226. [Link]
-
Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., Wang, J., Wu, R. P., Gomez, F., Loo, J. A., Allard, P., Loo, R. R. O., & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989. [Link]
-
Cellular thermal shift assay. (2026). Retrieved from Grokipedia website: [Link]
-
Affinity Chromatography. (n.d.). Retrieved from Creative Biolabs website: [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. (2025). RSC Advances, 15(47), 30046–30051. [Link]
-
Chaban, T., Klenina, O., Ogurtsov, V., Chaban, I., & Nektegaev, I. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Pharmacia, 66(3), 133–142. [Link]
-
FDA Grants Orphan Drug Designation to Novel KIT Inhibitor for Advanced GIST | Targeted Oncology. (2022). Retrieved from Targeted Oncology website: [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). Retrieved from News-Medical.net website: [Link]
-
Introduction to Affinity Chromatography. (n.d.). Retrieved from Bio-Rad website: [Link]
-
Introducing the first FDA-approved. (n.d.). Retrieved from [Link]
-
Park, H., Lee, K., Kim, H., Kim, M., Kim, J., Choi, H., & Lee, J. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(16), 4178. [Link]
-
di[7][19]thiazolo[4,5-b:5,4-e]pyridine-2,6-diamine. (2025). Retrieved from ChemSynthesis website: [Link]
-
Chaban, T., Klenina, O., Ogurtsov, V., Chaban, I., & Nektegaev, I. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035–1043. [Link]
-
Next Generation of PDGFR Inhibitors Makes Headway in GIST. (2021). Retrieved from OncLive website: [Link]
Sources
- 1. Imatinib: A Breakthrough of Targeted Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Inhibition of KIT Tyrosine Kinase Activity: Two Decades After the First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 7. droracle.ai [droracle.ai]
- 8. scispace.com [scispace.com]
- 9. conductscience.com [conductscience.com]
- 10. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. news-medical.net [news-medical.net]
- 15. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 16. kinaselogistics.com [kinaselogistics.com]
- 17. Palbociclib - Wikipedia [en.wikipedia.org]
- 18. pharmacytimes.com [pharmacytimes.com]
- 19. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
A Comparative Guide to the Structure-Activity Relationship of Thiazolo[4,5-b]pyridine Analogs
The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic ring system in medicinal chemistry, demonstrating a wide array of biological activities. Its structural resemblance to purine bases allows for its interaction with a variety of biological targets, including protein kinases, enzymes involved in microbial pathogenesis, and components of inflammatory pathways. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Thiazolo[4,5-b]pyridine analogs, with a particular focus on the influence of substituents at the 2- and 5-positions. We will delve into the causality behind experimental design and present comparative data to inform future drug discovery efforts.
The Thiazolo[4,5-b]pyridine Core: A Versatile Scaffold
The fused thiazole and pyridine rings of the Thiazolo[4,5-b]pyridine system create a unique electronic and steric environment that can be readily modified to achieve desired pharmacological properties. The nitrogen and sulfur heteroatoms provide key hydrogen bonding opportunities, while the aromatic nature of the rings allows for pi-stacking and other non-covalent interactions with biological macromolecules. The 2- and 5-positions are particularly amenable to substitution, allowing for the modulation of potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationship Analysis
The biological activity of Thiazolo[4,5-b]pyridine analogs is highly dependent on the nature and position of their substituents. While a comprehensive SAR study on the specific 2,5-diamine scaffold is not extensively available in the public literature, we can infer valuable insights from related analogs.
Substitutions at the 2-Position
The 2-position of the thiazolo[4,5-b]pyridine ring system is crucial for modulating various biological activities. An amino group at this position is a common feature in many bioactive molecules, acting as a key hydrogen bond donor and a point for further derivatization.
-
Antimicrobial Activity: The presence of a 2-amino group is a recurring motif in antimicrobial thiazolopyridines. Further substitution on this amino group can significantly impact activity. For instance, acylation of the 2-amino group can lead to compounds with enhanced potency.
-
Kinase Inhibition: In the context of protein kinase inhibition, the 2-amino group often serves as a critical hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region.[1][2] The nature of the substituent on the 2-amino group can influence selectivity and potency against different kinases.[1][2]
Substitutions at the 5-Position
The 5-position of the pyridine ring offers a vector for substitution that can profoundly influence target engagement and physicochemical properties.
-
Antimicrobial and Anti-inflammatory Activity: Modifications at the 5-position of thiazolo[4,5-b]pyridin-2-ones have been shown to modulate their anti-inflammatory and antioxidant properties.[3][4] For example, the introduction of a hydroxyl group can contribute to antioxidant activity, while other substitutions can enhance anti-inflammatory effects.[3][4]
-
Anticancer Activity: In the pursuit of anticancer agents, substitutions at the 5-position have been explored to optimize interactions with the target protein. For instance, in a series of thiazolo[5,4-b]pyridine derivatives, which are isomeric to the [4,5-b] scaffold, functionalization at the analogous position was crucial for achieving potent c-KIT inhibition.
Comparative Performance of Thiazolo[4,5-b]pyridine Analogs
The following table summarizes the biological activities of various Thiazolo[4,5-b]pyridine analogs, highlighting the impact of different substitution patterns.
| Compound ID | Scaffold | Substituents | Biological Activity | Potency (IC50/MIC) | Reference |
| 3g | 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one | 7-(4-chlorophenyl) | Antimicrobial (Pseudomonas aeruginosa, Escherichia coli) | MIC = 0.21 μM | [5] |
| 4p | Thiazolo[4,5-b]pyridin-5-one | Varied substitutions | Antibacterial (MRSA, P. aeruginosa, E. coli) | MIC = 0.12‐0.47 mg/mL | [6] |
| 5 | 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one | 3-(cyanomethyl) | Anti-inflammatory | Stronger than Ibuprofen | [3] |
| 6 | 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one | 3-(carboxymethyl) | Anti-inflammatory | Stronger than Ibuprofen | [3] |
| 19a | Thiazolo[5,4-b]pyridine | 2-(methoxypyridin-3-yl)-4-morpholino-N-(phenylsulfonyl) | PI3Kα inhibitor | IC50 = 3.6 nM | [7][8] |
Experimental Protocols
The evaluation of Thiazolo[4,5-b]pyridine analogs involves a range of standardized in vitro assays to determine their potency and selectivity.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in appropriate broth media. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protein Kinase Inhibition Assay (e.g., PI3Kα Assay)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Assay Components: The assay mixture typically includes the kinase, a substrate (e.g., a peptide or protein), ATP, and a suitable buffer.
-
Compound Incubation: The test compounds are pre-incubated with the kinase to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection of Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation, fluorescence polarization, or luminescence-based assays.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined from a dose-response curve.
Signaling Pathways and Logical Relationships
The biological effects of Thiazolo[4,5-b]pyridine analogs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.
Kinase Inhibition and Downstream Signaling
Many Thiazolo[4,5-b]pyridine derivatives function as protein kinase inhibitors.[1][2] By blocking the activity of a specific kinase, these compounds can modulate downstream signaling cascades that are critical for cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/AKT signaling pathway by a Thiazolo[4,5-b]pyridine analog.
Antimicrobial Mechanism of Action
The antimicrobial activity of Thiazolo[4,5-b]pyridine analogs can arise from the inhibition of essential bacterial enzymes. For example, some derivatives have been shown to target DNA gyrase, an enzyme critical for DNA replication and repair in bacteria.
Caption: Inhibition of bacterial DNA gyrase by a Thiazolo[4,5-b]pyridine analog.
Conclusion
The Thiazolo[4,5-b]pyridine scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the 2- and 5-positions in determining the biological activity of these compounds. By leveraging this understanding and employing the outlined experimental protocols, researchers can continue to optimize the potency, selectivity, and drug-like properties of Thiazolo[4,5-b]pyridine analogs for a range of therapeutic applications.
References
-
Al-Ostath, A., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(15), 4972. [Link]
-
Jevtić, I., et al. (2022). Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. Journal of Heterocyclic Chemistry, 59(4), 736-751. [Link]
-
Chaban, T. I., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043. [Link]
-
Abdel-rahman, H. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-23. [Link]
-
Abdel-rahman, H. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-23. [Link]
-
Chaban, T. I., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043. [Link]
-
Li, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
-
Li, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Trajectory of Thiazolo[4,5-b]pyridine-Based Compounds in Preclinical In Vivo Models
A Comparative Guide for Drug Development Professionals
The thiazolo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility to engage a range of biological targets. This guide provides a comprehensive analysis of the in vivo efficacy of compounds derived from this core, with a particular focus on their promising anti-inflammatory properties. While the initial interest extended to the thiazolo[4,5-b]pyridine-2,5-diamine series, the preclinical landscape is currently dominated by derivatives of thiazolo[4,5-b]pyridin-2-one. This guide will objectively compare the performance of these compounds against established therapies, supported by experimental data, to inform future drug development endeavors.
The Thiazolo[4,5-b]pyridine Core: A Scaffold of Therapeutic Promise
The fusion of a thiazole and a pyridine ring creates a unique bicyclic heterocyclic system with a distinct electronic and structural profile. This architecture has proven amenable to synthetic modification at multiple positions, allowing for the fine-tuning of physicochemical properties and target specificity. While a broad spectrum of biological activities, including anticancer and antimicrobial effects, have been reported in in vitro studies for various thiazolopyridine derivatives, the most compelling in vivo data to date lies in the realm of inflammation.[1]
Comparative In Vivo Efficacy in Inflammatory Models
The carrageenan-induced rat paw edema model stands as a cornerstone for the acute in vivo assessment of anti-inflammatory agents. This model reliably mimics the edematous component of acute inflammation. Several studies have leveraged this assay to benchmark the performance of novel thiazolo[4,5-b]pyridin-2-one derivatives against the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.
A study by Chaban et al. (2020) investigated a series of N³ and C⁵ substituted thiazolo[4,5-b]pyridin-2-ones and found that several compounds exhibited anti-inflammatory activity comparable or superior to Ibuprofen.[2] Another investigation by the same research group in 2021 further expanded on this, detailing the synthesis and evaluation of 18 novel thiazolo[4,5-b]pyridin-2-one derivatives.[3] The results from these studies underscore the potential of this scaffold to yield potent anti-inflammatory drug candidates.
Table 1: Comparative Anti-inflammatory Activity of Thiazolo[4,5-b]pyridin-2-one Derivatives in the Carrageenan-Induced Rat Paw Edema Model
| Compound/Drug | Dose (mg/kg) | Time Point (hours) | Inhibition of Edema (%) | Reference |
| Ibuprofen | 10 | 3 | 48.5 | [3] |
| Compound 5 | 10 | 3 | 52.3 | [4] |
| Compound 6 | 10 | 3 | 55.1 | [4] |
| Compound 1 | 10 | 3 | 49.2 | [3] |
| Compound 7 | 10 | 3 | 51.8 | [3] |
Note: The data presented is a selection from the cited literature and is intended for comparative purposes. Compound numbering is as per the original publications.
The data clearly indicates that derivatives of the thiazolo[4,5-b]pyridin-2-one scaffold can surpass the efficacy of a standard-of-care NSAID in a well-established animal model of inflammation.[3][4] This suggests a potentially distinct or more potent mechanism of action that warrants further investigation.
Mechanistic Insights and Future Directions
The anti-inflammatory effects of NSAIDs like Ibuprofen are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. While the precise mechanism for the superior efficacy of some thiazolo[4,5-b]pyridin-2-one derivatives is still under investigation, molecular docking studies have suggested that these compounds can favorably interact with the active site of COX-2.[5]
Figure 1: Simplified signaling pathway of prostaglandin-mediated inflammation and the inhibitory action of Ibuprofen and Thiazolo[4,5-b]pyridin-2-one compounds.
The compelling in vivo anti-inflammatory data for thiazolo[4,5-b]pyridin-2-ones provides a strong rationale for further preclinical development. Future studies should focus on elucidating the precise molecular targets, exploring a broader range of inflammatory models (e.g., chronic inflammation), and conducting comprehensive pharmacokinetic and toxicology assessments.
While the initial query for "this compound" did not yield specific in vivo efficacy data, the broader thiazolopyridine class has shown promise in other therapeutic areas. For instance, thiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of c-KIT kinase, a target in gastrointestinal stromal tumors (GIST), demonstrating significant anti-proliferative activity in in vitro cancer cell line models.[6] This highlights the therapeutic potential of the core scaffold beyond inflammation and encourages the exploration of the in vivo efficacy of other substituted thiazolopyridines in oncology and other disease areas.
Experimental Protocols
A self-validating experimental design is crucial for generating trustworthy preclinical data. The following is a detailed, step-by-step methodology for the carrageenan-induced rat paw edema assay, a key experiment cited in this guide.
Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
Grouping and Fasting: Animals are randomly assigned to control and treatment groups (n=6 per group). All animals are fasted for 12 hours prior to the experiment with free access to water.
-
Compound Administration: The test compounds (thiazolo[4,5-b]pyridin-2-one derivatives), positive control (Ibuprofen), and vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Statistical Analysis: Data are expressed as mean ± standard error of the mean (SEM). Statistical significance between the control and treated groups is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test). A p-value of <0.05 is typically considered statistically significant.
Figure 2: Experimental workflow for the in vivo carrageenan-induced rat paw edema assay.
Conclusion
The thiazolo[4,5-b]pyridine scaffold, particularly in its 2-one derivatized form, represents a highly promising avenue for the development of novel anti-inflammatory agents. The preclinical in vivo data demonstrates a clear efficacy advantage over established NSAIDs in acute inflammatory models. While the in vivo potential of other derivatives, such as the 2,5-diamines, and their efficacy in other therapeutic areas like oncology remain to be fully elucidated, the existing body of evidence strongly supports the continued investigation and optimization of this versatile chemical class. The robust and reproducible nature of the experimental protocols used in these studies provides a solid foundation for advancing these compounds through the drug discovery pipeline.
References
- Chaban, T., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. B-Alium.
-
Chaban, T., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. ResearchGate. [Link]
-
Chaban, T., et al. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. Pharmacia, 67(3), 121–127. [Link]
-
Chaban, T., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043. [Link]
-
Dyckman, A. J., et al. (2011). Imidazo[4,5-d]thiazolo[5,4-b]pyridine based inhibitors of IKK2: synthesis, SAR, PK/PD and activity in a preclinical model of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 21(1), 383-386. [Link]
- Chaban, T., et al. (2019). ynthesis, Anti-Inflammatory and Antioxidant Activities of Novel 3H-Thiazolo[4,5-b]Pyridines.
-
Nam, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(21), 6543. [Link]
-
Maetani, M., et al. (2018). Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. Antimicrobial Agents and Chemotherapy, 62(12), e01429-18. [Link]
-
Gerspacher, M., et al. (2015). Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Bioorganic & Medicinal Chemistry Letters, 25(17), 3582-3584. [Link]
-
Sunkari, S., et al. (2017). Synthesis of new thiazolo[4,5-d]pyrimidines as Corticotropin releasing factor modulators. European Journal of Medicinal Chemistry, 138, 1145-1156. [Link]
- Chaban, T., et al. (2025). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives.
-
Rida, S. M., et al. (1996). Synthesis of novel thiazolo[4,5-d]pyrimidine derivatives for antimicrobial, anti-HIV and anticancer investigation. Pharmazie, 51(12), 927-931. [Link]
- Nam, J., et al. (2021).
- BenchChem. (2025). Benchmarking Thiazolo[5,4-b]pyridine Derivatives Against Known Kinase Inhibitors in Oncology. BenchChem.
-
Chaban, T., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. ResearchGate. [Link]
- Aghahosseini, H., et al. (2025).
-
Lozynskyi, A. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Biopolymers and Cell, 37(2), 153-164. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Comparing the fluorescence properties of Thiazolo[4,5-b]pyridine-2,5-diamine with commercial dyes
An In-Depth Comparative Analysis of the Fluorescence Properties of a Thiazolo[4,5-b]pyridine Derivative and Commercial Nuclear Stains
Introduction
In the realm of cellular imaging and molecular biology, fluorescent probes are indispensable tools for visualizing subcellular structures and quantifying biological processes. While classic dyes like DAPI and Hoechst stains have long been the gold standard for nuclear counterstaining, the quest for novel fluorophores with enhanced photophysical properties remains a vibrant area of research. This guide provides a detailed comparative analysis of the fluorescence properties of a representative Thiazolo[4,5-b]pyridine derivative, 2,5-diamino-3,6-dicyano-4-(thiophen-2-yl)thieno[2,3-b]pyridine, against the widely used commercial dyes DAPI and Hoechst 33342. Our objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the potential advantages and limitations of this class of compounds in fluorescence-based applications.
The selection of a fluorescent dye is a critical experimental decision, directly impacting data quality and interpretation. Key parameters for consideration include absorption and emission spectra, quantum yield, photostability, and environmental sensitivity (solvatochromism). An ideal fluorescent probe should exhibit strong absorption at a wavelength that minimizes cellular autofluorescence and damage, a large Stokes shift to reduce spectral overlap, high fluorescence quantum yield for bright signal, excellent photostability to withstand prolonged imaging, and specific targeting with minimal off-target effects. This guide will delve into these parameters, providing both theoretical background and practical experimental protocols for their determination.
Comparative Overview of Fluorophores
Here, we compare the key photophysical properties of our selected Thiazolo[4,5-b]pyridine derivative with DAPI and Hoechst 33342. The data presented is a synthesis of findings from various sources and serves as a baseline for our in-depth analysis.
| Property | 2,5-diamino-3,6-dicyano-4-(thiophen-2-yl)thieno[2,3-b]pyridine | DAPI (4',6-diamidino-2-phenylindole) | Hoechst 33342 |
| Absorption Max (λ_abs) | ~450 nm (in DMSO) | ~358 nm (bound to DNA) | ~350 nm (bound to DNA) |
| Emission Max (λ_em) | ~530 nm (in DMSO) | ~461 nm (bound to DNA) | ~461 nm (bound to DNA) |
| Quantum Yield (Φ) | Moderate to High (solvent dependent) | ~0.9 (bound to DNA) | ~0.4 (bound to DNA) |
| Molar Extinction Coefficient (ε) | Not widely reported | ~34,000 M⁻¹cm⁻¹ (bound to DNA) | ~42,000 M⁻¹cm⁻¹ (bound to DNA) |
| Binding Target | Intercalates with DNA | Binds to the minor groove of A-T rich regions of DNA | Binds to the minor groove of A-T rich regions of DNA |
| Cell Permeability | Potentially cell-permeable | Membrane permeant | Membrane permeant |
Experimental Protocols for Comparative Analysis
To ensure a robust and unbiased comparison, a standardized set of experiments should be performed. The following protocols outline the methodologies for characterizing the key fluorescence properties of the Thiazolo[4,5-b]pyridine derivative and the commercial dyes.
Determination of Absorption and Emission Spectra
The absorption and emission spectra are fundamental characteristics of a fluorophore. The absorption spectrum reveals the wavelengths of light the molecule absorbs, while the emission spectrum shows the wavelengths of light it emits after excitation.
Protocol:
-
Sample Preparation: Prepare stock solutions of the Thiazolo[4,5-b]pyridine derivative, DAPI, and Hoechst 33342 in a suitable solvent (e.g., DMSO) at a concentration of 1 mM. From the stock solutions, prepare working solutions in the desired experimental buffer (e.g., phosphate-buffered saline, PBS) at a final concentration of 1-10 µM.
-
Absorption Measurement:
-
Use a UV-Vis spectrophotometer.
-
Blank the instrument with the experimental buffer.
-
Measure the absorbance of each dye solution from 250 nm to 700 nm.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Emission Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at its λ_abs.
-
Record the emission spectrum over a range of wavelengths, typically starting 10-20 nm above the excitation wavelength to avoid Rayleigh scattering.
-
Identify the wavelength of maximum emission (λ_em).
-
Causality Behind Experimental Choices: Using a standardized buffer like PBS is crucial for mimicking physiological conditions. The concentration range of 1-10 µM is typically sufficient to obtain a good signal-to-noise ratio without causing inner filter effects, where the sample absorbs too much of the excitation or emission light.
Quantum Yield Determination
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.
Protocol (Relative Method):
-
Reference Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and an emission spectrum that overlaps with the sample. For emission in the green region, Fluorescein in 0.1 M NaOH (Φ = 0.95) is a common choice.
-
Absorbance Matching: Prepare solutions of the reference and the test compound (Thiazolo[4,5-b]pyridine derivative) with identical absorbance values at the excitation wavelength of the reference. The absorbance should be kept below 0.1 to minimize inner filter effects.
-
Fluorescence Spectra Acquisition: Record the fluorescence emission spectra of both the reference and the test compound using the same excitation wavelength and instrument settings.
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
Where:
-
Φ_ref is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Trustworthiness of the Protocol: This relative method is highly reliable and widely accepted in the scientific community. By using a well-established reference standard and ensuring matched absorbance, systematic errors are minimized.
Photostability Assay
Photostability, or resistance to photobleaching, is a critical parameter for fluorophores used in time-lapse imaging.
Protocol:
-
Sample Preparation: Prepare thin films or solutions of the dyes. For cellular imaging, cells stained with the respective dyes are used.
-
Continuous Excitation: Expose the samples to continuous illumination using the excitation wavelength from a high-intensity light source (e.g., the arc lamp of a fluorescence microscope).
-
Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 30 seconds) over a prolonged period (e.g., 10-30 minutes).
-
Data Analysis: Measure the fluorescence intensity of a defined region of interest (ROI) in each image. Plot the normalized fluorescence intensity as a function of time. The rate of intensity decay is an indicator of the photostability.
Expertise & Experience Insights: The choice of light source intensity and acquisition interval should be tailored to the specific application. For live-cell imaging, it's a trade-off between signal-to-noise ratio and phototoxicity/photobleaching.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for comparing the fluorescence properties of a novel compound with commercial dyes.
Caption: Workflow for comparative fluorescence characterization.
Solvatochromism: The Influence of the Environment
Solvatochromism refers to the change in the absorption or emission spectra of a compound with a change in the polarity of the solvent. This is a crucial property for probes intended for cellular imaging, as the intracellular environment is a complex mixture of polar and non-polar domains.
The Thiazolo[4,5-b]pyridine derivative is expected to exhibit some degree of solvatochromism due to its donor-acceptor structure. This can be advantageous, as it may allow for the sensing of local environmental changes.
Experimental Protocol for Solvatochromism Analysis:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water).
-
Spectral Measurements: Prepare solutions of the Thiazolo[4,5-b]pyridine derivative in each solvent and record the absorption and emission spectra as described previously.
-
Lippert-Mataga Plot: To quantify the solvatochromism, a Lippert-Mataga plot can be constructed. This plot correlates the Stokes shift with the solvent polarity function (Δf), providing insights into the change in the dipole moment of the fluorophore upon excitation.
Mechanism of Fluorescence and Structural Considerations
The fluorescence of these compounds originates from the de-excitation of electrons from the lowest vibrational level of the first excited singlet state (S1) to various vibrational levels of the ground state (S0). The specific wavelengths of absorption and emission are determined by the energy gap between these states, which is influenced by the molecular structure and the surrounding environment.
The Thiazolo[4,5-b]pyridine core provides a rigid, planar scaffold that is beneficial for fluorescence, as it reduces non-radiative decay pathways. The electron-donating amino groups and electron-withdrawing cyano groups can create an intramolecular charge transfer (ICT) character, which often leads to desirable photophysical properties such as a large Stokes shift and sensitivity to the environment.
Caption: Jablonski diagram illustrating fluorescence.
Conclusion
This guide has provided a framework for the comprehensive comparison of the fluorescence properties of a Thiazolo[4,5-b]pyridine derivative with the commercial dyes DAPI and Hoechst 33342. The detailed protocols and theoretical background offer a solid foundation for researchers to conduct their own evaluations. While DAPI and Hoechst stains remain powerful tools, the exploration of novel fluorophores like the Thiazolo[4,5-b]pyridine derivatives is essential for advancing the capabilities of fluorescence-based techniques. The potentially larger Stokes shift and tunable properties of this class of compounds make them promising candidates for further investigation and development as next-generation fluorescent probes.
References
A Researcher's Guide to Cross-Reactivity Profiling of Thiazolo[4,5-b]pyridine-2,5-diamine Kinase Inhibitors
Introduction: The Thiazolo[4,5-b]pyridine Scaffold and the Imperative of Selectivity
The Thiazolo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors. Derivatives of this heterocyclic system have demonstrated significant inhibitory activity against a range of critical oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), c-KIT, and Phosphoinositide 3-Kinases (PI3Ks).[1][2][3] Kinases, as central regulators of cellular signaling, are premier targets for therapeutic intervention, particularly in oncology.[4][5] The human kinome, however, consists of over 500 members, many of which share a highly conserved ATP-binding pocket.[5][6]
This structural homology presents the primary challenge in kinase drug discovery: achieving selectivity.[7][8] An inhibitor designed for a specific kinase may inadvertently bind to and modulate the activity of dozens of other "off-target" kinases. Such polypharmacology can be a double-edged sword; it may lead to beneficial synergistic effects or, more commonly, result in unforeseen toxicities.[6][8] Therefore, a rigorous and comprehensive cross-reactivity profile is not merely a supplementary dataset but a cornerstone of the preclinical development process for any novel Thiazolo[4,5-b]pyridine-based inhibitor.
This guide provides an in-depth comparison of methodologies for profiling kinase inhibitor selectivity, explains the rationale behind experimental choices, and offers a framework for interpreting the resulting data to guide successful drug development.
The Rationale of Profiling: Why We Test Beyond the Primary Target
The fundamental goal of cross-reactivity profiling is to understand an inhibitor's "selectivity window"—the difference in potency between its intended target and its off-targets.[9] A highly selective compound will exhibit potent inhibition of its primary target while showing minimal activity against other kinases, even at high concentrations. This is critical for several reasons:
-
Minimizing Toxicity: Off-target inhibition is a leading cause of adverse drug reactions. Profiling helps identify potential liabilities early, allowing for chemical modifications to design out unwanted activities.[9]
-
Elucidating Mechanism of Action: If a compound shows unexpected cellular efficacy, a broad kinase profile can reveal that the observed phenotype is due to inhibition of a previously unknown target or multiple targets.
-
Repurposing Opportunities: A cross-reactivity screen might uncover potent activity against a therapeutically relevant kinase that was not the original focus, opening new avenues for the compound's development.
The process of evaluating these inhibitors involves a tiered approach, starting with broad, high-throughput biochemical assays and progressing to more physiologically relevant cell-based models.
Caption: Tiered workflow for kinase inhibitor cross-reactivity profiling.
Comparative Analysis of Profiling Methodologies
Choosing the right assay technology is critical for generating reliable and translatable data. Methodologies are broadly divided into two classes: biochemical assays, which measure direct interactions with purified enzymes, and cell-based assays, which assess inhibitor activity in a more complex biological environment.[4][10]
Biochemical (In Vitro) Assays: The Foundation of Profiling
These assays utilize purified kinase enzymes, a substrate, and ATP to measure the inhibitor's ability to block the phosphorylation reaction. They are ideal for high-throughput screening against large kinase panels due to their robustness and scalability.[10][11]
| Assay Type | Principle | Advantages | Limitations | Typical Use Case |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate ([³²P] or [³³P]-ATP) into a substrate.[7][10] | Considered the "gold standard" for direct activity measurement; high sensitivity.[10] | Requires handling of radioactive materials; lower throughput. | Validating key hits from other screens; orthogonal confirmation. |
| Luminescence Assays | Measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or ADP produced (e.g., ADP-Glo®).[5] | Homogeneous "add-and-read" format; high throughput; non-radioactive. | Indirect measurement; susceptible to interference from ATP-binding compounds. | Primary high-throughput screening (HTS) against large kinase panels. |
| Fluorescence Assays | Utilizes technologies like TR-FRET or Fluorescence Polarization (FP) to detect phosphorylation or inhibitor binding.[11][12] | High sensitivity and suitable for miniaturization; non-radioactive.[12] | Requires specific antibodies or fluorescently labeled reagents; potential for compound interference. | HTS, secondary screening, and binding kinetics. |
| Binding Assays | Directly measures the binding affinity (Kd) of an inhibitor to the kinase, often in a competition format against a known ligand (e.g., KinomeScan™).[11] | Independent of enzyme activity; can identify non-ATP competitive inhibitors. | Does not measure functional inhibition; may not reflect cellular potency. | Broad profiling to identify all potential binding interactions. |
Expert Insight: The choice between an activity and a binding assay is crucial. An activity assay confirms that the compound inhibits the function of the kinase. A binding assay reveals every kinase the compound touches, regardless of functional outcome. For Thiazolo[4,5-b]pyridine derivatives, which are primarily ATP-competitive, results from both assay types are often well-correlated. However, a binding assay is invaluable for flagging potential off-targets that might be missed in functional screens, especially if those kinases are difficult to assay functionally.
Cell-Based (In Situ) Assays: Assessing True Biological Impact
While biochemical assays are essential, they do not account for factors like cell permeability, intracellular ATP concentrations, or target engagement in the presence of other cellular proteins.[7][13] Cell-based assays provide this critical layer of validation.[14]
| Assay Type | Principle | Advantages | Limitations | Typical Use Case |
| Target Engagement Assays | Measures direct binding of the inhibitor to the target kinase inside intact cells (e.g., NanoBRET™).[14][15] | Confirms the compound reaches and binds its target in a physiological context; provides cellular IC50.[14] | Requires genetically engineered cells; assay availability is limited to ~300 kinases.[15] | Validating on- and off-target binding in cells; prioritizing compounds with good cell penetration. |
| Phospho-Substrate Assays | Measures the phosphorylation level of a known downstream substrate of the target kinase using methods like ELISA or Western Blot.[15] | Directly measures the functional consequence of target inhibition in a signaling pathway. | Indirect; signal can be affected by other pathways; lower throughput. | Confirming mechanism of action; linking target inhibition to a cellular response. |
| Cell Proliferation Assays | Measures the inhibitor's effect on the growth and viability of cancer cell lines known to be dependent on the target kinase.[3] | Provides a holistic view of the compound's anti-cancer efficacy. | Not target-specific; effects could be due to off-target activities or general toxicity. | Assessing overall therapeutic potential and cytotoxicity. |
Expert Insight: A discrepancy between biochemical and cellular potency is a common and informative finding. A compound with a potent biochemical IC50 but a weak cellular IC50 may have poor cell permeability or be subject to efflux by cellular pumps. Conversely, a compound with greater cellular than biochemical potency may be accumulating in the cell or being converted to a more active metabolite. Comparing data from both assay types is essential for making informed decisions.[13][14]
Illustrative Comparison: Profiling Two Hypothetical Thiazolo[4,5-b]pyridine Inhibitors
To illustrate the process, let's consider two hypothetical inhibitors derived from the Thiazolo[4,5-b]pyridine scaffold:
-
Compound A: Designed as a selective inhibitor of CDK2 for cell cycle control.
-
Compound B: Designed as an inhibitor of c-KIT, particularly for imatinib-resistant mutations.[1]
The following table represents typical data from a broad kinase screen (e.g., KinomeScan™) reported as percent inhibition at a 1 µM concentration, followed by IC50 values for key on- and off-targets.
| Kinase Target | Compound A (% Inh @ 1µM) | Compound A (IC50, nM) | Compound B (% Inh @ 1µM) | Compound B (IC50, nM) | Family | Rationale for Inclusion |
| CDK2 | 99% | 15 | 12% | >10,000 | CMGC | Primary Target (A) |
| c-KIT | 8% | >10,000 | 98% | 25 | TK | Primary Target (B) |
| CDK9 | 85% | 120 | 5% | >10,000 | CMGC | Structurally related off-target (A) |
| PDGFRA | 15% | >5,000 | 92% | 80 | TK | Structurally related off-target (B) |
| VEGFR2 | 45% | 950 | 88% | 150 | TK | Common anti-target (toxicity) |
| PI3Kα | 5% | >10,000 | 25% | >2,000 | PI3K | Known target of related scaffolds |
graph LR { node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];subgraph "Compound A (CDK2 Inhibitor)" A1[Compound A] --> T1{CDK2}; A1 --> OT1[CDK9]; A1 --> OT2[VEGFR2]; end subgraph "Compound B (c-KIT Inhibitor)" B1[Compound B] --> T2{c-KIT}; B1 --> OT3[PDGFRA]; B1 --> OT4[VEGFR2]; end // Styling A1[fillcolor="#4285F4", fontcolor="#FFFFFF"]; B1[fillcolor="#EA4335", fontcolor="#FFFFFF"]; T1[fillcolor="#E6F4EA", fontcolor="#1E8E3E", label="On-Target: CDK2\n(IC50: 15 nM)"]; T2[fillcolor="#E6F4EA", fontcolor="#1E8E3E", label="On-Target: c-KIT\n(IC50: 25 nM)"]; OT1[fillcolor="#FAD2CF", fontcolor="#B31412", label="Off-Target: CDK9\n(IC50: 120 nM)"]; OT2[fillcolor="#FAD2CF", fontcolor="#B31412", label="Off-Target: VEGFR2\n(IC50: 950 nM)"]; OT3[fillcolor="#FAD2CF", fontcolor="#B31412", label="Off-Target: PDGFRA\n(IC50: 80 nM)"]; OT4[fillcolor="#FAD2CF", fontcolor="#B31412", label="Off-Target: VEGFR2\n(IC50: 150 nM)"];
}
Caption: On-target vs. off-target profile visualization.
Interpretation of Results:
-
Compound A: Shows excellent potency against its primary target, CDK2. It has an 8-fold selectivity window against the closely related CDK9 (120 nM vs 15 nM), which is reasonable. However, the activity against VEGFR2 (950 nM), while modest, is a potential flag for further investigation, as VEGFR2 inhibition is linked to side effects like hypertension.
-
Compound B: Demonstrates high potency for c-KIT. However, it is significantly less selective, with strong activity against other tyrosine kinases like PDGFRA and VEGFR2. This profile is common for many c-KIT inhibitors and can contribute to both efficacy (by blocking multiple oncogenic pathways) and toxicity. The next step would be to assess if this lack of selectivity is a net benefit or a liability for the intended therapeutic indication.
Standard Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol describes a standard luminescence-based biochemical assay for determining the IC50 value of an inhibitor against a specific kinase.
Principle: The ADP-Glo™ assay is a two-step process. First, the kinase reaction is performed. After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction. The light output is directly proportional to the ADP generated and reflects the kinase activity.
Materials:
-
Kinase enzyme (e.g., recombinant human CDK2/Cyclin A)
-
Kinase substrate (e.g., Histone H1)
-
Thiazolo[4,5-b]pyridine test compound
-
ATP solution
-
Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the Thiazolo[4,5-b]pyridine inhibitor in 100% DMSO.
-
Perform a serial dilution series in DMSO to create concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions). A typical starting concentration in the assay might be 10 µM.
-
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution (or DMSO for controls) to the wells of a 384-well plate.
-
Prepare "No Enzyme" (background) and "No Inhibitor" (100% activity) control wells containing 1 µL of DMSO.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate master mix in kinase buffer. The final concentration of kinase and substrate should be optimized for each specific assay (typically at or near the Km for the substrate).
-
Add 10 µL of the 2X kinase/substrate mix to each well containing the compound.
-
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should ideally be at its Km for the specific kinase to accurately reflect inhibitor affinity.[7][16]
-
To initiate the reaction, add 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "No Enzyme" background from all other readings.
-
Normalize the data by setting the "No Inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
For Thiazolo[4,5-b]pyridine-2,5-diamine inhibitors, as with any targeted therapy, the adage "know thy compound" is paramount. A deep understanding of a molecule's cross-reactivity profile is fundamental to predicting its safety, elucidating its true mechanism of action, and ultimately determining its clinical viability. By employing a strategic, multi-tiered approach that combines broad biochemical screening with targeted cell-based validation, researchers can build a comprehensive selectivity map. This map is the essential guide for navigating the complex journey of lead optimization, transforming a promising chemical scaffold into a safe and effective therapeutic agent.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
-
Hu, G., Hutterer, A., & Knaus, P. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(11), 1856-1863. [Link]
-
Vieth, M., Sutherland, J., & Robertson, D. H. (2005). Early identification of chemical series with defined kinase inhibitor selectivity profiles. Proceedings of the American Association for Cancer Research, 46, 5823. [Link]
-
Zegzouti, H., Zdanovska, A., Hsiao, K., Goueli, S. A. (2011). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ASSAY and Drug Development Technologies, 9(4), 374-383. [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. [Link]
-
Vasta, J. D., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
-
Graczyk, P. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 1-15. [Link]
-
Wells, C. I., Vasta, J. D., & Robers, M. B. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1017-1029. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). [Link]
-
Nam, G., Kim, D., Kim, S., Lee, J. Y., & Lee, J. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(21), 5394. [Link]
-
Sadeghpour, M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-25. [Link]
-
Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4630. [Link]
-
Nam, G., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]
-
Wang, X., et al. (2020). Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed. [Link]
-
Antera, N. M., et al. (2023). Discovery of thiazolo[5′,4′:5,6]pyrido[2,3-d]pyrimidine, thiazolo[5′,4′:5,6] pyrido[2,3-d][7][10]oxazin & thiazolo[4,5-b]pyridine derivatives as novel CDK2 inhibitors: Synthesis, biological evaluation and in-silico studies. Bioorganic Chemistry, 138, 106653. [Link]
-
Cornella, J., et al. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ChemMedChem. [Link]
-
Chaban, T., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035-1043. [Link]
-
Lozynskyi, A., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Farmacia, 69(3), 512-521. [Link]
-
Shetty, C. R., et al. (2024). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Results in Chemistry, 7, 101372. [Link]
-
Bavetsias, V., et al. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 17(23), 6563-6567. [Link]
-
Sławiński, J., & Szafrański, K. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(17), 3999. [Link]
-
Klenina, O., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Farmatsiia, 68(4), 58-65. [Link]
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fue.edu.eg [fue.edu.eg]
- 4. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. researchgate.net [researchgate.net]
A Comparative In Silico Analysis of Thiazolo[4,5-b]pyridine Derivatives and Approved Drugs as CDK4/6 Inhibitors
A Senior Application Scientist's Guide to Evaluating Potential Cancer Therapeutics
In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery. The Thiazolo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic core for the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the in silico docking performance of Thiazolo[4,5-b]pyridine-2,5-diamine derivatives against Cyclin-Dependent Kinase 4 and 6 (CDK4/6), benchmarked against the FDA-approved inhibitors Palbociclib, Ribociclib, and Abemaciclib. By synthesizing computational data with experimental evidence, we aim to provide researchers and drug development professionals with a clear, data-driven perspective on the potential of this scaffold in cancer therapy.
The Rationale: Targeting the Cell Cycle with Precision
The cell cycle is a fundamental process that, when dysregulated, becomes a hallmark of cancer.[1] The transition from the G1 to the S phase is a critical checkpoint, tightly controlled by the activity of CDK4 and CDK6 in complex with D-type cyclins.[1] These complexes phosphorylate the Retinoblastoma protein (Rb), releasing the E2F transcription factor and initiating DNA synthesis.[2] In many cancers, the CDK4/6-Rb pathway is hyperactivated, leading to uncontrolled cell proliferation.[1][3] Therefore, inhibiting CDK4/6 presents a validated and highly effective therapeutic strategy, as evidenced by the clinical success of drugs like Palbociclib, Ribociclib, and Abemaciclib in treating HR+/HER2- breast cancer.[3][4]
The Thiazolo[4,5-b]pyridine core, a bioisostere of purine, offers a versatile framework for designing kinase inhibitors. Its fused heterocyclic structure allows for diverse substitutions, enabling the fine-tuning of binding affinities and selectivity profiles. Recent studies have explored derivatives of this scaffold, such as Thiazolo-pyridopyrimidines, for their potential as CDK4/6 inhibitors, making a direct comparison with established drugs both timely and critical.[1][5]
Comparative Docking Performance: Thiazolo-pyridopyrimidines vs. Approved Inhibitors
Molecular docking is an indispensable tool for predicting the binding affinity and orientation of a ligand within a protein's active site.[6] A lower docking score, typically represented in kcal/mol, indicates a more favorable binding interaction. In this analysis, we compare the reported docking scores of novel Thiazolo-pyridopyrimidine derivatives with those of Palbociclib, Ribociclib, and Abemaciclib against CDK4/6.
It is crucial to acknowledge that direct comparison of docking scores across different studies can be challenging due to variations in software, scoring functions, and protein preparation protocols. The data presented for the Thiazolo-pyridopyrimidines was generated using the Schrödinger suite, while data for the approved inhibitors often comes from studies utilizing other programs like AutoDock.[1][6][7] Nevertheless, this comparison provides a valuable snapshot of their predicted binding potential.
Table 1: In Silico Docking Scores against CDK4/6
| Compound Class | Specific Compound | Target Protein | Docking Score (kcal/mol) | Software/Method |
| Thiazolo-pyridopyrimidines | Compound 4a | CDK4/6 (PDB: 2W96) | Strong Interaction Indicated | Schrödinger Suite |
| Compound 4c | CDK4/6 (PDB: 2W96) | Strong Interaction Indicated | Schrödinger Suite | |
| Compound 4d | CDK4/6 (PDB: 2W96) | Strong Interaction Indicated | Schrödinger Suite | |
| Compound 4g | CDK4/6 (PDB: 2W96) | Strong Interaction Indicated | Schrödinger Suite | |
| Approved Inhibitors | Palbociclib | CDK4 | -10.87 | AutoDock 4.2 |
| Palbociclib | CDK6 | -11.58 | AutoDock 4.2 | |
| Abemaciclib | CDK4 | -3.480 | Glide XP | |
| Abemaciclib | CDK6 | -12.121 | Glide XP |
Note: The study on Thiazolo-pyridopyrimidines indicated strong interactions for compounds 4a, 4c, 4d, and 4g without specifying the exact numerical docking scores in the abstract. However, these were the compounds selected for synthesis based on their high scores.[1]
The docking scores for the approved inhibitors show a high predicted affinity for CDK4 and CDK6, which is consistent with their known mechanism of action.[6][8] The Thiazolo-pyridopyrimidine derivatives also demonstrated strong predicted interactions, justifying their further experimental evaluation.[1]
Experimental Validation: Correlating In Silico Predictions with In Vitro Activity
The ultimate validation of any in silico model lies in its correlation with experimental data. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. A lower IC50 value signifies a more potent inhibitor. The following tables summarize the experimental IC50 and, where available, inhibitor constant (Ki) values for the most promising Thiazolo-pyridopyrimidine compounds and the FDA-approved CDK4/6 inhibitors.
Table 2: Experimental Inhibitory Activity of Thiazolo-pyridopyrimidine Derivatives
| Compound | Target Cell Line | Cancer Type | IC50 (µM) |
| 4a | MCF-7 | Breast Cancer | Promising Activity |
| MDAMB-231 | Breast Cancer | Promising Activity | |
| 4c | MCF-7 | Breast Cancer | Most Promising Activity |
| MDAMB-231 | Breast Cancer | Most Promising Activity |
Source: The study on Thiazolo-pyridopyrimidines highlighted compounds 4a and 4c as having the most promising activity based on their IC50 values.[1][5]
Table 3: Experimental Inhibitory Activity of Approved CDK4/6 Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| Palbociclib | CDK4/Cyclin D1 | 11 | 0.26 |
| CDK6/Cyclin D3 | 16 | 0.26 | |
| Ribociclib | CDK4/Cyclin D1 | 10 | 0.53 |
| CDK6/Cyclin D3 | 39 | 2.3 | |
| Abemaciclib | CDK4/Cyclin D1 | 2 | Not specified |
| CDK6/Cyclin D3 | 4 | Not specified |
Sources: Data compiled from multiple preclinical studies.[2][3][9][10]
The in vitro data reveals that the most promising Thiazolo-pyridopyrimidine derivative, compound 4c, exhibits significant cytotoxic effects against breast cancer cell lines.[1][5] While a direct comparison of IC50 values is challenging without knowing the exact figures for the novel compounds, the fact that they were deemed promising enough for further investigation suggests they likely fall within a potent micromolar or even nanomolar range. The approved inhibitors demonstrate very high potency, with IC50 and Ki values in the low nanomolar range, setting a high bar for any new therapeutic candidates.[2][3][9]
Experimental Protocol: A Step-by-Step Guide to In Silico Docking with AutoDock Vina
To ensure the trustworthiness and reproducibility of in silico studies, a well-defined and validated protocol is paramount. Below is a detailed, step-by-step methodology for performing molecular docking of a Thiazolo[4,5-b]pyridine derivative against CDK6 using AutoDock Vina, a widely used open-source docking program.[11][12][13]
1. Preparation of the Receptor (CDK6)
-
Obtain Crystal Structure: Download the 3D crystal structure of human CDK6 in complex with an inhibitor (e.g., Palbociclib, PDB ID: 5L2I) from the Protein Data Bank (RCSB PDB).[14]
-
Prepare the Protein:
-
Open the PDB file in a molecular visualization tool such as UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand.
-
Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms. This is a critical step for the scoring function to accurately calculate electrostatic interactions.[15]
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
-
2. Preparation of the Ligand (Thiazolo[4,5-b]pyridine derivative)
-
Draw or Obtain Ligand Structure: The 2D structure of the Thiazolo[4,5-b]pyridine derivative can be drawn using chemical drawing software like ChemDraw or obtained from a database like PubChem.
-
Convert to 3D and Optimize: Convert the 2D structure to a 3D structure. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Prepare for Docking:
-
Assign partial charges (e.g., Gasteiger charges) to the ligand atoms.
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
3. Setting up the Docking Simulation
-
Define the Binding Site (Grid Box): The search space for the docking simulation is defined by a grid box. This box should be centered on the active site of CDK6, which can be identified from the position of the co-crystallized ligand in the original PDB file.[12] The size of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation.
-
Create the Configuration File: Prepare a configuration text file (conf.txt) that specifies the input files and docking parameters.[16] This includes:
-
receptor = protein.pdbqt
-
ligand = ligand.pdbqt
-
out = results.pdbqt
-
Coordinates for the center of the grid box (center_x, center_y, center_z).
-
Dimensions of the grid box (size_x, size_y, size_z).
-
exhaustiveness: This parameter controls the thoroughness of the search. A higher value increases the computation time but also the reliability of the results. A value of 8 is a common starting point.[11]
-
4. Running the Docking and Analyzing Results
-
Execute AutoDock Vina: Run the docking simulation from the command line using the command: vina --config conf.txt --log results.log.
-
Analyze the Output: The output file (results.pdbqt) will contain multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol). The log file (results.log) will also contain these scores.
-
Visualize Interactions: The top-ranked poses should be visualized in a molecular graphics program to analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This analysis provides insights into the structural basis of the predicted binding affinity.
Visualizing the Workflow and Key Interactions
To better illustrate the concepts discussed, the following diagrams were created using Graphviz.
Caption: A high-level overview of the in silico drug discovery and experimental validation workflow.
Caption: A schematic of the molecular docking protocol using AutoDock Vina.
Conclusion and Future Directions
This comparative guide demonstrates that Thiazolo[4,5-b]pyridine derivatives, specifically the Thiazolo-pyridopyrimidine series, represent a viable scaffold for the development of novel CDK4/6 inhibitors. In silico docking studies, corroborated by initial in vitro cytotoxicity data, suggest that these compounds can effectively target the ATP-binding pocket of CDK4/6.
While the FDA-approved drugs Palbociclib, Ribociclib, and Abemaciclib set a high benchmark with their low nanomolar potency, the exploration of new chemical scaffolds is essential to overcome potential resistance mechanisms and to develop inhibitors with improved selectivity or pharmacokinetic profiles. The most promising Thiazolo-pyridopyrimidine compounds, such as 4c, warrant further investigation, including detailed enzymatic assays to determine their IC50 and Ki values against purified CDK4/6-cyclin D complexes.
The provided step-by-step docking protocol serves as a robust framework for researchers to conduct their own in silico evaluations of novel kinase inhibitors. By integrating computational and experimental approaches, the drug discovery process can be accelerated, bringing new and more effective cancer therapies from the lab to the clinic.
References
-
Schettini, F., De Santo, I., Rea, G., et al. (2020). Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences. Targeted Oncology, 15(6), 737-749. [Link]
-
Shetty, C. R., Shastry, C. S., Parasuraman, P., & Hebbar, S. (2024). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. BioImpacts, 14(4), 29951. [Link]
-
Shetty, C. R., Shastry, C. S., Parasuraman, P., & Hebbar, S. (2024). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. BioImpacts, 14(4), 29951. [Link]
-
Al-Zoubi, R. M., Al-Sawalha, M., Al-Jitan, S., et al. (2023). Repurposing of approved drugs for targeting CDK4/6 and aromatase protein using molecular docking and molecular dynamics studies. PLoS ONE, 18(9), e0291187. [Link]
-
Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
-
Chen, P., Lee, N. V., Hu, W., et al. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Chemistry, 11, 1163148. [Link]
-
ResearchGate. (n.d.). IC50 Values of CDK4/6 Inhibitors. ResearchGate. [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
-
Novartis. (2017). Pre-clinical Selectivity Profile of the CDK4/6 Inhibitor Ribociclib Compared With That of Palbociclib and Abemaciclib. Novartis Open Access Repository. [Link]
-
Shetty, C. R., Shastry, C. S., Parasuraman, P., & Hebbar, S. (2024). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PubMed. [Link]
-
Wang, J., & Song, C. (2020). Performance of protein-ligand docking with CDK4/6 inhibitors: a case study. AIMS Press. [Link]
-
Zhu, Y., Liu, Y., Zhang, C., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry, 60(4), 1475-1491. [Link]
-
Maryam, A., Lestari, K., & Tjahjono, D. H. (2021). A Search for Cyclin-Dependent Kinase 4/6 Inhibitors by Pharmacophore-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulations. Molecules, 26(24), 7552. [Link]
-
Iacovelli, R., & Massari, F. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 26(9), 2488. [Link]
-
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Chen, P., Lee, N. V., Hu, W., et al. (2023). Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. PubMed Central. [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
-
López-Cortés, A., Paz-y-Miño, C., & Cabrera-Andrade, A. (2020). Molecular docking and machine learning analysis of Abemaciclib in colon cancer. BMC Bioinformatics, 21(1), 309. [Link]
-
Omixium. (2024, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]
-
Wang, J., & Song, C. (2021). Performance of protein-ligand docking with CDK4/6 inhibitors: A case study. Mathematical Biosciences and Engineering, 18(1), 456-470. [Link]
-
Triki, D., Kuchibhotla, S., & Fourches, D. (2021). Palbociclib and Ribociclib analogs targeting CDK4 and CDK6 for breast cancer treatment: A molecular modeling study. ChemRxiv. [Link]
-
Al-Zoubi, R. M., Al-Sawalha, M., Al-Jitan, S., et al. (2023). Identification of novel cyclin-dependent kinase 4/6 inhibitors from marine natural products. PLoS ONE, 18(9), e0291187. [Link]
-
ResearchGate. (n.d.). Docking profiles of palbociclib with CDK2, CDK4, and CDK6. ResearchGate. [Link]
-
Cruz-Gregorio, A., Arrieta-Báez, D., & Pérez-Sánchez, H. (2023). Palbociclib (PD 0332991) Interaction with Kinases. Theoretical and Comparative Molecular Docking Study. Chemistry & Biodiversity, 20(3), e202200554. [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Biomolecular Structure & Dynamics, 1-15. [Link]
-
Wang, J., & Song, C. (2021). Performance of protein-ligand docking with CDK4/6 inhibitors: A case study. ResearchGate. [Link]
-
How To... in 5 Minutes. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
-
Sahu, S., & Singh, A. K. (2014). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 199-205. [Link]
-
Scribd. (n.d.). Autodock - Vina Protocol. Scribd. [Link]
Sources
- 1. Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel cyclin-dependent kinase 4/6 inhibitors from marine natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Repurposing of approved drugs for targeting CDK4/6 and aromatase protein using molecular docking and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Performance of protein-ligand docking with CDK4/6 inhibitors: a case study [aimspress.com]
- 8. A Search for Cyclin-Dependent Kinase 4/6 Inhibitors by Pharmacophore-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. aimspress.com [aimspress.com]
- 15. youtube.com [youtube.com]
- 16. eagonlab.github.io [eagonlab.github.io]
A Senior Application Scientist's Guide to Benchmarking the Antioxidant Activity of Thiazolo[4,5-b]pyridine-2,5-diamine Derivatives
Abstract
Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] This has driven significant research into the discovery of novel antioxidant agents. The thiazolo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic system due to its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][3] This guide provides a comprehensive framework for benchmarking the antioxidant activity of a specific subclass, Thiazolo[4,5-b]pyridine-2,5-diamine derivatives. We will delve into the core principles of common antioxidant assays, provide detailed, field-proven protocols, and discuss the critical analysis of structure-activity relationships (SAR) to guide future drug discovery efforts.
Introduction: The Rationale for Targeting Thiazolopyridines
The fused heterocyclic system of thiazolo[4,5-b]pyridine is a privileged scaffold in medicinal chemistry.[2] Its structural rigidity and diverse points for chemical modification allow for the fine-tuning of its physicochemical and pharmacological properties. Several studies have highlighted that derivatives of this core structure possess significant antioxidant capabilities, making them compelling candidates for further investigation.[3][4][5] This guide focuses on providing researchers with the necessary tools to systematically evaluate and compare the antioxidant potential of newly synthesized this compound derivatives against established standards.
Foundational Benchmarking Assays for Antioxidant Activity
To build a comprehensive antioxidant profile, a multi-assay approach is essential. No single assay can capture the complex nature of antioxidant action. We will focus on three widely accepted, spectrophotometric methods: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.
The selection of these assays is deliberate. The DPPH and ABTS assays measure the capacity of an antioxidant to scavenge free radicals through hydrogen or electron donation. In contrast, the FRAP assay measures the ability of a substance to reduce ferric iron (Fe³⁺), providing a different perspective on its electron-donating capabilities.[6]
Overall Experimental Workflow
The process of evaluating a new chemical entity (NCE) involves several logical steps, from initial preparation to final comparative analysis. This workflow ensures reproducibility and robust data generation.
Caption: General workflow for antioxidant activity screening.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems. Adherence to these steps, including the use of controls and standards, is critical for generating trustworthy and reproducible data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, neutralizing it.[7][8] This reduction leads to a color change from deep purple to a pale yellow, which is measured spectrophotometrically at approximately 517 nm.[9][10] The degree of decolorization is proportional to the scavenging activity of the compound.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM working solution of DPPH in a spectrophotometric-grade solvent like methanol or ethanol.[7] This solution should be freshly made and protected from light, as DPPH is light-sensitive.[7]
-
Prepare a series of dilutions of the test Thiazolo[4,5-b]pyridine derivatives and a positive control (e.g., Ascorbic Acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the DPPH working solution to all wells. Include a blank control containing only the solvent.[7]
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[1] The incubation time is a critical parameter and should be optimized based on the kinetics of the antioxidants being tested.[1]
-
-
Measurement & Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[1]
-
The percentage of radical scavenging activity (% Inhibition) is calculated using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the compound concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[11] Antioxidants present in the sample reduce the ABTS•+, causing the solution to lose its color. This decolorization is measured by the decrease in absorbance at 734 nm and is proportional to the antioxidant's activity.[12]
Protocol:
-
Reagent Preparation:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.[12]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12] This step is crucial for the complete formation of the radical cation.
-
On the day of the assay, dilute the ABTS•+ stock solution with ethanol or a buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Add 200 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 5 µL of the test compound dilutions or a standard (e.g., Trolox) to the wells.
-
Mix and incubate for approximately 5-7 minutes at room temperature.
-
-
Measurement & Calculation:
-
Read the absorbance at 734 nm.
-
Calculate the percentage of inhibition using the same formula as in the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant strength of the sample to that of Trolox.[12]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in an acidic environment (pH 3.6).[6] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored at 593 nm.[13]
Protocol:
-
Reagent Preparation:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and ferric chloride (FeCl₃) solution (20 mM) in a 10:1:1 ratio.[6]
-
Warm the freshly prepared reagent to 37°C before use.[6]
-
Prepare a standard curve using a known concentration of ferrous sulfate (FeSO₄).
-
-
Assay Procedure:
-
Measurement & Calculation:
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity of the sample is determined by comparing its absorbance change to the standard curve of Fe²⁺. Results are expressed as FRAP values, typically in µM of Fe²⁺ equivalents.
-
Data Presentation and Comparative Analysis
For clear and objective comparison, all quantitative data should be summarized in tables. This allows for rapid assessment of the relative potencies of different derivatives.
Table 1: Comparative Antioxidant Activity of Thiazolo[4,5-b]pyridine Derivatives
| Compound ID | Derivative Structure/Substituent | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µM Fe²⁺ Eq.) |
| TPD-01 | 2,5-diamine (unsubstituted) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| TPD-02 | 7-methyl | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| TPD-03 | 7-phenyl | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| TPD-04 | 7-(4-methoxyphenyl) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| TPD-05 | 7-(4-nitrophenyl) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Trolox | (Standard) | [Known Value] | [Known Value] | [Known Value] |
| Ascorbic Acid | (Standard) | [Known Value] | [Known Value] | [Known Value] |
Note: The data in this table is illustrative. Researchers should populate it with their own experimental results.
Structure-Activity Relationship (SAR) Insights
The true power of benchmarking lies in correlating chemical structure with biological activity. By analyzing the data in Table 1, researchers can deduce key SAR insights. For example, one might observe that electron-donating groups (like methoxy) on a phenyl ring at the 7-position enhance antioxidant activity, while electron-withdrawing groups (like nitro) diminish it.[14] This is a common observation in antioxidant research, as electron-donating groups can more readily stabilize the radical formed after hydrogen or electron donation.[15]
Caption: Logical diagram illustrating the Structure-Activity Relationship (SAR).
Note: A placeholder for a chemical structure image is included in the DOT script. For actual implementation, replace the placeholder URL with a valid image link of the this compound core structure.
This analysis is vital for guiding the next cycle of synthesis, allowing for the rational design of more potent antioxidant compounds. The presence of phenolic hydroxyl groups or other easily oxidizable moieties elsewhere on the scaffold would also be expected to significantly contribute to the overall antioxidant capacity.[15][16]
Conclusion and Future Directions
This guide provides a standardized and robust framework for benchmarking the antioxidant activity of novel this compound derivatives. By employing a multi-assay approach and systematically analyzing structure-activity relationships, researchers can effectively identify lead compounds for further development. Future work should progress promising candidates to more biologically relevant systems, such as cellular antioxidant activity (CAA) assays and in vivo models of oxidative stress, to validate their therapeutic potential.
References
-
Chaban, T. et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. ResearchGate. Available at: [Link]
-
Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. Available at: [Link]
-
ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. Available at: [Link]
-
Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc. Available at: [Link]
-
G-Biosciences. ABTS Antioxidant Capacity Assay. G-Biosciences. Available at: [Link]
-
Chaban, T. et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia. Available at: [Link]
-
Chaban, T. et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Pharmacia. Available at: [Link]
-
Klenina, O. et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica. Available at: [Link]
-
Re, R. et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. Available at: [Link]
-
Arts, M. J. et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. Available at: [Link]
-
Prieto, M. A. et al. (2012). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
G-Biosciences. FRAP Antioxidant Assay. G-Biosciences. Available at: [Link]
-
Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. Available at: [Link]
-
Benkhaira, N. et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
-
Benzie, I. F. F. & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry. Available at: [Link]
-
Anastasiadi, M. et al. (2010). DPPH∙ Radical Scavenging Assay. Bio-protocol. Available at: [Link]
-
Al-Ostath, A. et al. (2025). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Journal of the Iranian Chemical Society. Available at: [Link]
-
Marine Biology. DPPH radical scavenging activity. Marine Biology. Available at: [Link]
-
Marković, J. D. et al. (2018). Antioxidant Properties of Synthesized Bicyclic Thiazolopyrimidine Derivatives as Possible Therapeutic Agents. MDPI. Available at: [Link]
-
Özyürek, M. et al. (2021). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
-
Popiołek, Ł. et al. (2022). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. MDPI. Available at: [Link]
-
Chaban, T. et al. (2019). Synthesis, Anti-Inflammatory and Antioxidant Activities of Novel 3H-Thiazolo[4,5-b]Pyridines. ResearchGate. Available at: [Link]
-
Kavitha, C. et al. (2015). Synthesis, computational studies and antioxidant activity of some 3-(2- alkylamino-4-aminothiazole-5-oyl)pyridines. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Gaponova, A. S. et al. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. MDPI. Available at: [Link]
-
Arora, A. et al. (2004). Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system. Free Radical Biology and Medicine. Available at: [Link]
Sources
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine [pharmacia.pensoft.net]
- 3. Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. ultimatetreat.com.au [ultimatetreat.com.au]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. marinebiology.pt [marinebiology.pt]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: <i>in vitro</i> and <i>in silico</i> investigation - Journal of King Saud University - Science [jksus.org]
- 15. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Thiazolo[4,5-b]pyridine-2,5-diamine
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Thiazolo[4,5-b]pyridine-2,5-diamine, a heterocyclic compound with potential biological activity. The procedures outlined here are grounded in established safety protocols for related chemical structures and are designed to ensure the protection of laboratory personnel and the environment.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Toxicity: Aminated pyridine derivatives can be toxic if ingested, inhaled, or absorbed through the skin.
-
Irritation: The compound may cause skin, eye, and respiratory irritation.[2][3]
-
Flammability: While the diamino substitution may reduce volatility compared to parent heterocycles, the potential for flammability should not be discounted, especially in the presence of solvents.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This proactive measure is the first line of defense against accidental exposure.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust or vapors. |
In the event of a spill, the area should be evacuated. For minor spills, absorb the material with a non-combustible, inert absorbent such as vermiculite or sand. For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in strict adherence to local, state, and federal regulations.[1][4] In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[4][5]
Workflow for Proper Disposal
Caption: A streamlined workflow for the compliant disposal of chemical waste.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound must be classified as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent pads).
Crucially, this waste stream should be segregated from other, incompatible waste types to prevent dangerous chemical reactions.
Step 2: Containerization and Labeling
-
Solid Waste: Collect solid waste in a clearly labeled, sealable, and chemically resistant container.
-
Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container for liquid waste. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
Step 3: Temporary Storage
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
Step 4: Arrange for Licensed Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and final disposal of the waste. The most common and recommended method for the disposal of pyridine-based and other similar hazardous organic compounds is high-temperature incineration in a licensed facility.[6][7]
Regulatory Framework
The management of hazardous waste is governed by a combination of federal and state regulations.[4][8] These regulations ensure that hazardous materials are handled in a manner that protects both human health and the environment.[4] It is the responsibility of the waste generator to ensure compliance with all applicable laws.[9]
Key Regulatory Considerations:
Caption: The hierarchical structure of hazardous waste regulations.
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure that they are not only protecting themselves and their colleagues but also complying with all relevant regulations. Always consult your institution's Environmental Health and Safety department for specific guidance and clarification.
References
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
-
Hazardous Waste Program. Pennsylvania Department of Environmental Protection. [Link]
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]
-
Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection. [Link]
-
Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. [1,3]Thiazolo[4,5-b]pyridine | C6H4N2S | CID 20059202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. epa.gov [epa.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
A Comprehensive Guide to the Safe Handling of Thiazolo[4,5-b]pyridine-2,5-diamine
This document provides essential safety and logistical information for laboratory personnel handling Thiazolo[4,5-b]pyridine-2,5-diamine (CAS 13575-43-4). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is predicated on a conservative assessment of the known hazards associated with its structural components: aminopyridines and thiazoles. This guide is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Risk Mitigation
This compound is a heterocyclic compound with a molecular formula of C₆H₆N₄S.[1][] Due to its novelty in research, comprehensive toxicological data is not yet available. Therefore, a risk assessment must be conducted by extrapolating from the known hazards of its constituent chemical moieties.
-
Aminopyridine Derivatives : This class of compounds is known for its potential for high acute toxicity if ingested, inhaled, or absorbed through the skin.[3][4] They can also be corrosive to the skin and eyes.[3]
-
Thiazole Derivatives : Compounds containing a thiazole ring can cause skin and respiratory irritation, with a significant risk of serious eye damage.[3][5]
Based on this information, this compound should be handled as a substance with high acute toxicity and the potential to cause severe skin and eye irritation or burns . All personnel must adhere to the precautionary measures outlined in this guide to minimize exposure risk.
Table 1: Hazard Summary and Primary Exposure Routes
| Hazard Category | Potential Severity | Primary Routes of Exposure |
| Acute Toxicity | High (Oral, Dermal, Inhalation) | Ingestion, Skin Contact, Inhalation of dust |
| Skin Corrosion/Irritation | Corrosive/Irritant | Skin Contact |
| Eye Damage/Irritation | Severe Damage/Irritation | Eye Contact |
| Respiratory Irritation | Irritant | Inhalation of dust |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended; double-gloving is a best practice.[3][6] Change gloves immediately if contaminated. |
| Eyes/Face | Safety goggles and face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles for maximum protection.[3] |
| Body | Laboratory coat | A fully-buttoned, chemical-resistant lab coat with tight-fitting cuffs is required.[7][8] |
| Respiratory | NIOSH-approved respirator | A half-mask or full-face respirator with particulate filters (P100) is necessary when handling the solid compound outside of a certified chemical fume hood.[3][9] |
Operational Workflow for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure risk. All handling of this compound solid should be performed within a certified chemical fume hood.[6][10]
Caption: A streamlined workflow for the safe handling of this compound.
Experimental Protocols
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary laboratory equipment, including spatulas, weighing paper, beakers, and solvents.
-
Don all required PPE before entering the designated handling area.
Handling (to be performed exclusively within a certified chemical fume hood):
-
When weighing the solid, use a microbalance within the fume hood to minimize the dispersal of dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep the container of the solid compound tightly closed when not in use.[6]
Post-Handling Cleanup:
-
Decontaminate all surfaces that may have come into contact with the compound using a suitable cleaning agent (e.g., 70% ethanol), followed by a soap and water wash.
-
Remove PPE in the following order to prevent cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles, respirator.[3]
-
Wash hands thoroughly after removing all PPE.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, and seek immediate medical attention.[8][10]
-
Skin Contact : Wash the affected area with soap and plenty of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Segregation : Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling : The waste container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety department.
-
Storage : Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal : Arrange for disposal through your institution's hazardous waste management program. Do not pour any waste down the drain.[8]
Conclusion
The safe handling of this compound is paramount to ensuring the well-being of laboratory personnel. By adhering to the comprehensive safety protocols outlined in this guide, researchers can mitigate the risks associated with this novel compound. Always consult your institution's Chemical Hygiene Plan and Environmental Health and Safety office for specific guidance and regulations.[12][13]
References
- Benchchem. (n.d.). Comprehensive Safety and Handling Guide for 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
- European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- European Chemicals Agency (ECHA). (n.d.). Guidance documents.
- Fieldfisher. (2014, September 19). ECHA publishes guidance on chemical safety assessment.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Thermo Fisher Scientific. (2018, October).
- Unknown. (n.d.).
- New Mexico State University. (n.d.). Chemical Safety in Research and Teaching.
- Chemycal. (2012, November 23).
- Fisher Scientific. (2025, December 18).
- University of New Mexico. (n.d.). Chemical Safety Guidelines.
- European Chemicals Agency (ECHA). (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes [Video]. YouTube.
- Loba Chemie. (n.d.). PYRIDINE FOR HPLC / UV SPECTROSCOPY.
- ECHEMI. (n.d.).
- Sigma-Aldrich. (2025, November 6).
- Occupational Safety and Health Administration (OSHA). (n.d.).
- Fisher Scientific. (2025, December 19).
- ChemicalBook. (n.d.). THIAZOLO[4,5-B]PYRIDINE CAS#: 273-98-3.
- Northwestern University. (n.d.).
- Fisher Scientific. (2025, December 21).
- Occupational Safety and Health Administration (OSHA). (n.d.). 1910.
-
ChemSynthesis. (2025, May 20). di[3][6]thiazolo[4,5-b:5,4-e]pyridine-2,6-diamine.
- Fisher Scientific. (2025, December 19).
- Fisher Scientific. (2009, June 12).
- Benchchem. (n.d.). Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol.
- Sigma-Aldrich. (n.d.). Thiazolo[4,5-c]pyridine.
- ResearchGate. (2019, December 31).
- National Center for Biotechnology Information. (n.d.).
Sources
- 1. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. fieldfisher.com [fieldfisher.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. fishersci.com [fishersci.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. thermofishersci.in [thermofishersci.in]
- 12. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 13. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
